Ethanol-17O
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethan(17O)ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[17OH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728978 | |
| Record name | Ethan(~17~O)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255043-66-4 | |
| Record name | Ethan(~17~O)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 255043-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethanol-¹⁷O
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethanol-¹⁷O, a stable isotope-labeled form of ethanol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of this unique compound as a tracer in metabolic research, mechanistic studies, and drug discovery.
Introduction to Ethanol-¹⁷O
Ethanol-¹⁷O is a form of ethanol where the common oxygen-16 (¹⁶O) atom in the hydroxyl group is replaced by the stable, heavier isotope oxygen-17 (¹⁷O). As a non-radioactive isotopic tracer, Ethanol-¹⁷O offers a powerful tool for investigating a variety of biological and chemical processes without the complications associated with radioactive isotopes. Its use, in conjunction with analytical techniques such as ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allows for the precise tracking of the ethanol molecule and its metabolites in complex biological systems. This guide will detail the properties, synthesis, and potential applications of Ethanol-¹⁷O in scientific research.
Physicochemical Properties of Ethanol-¹⁷O
The incorporation of the ¹⁷O isotope results in a slight increase in the molecular weight of ethanol, while other physical properties remain largely similar to unlabeled ethanol. The following table summarizes the key quantitative data for Ethanol-¹⁷O.
| Property | Value |
| CAS Number | 255043-66-4 |
| Linear Formula | CH₃CH₂¹⁷OH |
| Molecular Weight | 47.07 g/mol (for 100% ¹⁷O enrichment) |
| Isotopic Purity | Commonly available at 20 atom % ¹⁷O |
| Appearance | Colorless liquid |
| Boiling Point | 78 °C |
| Density | 0.798 g/mL at 25 °C |
| Flash Point | 13 °C |
Synthesis of Ethanol-¹⁷O
While a variety of methods exist for the synthesis of ethanol, the preparation of isotopically labeled Ethanol-¹⁷O requires a strategic approach to incorporate the ¹⁷O isotope efficiently. A common and effective method is the nucleophilic substitution of an ethyl halide with a ¹⁷O-labeled hydroxide. The primary source of the ¹⁷O isotope is commercially available ¹⁷O-enriched water (H₂¹⁷O).
Experimental Protocol: Synthesis of Ethanol-¹⁷O from Iodoethane and ¹⁷O-labeled Sodium Hydroxide
This protocol describes a two-step synthesis of Ethanol-¹⁷O, starting from ¹⁷O-enriched water.
Step 1: Preparation of ¹⁷O-labeled Sodium Hydroxide (Na¹⁷OH)
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), carefully add a stoichiometric amount of sodium metal to ¹⁷O-enriched water (H₂¹⁷O) in an appropriate anhydrous solvent (e.g., tetrahydrofuran). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
-
Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate. The mixture is stirred until all the sodium metal has reacted to form a solution or suspension of Na¹⁷OH.
-
Solvent Removal: The solvent can be removed under reduced pressure to yield solid Na¹⁷OH, which can be used directly in the next step.
Step 2: Synthesis of Ethanol-¹⁷O
-
Reaction Setup: In a separate reaction vessel, dissolve the prepared Na¹⁷OH in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution: To the solution of Na¹⁷OH, add iodoethane (CH₃CH₂I) dropwise at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.
-
Workup and Purification: Upon completion of the reaction, the mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The crude Ethanol-¹⁷O can be further purified by fractional distillation to obtain the final product of high purity.
Synthesis Workflow Diagram
Caption: A diagram illustrating the two-step synthesis of Ethanol-¹⁷O.
Analytical Characterization: ¹⁷O NMR Spectroscopy
¹⁷O NMR spectroscopy is a primary analytical technique for the characterization of Ethanol-¹⁷O. Due to the quadrupolar nature of the ¹⁷O nucleus (spin I = 5/2), the NMR signals can be broad; however, for small molecules like ethanol in solution, the lines are typically sharp enough for structural elucidation.
-
Chemical Shift: The ¹⁷O chemical shift is highly sensitive to the local electronic environment. For alcohols, the chemical shift of the hydroxyl oxygen typically falls in the range of -50 to +70 ppm relative to H₂O at 0 ppm. The specific chemical shift of Ethanol-¹⁷O will depend on the solvent and temperature.
-
Coupling: Scalar coupling between ¹⁷O and adjacent protons (¹H) can sometimes be observed, providing further structural information.
Applications in Research and Drug Development
While specific published applications of Ethanol-¹⁷O are not yet widespread, its utility as a stable isotope tracer can be inferred from studies using other ¹⁷O-labeled compounds and isotopically labeled ethanol. Potential applications include:
Metabolic Tracing Studies
Ethanol-¹⁷O can be used as a tracer to follow the metabolic fate of ethanol in vivo and in vitro. By tracking the incorporation of the ¹⁷O label into downstream metabolites using mass spectrometry or ¹⁷O NMR, researchers can elucidate the pathways of ethanol metabolism and their regulation.
Investigating Enzyme Mechanisms and Kinetics
The ¹⁷O label can be used to probe the mechanisms of enzymes involved in ethanol metabolism, such as alcohol dehydrogenase and cytochrome P450 enzymes. Kinetic isotope effect (KIE) studies, where the reaction rate of the ¹⁷O-labeled substrate is compared to the unlabeled substrate, can provide insights into the rate-determining steps of enzymatic reactions.
Drug Metabolism and Pharmacokinetics (DMPK) Studies
In drug development, understanding the metabolic pathways of new chemical entities is crucial. If a drug candidate is metabolized by oxidation, Ethanol-¹⁷O could be used in conjunction with ¹⁷O-labeled water to investigate the source of oxygen atoms in the metabolites. This can help in identifying the specific enzymes responsible for the drug's metabolism.
Hypothetical Experimental Workflow: In Vivo Metabolic Tracer Study
The following diagram illustrates a hypothetical workflow for an in vivo study using Ethanol-¹⁷O to trace ethanol metabolism.
Caption: A workflow for an in vivo metabolic tracer study using Ethanol-¹⁷O.
Safety and Handling
Ethanol-¹⁷O should be handled with the same precautions as unlabeled ethanol. It is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
Ethanol-¹⁷O is a valuable research tool with significant potential in the fields of metabolism, enzymology, and drug development. Its nature as a stable isotope tracer allows for the safe and precise investigation of complex biological and chemical processes. As analytical techniques for detecting stable isotopes continue to advance, the applications of Ethanol-¹⁷O are expected to expand, providing deeper insights into the role of ethanol in health and disease.
physical and chemical properties of Ethanol-17O
An In-depth Technical Guide to the Physical and Chemical Properties of Ethanol-17O
Introduction
This compound (CH₃CH₂¹⁷OH) is a stable, isotopically labeled form of ethanol where the common ¹⁶O atom in the hydroxyl group is replaced by the oxygen-17 isotope. While sharing the fundamental chemical reactivity of standard ethanol, the presence of the NMR-active ¹⁷O nucleus makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a detailed overview of its physical, chemical, and spectroscopic properties, with a focus on its applications in mechanistic studies, structural elucidation, and metabolic tracking. The unique nuclear properties of ¹⁷O allow for direct probing of the local chemical environment of the oxygen atom, offering insights unattainable with unlabeled ethanol.
Physical Properties of this compound
The substitution of ¹⁶O with ¹⁷O results in a slight increase in molecular weight but has a minimal effect on the bulk physical properties of the molecule. Therefore, the physical properties of this compound are very similar to those of natural abundance ethanol.
Table 1: Physical Properties of Ethanol
| Property | Value |
|---|---|
| Molecular Formula | C₂H₅¹⁷OH |
| Molecular Weight | 47.07 g/mol |
| Appearance | Clear, colorless liquid[1][2] |
| Odor | Characteristic vinous odor[2] |
| Boiling Point | ~78 °C[3] |
| Melting Point | ~-114 °C[3] |
| Density | ~0.789 g/cm³ at 20 °C |
| Solubility | Miscible with water[1][3] |
| pH | ~7.00 (in aqueous solution)[4] |
Isotopic Effects on Physical Properties:
While bulk properties like boiling and melting points remain largely unchanged, the increased mass of the ¹⁷O isotope can lead to subtle physical differences known as vapor pressure isotope effects (VPIE). Generally, heavier isotopologues exhibit slightly lower vapor pressures at a given temperature.[5][6] This difference is due to changes in the vibrational frequencies of the molecule that affect the intermolecular forces.
Chemical Properties and Reactivity
The chemical reactivity of this compound is identical to that of standard ethanol. The ¹⁷O label, however, serves as a powerful tracer to elucidate reaction mechanisms.
-
Combustion: this compound undergoes complete combustion to produce carbon dioxide and ¹⁷O-labeled water.[3][4] This can be useful in tracing oxygen pathways in combustion studies.
-
C₂H₅¹⁷OH + 3 O₂ → 2 CO₂ + 3 H₂¹⁷O
-
-
Oxidation: Oxidation of this compound with oxidizing agents like acidified potassium dichromate yields acetaldehyde and then acetic acid, with the ¹⁷O label retained on the carbonyl group.[3]
-
Dehydration: Acid-catalyzed dehydration of this compound at high temperatures (e.g., 170°C with concentrated sulfuric acid) produces ethene and H₂¹⁷O.[3] This allows for unambiguous tracking of the hydroxyl oxygen.
-
Esterification: In the Fischer esterification reaction with a carboxylic acid (RCOOH), the ¹⁷O label can definitively prove that the oxygen atom in the water by-product comes from the carboxylic acid, while the ¹⁷O from the alcohol is incorporated into the ester.[3][4]
-
RCOOH + CH₃CH₂¹⁷OH ⇌ RCO¹⁷CH₂CH₃ + H₂O
-
-
Reaction with Active Metals: this compound reacts with active metals like sodium to form sodium ethoxide, liberating hydrogen gas.[4] The ¹⁷O remains in the ethoxide ion.
-
2 CH₃CH₂¹⁷OH + 2 Na → 2 CH₃CH₂¹⁷ONa + H₂
-
Spectroscopic Properties
The primary advantage of using this compound lies in its unique spectroscopic signatures, particularly in ¹⁷O NMR.
¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy
Oxygen-17 is the only naturally occurring oxygen isotope with a nuclear spin (I = 5/2) that is NMR-active.[7][8] Its low natural abundance (0.037%) and quadrupolar nature present challenges, often resulting in broad signals.[7][8] However, ¹⁷O NMR is highly sensitive to the local electronic environment, with a chemical shift range spanning over 1600 ppm.[7] For enriched this compound, the hydroxyl oxygen resonance provides direct information about hydrogen bonding and other intermolecular interactions.
Table 2: ¹⁷O NMR Data for this compound
| Parameter | Description |
|---|---|
| Nucleus | ¹⁷O |
| Spin (I) | 5/2 |
| Natural Abundance | 0.037%[7][8] |
| Chemical Shift (δ) | The chemical shift of the hydroxyl group in ethanol is sensitive to solvent and concentration but typically appears in the range of -5 to 10 ppm relative to H₂O. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is very similar to that of standard ethanol, characterized by a strong, broad O-H stretching band and C-O stretching bands.[9][10] The primary difference is a shift in the C-¹⁷O stretching frequency to a lower wavenumber compared to the C-¹⁶O stretch, due to the increased reduced mass of the bond.
Table 3: Key IR Absorption Bands for Ethanol
| Vibration | Wavenumber (cm⁻¹) for ¹⁶O-Ethanol | Expected Shift for ¹⁷O-Ethanol |
|---|---|---|
| O-H Stretch (H-bonded) | 3200-3500 (Broad)[10] | Minimal change |
| C-H Stretch | ~2900-3000 | No change |
| C-O Stretch | 1050-1260[10] | Shift to a slightly lower wavenumber |
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) for this compound appears at an m/z (mass-to-charge ratio) of 47, whereas standard ethanol is at m/z 46.[11] This one-mass-unit shift allows for clear differentiation. Furthermore, any fragment ions that retain the ¹⁷O-labeled hydroxyl group will also be shifted by +1 m/z, providing a powerful tool for studying fragmentation pathways.[11]
Table 4: Key Mass Spectrometry Fragments
| Fragment | m/z (¹⁶O-Ethanol) | m/z (¹⁷O-Ethanol) |
|---|---|---|
| [CH₃CH₂OH]⁺ (Molecular Ion) | 46 | 47 |
| [CH₂OH]⁺ (Loss of CH₃) | 31 | 31 |
| [CH₃CH₂O]⁺ (Loss of H) | 45 | 46 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the hydrolysis of an ethyl substrate with ¹⁷O-enriched water (H₂¹⁷O).
-
Reactants: Diethyl sulfate ((C₂H₅)₂SO₄) and ¹⁷O-labeled water (H₂¹⁷O).
-
Procedure: Diethyl sulfate is slowly added to an excess of H₂¹⁷O, often with gentle heating. The mixture is stirred until the reaction is complete.
-
Reaction: (C₂H₅)₂SO₄ + 2 H₂¹⁷O → 2 CH₃CH₂¹⁷OH + H₂SO₄
-
Purification: The resulting this compound is separated from sulfuric acid and unreacted starting materials by distillation. Anhydrous ethanol can be obtained by using a drying agent.[12]
¹⁷O NMR Spectroscopy Protocol
-
Sample Preparation: Due to the low sensitivity of ¹⁷O NMR, samples should be as concentrated as possible.[7] For liquid samples like this compound, running the spectrum neat (undiluted) is ideal. If a solvent is necessary, one free of oxygen atoms (e.g., CCl₄, CDCl₃) should be used.
-
Spectrometer Setup: A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency is required.
-
Acquisition Parameters:
-
A simple one-pulse experiment is typically sufficient.[7]
-
Due to quadrupolar relaxation, the spin-lattice relaxation times (T₁) are very short, allowing for a short relaxation delay (D1) and rapid data acquisition.[13]
-
A large number of scans (NS) is usually necessary to achieve an adequate signal-to-noise ratio.[7]
-
A wide spectral width should be used to encompass the large chemical shift range of ¹⁷O.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Metabolic pathway of this compound, tracking the isotopic label.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ethanol | CH3CH2OH | CID 702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 8. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docbrown.info [docbrown.info]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Commercial Sourcing and Applications of Ethanol-17O: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological and chemical systems is paramount. Isotopically labeled compounds, such as Ethanol-17O, offer a powerful tool for elucidating metabolic pathways, reaction mechanisms, and drug metabolism. This technical guide provides an in-depth overview of the commercial availability of this compound, its key applications, and detailed experimental considerations.
Commercial Availability of this compound
The primary commercial supplier of this compound is Sigma-Aldrich (a subsidiary of Merck) . For researchers requiring different specifications or larger quantities, Cambridge Isotope Laboratories, Inc. (CIL) offers custom synthesis services for a wide range of stable isotope-labeled compounds, including the potential for custom production of this compound to meet specific research needs.[1]
Below is a summary of the product specifications for this compound available from Sigma-Aldrich.
| Supplier | Product Name | CAS Number | Linear Formula | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | This compound | 255043-66-4 | CH₃CH₂¹⁷O | 20 atom % ¹⁷O | 99% (CP) |
Synthesis of this compound
While detailed proprietary synthesis methods are not publicly disclosed by commercial suppliers, the synthesis of ¹⁷O-labeled alcohols can be achieved through established organic chemistry reactions. A common conceptual approach involves the acid-catalyzed hydration of ethylene using ¹⁷O-enriched water (H₂¹⁷O) as the labeling agent.
A generalized synthetic scheme is presented below. It is important to note that specific reaction conditions, such as temperature, pressure, and catalyst choice, are critical for optimizing yield and isotopic incorporation.
References
17O isotopic enrichment methods for ethanol
An In-depth Technical Guide to ¹⁷O Isotopic Enrichment Methods for Ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the isotopic enrichment of ethanol with Oxygen-17 (¹⁷O). Given the low natural abundance of ¹⁷O (≈0.038%), enrichment is essential for its use in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in metabolic studies and reaction mechanism analysis. This document details the core methodologies, presents representative experimental protocols, and offers a comparative summary to aid researchers in selecting the most appropriate method for their application.
Introduction to ¹⁷O Isotope Enrichment
Oxygen-17 is the only stable oxygen isotope with a non-zero nuclear spin (I = 5/2), making it NMR-active. This property allows for direct probing of the chemical environment of oxygen atoms in molecules. However, its extremely low natural abundance presents a significant challenge, necessitating isotopic labeling to achieve sufficient signal for detection. ¹⁷O-enriched ethanol (CH₃CH₂¹⁷OH) is a valuable tool in drug development and mechanistic chemistry for studying enzyme kinetics, solvent-substrate interactions, and metabolic pathways.
The primary challenge in ethanol enrichment lies in efficiently and cost-effectively incorporating the ¹⁷O isotope into the hydroxyl group. The principal methods to achieve this are through post-synthesis isotopic exchange or via de novo synthesis using an enriched precursor.
Method 1: Acid-Catalyzed Isotopic Exchange
The most direct and common conceptual approach for ¹⁷O labeling of alcohols is the acid-catalyzed exchange with ¹⁷O-enriched water (H₂¹⁷O). This method leverages a reversible equilibrium reaction to transfer the ¹⁷O isotope from water to the alcohol.
2.1 Principle of Operation
The oxygen exchange is facilitated by protonation of the ethanol's hydroxyl group by an acid catalyst (e.g., H₂SO₄, HCl, or a solid acid resin). The protonated alcohol then readily eliminates a water molecule (H₂¹⁶O) to form a transient carbocation or an activated complex. This intermediate is then attacked by a molecule of ¹⁷O-enriched water. Deprotonation of this new complex yields the ¹⁷O-enriched ethanol and regenerates the acid catalyst.
The reaction is an equilibrium process: CH₃CH₂¹⁶OH + H₂¹⁷O ⇌ CH₃CH₂¹⁷OH + H₂¹⁶O
To drive the equilibrium towards the desired product, a significant molar excess of H₂¹⁷O is typically used. The final level of ¹⁷O enrichment is determined by the isotopic abundance of the water used and the stoichiometry of the reaction mixture at equilibrium.
2.2 Experimental Protocol (Representative)
Disclaimer: This is a representative protocol based on established principles of acid-catalyzed isotopic exchange in alcohols. Researchers should optimize conditions based on available reagents and analytical capabilities.
-
Reagent Preparation:
-
Prepare a mixture of ¹⁷O-enriched water (e.g., 20-40 atom % ¹⁷O) and absolute ethanol (e.g., 200 proof) in a molar ratio of at least 5:1 (H₂¹⁷O:Ethanol) in a dried, round-bottom flask equipped with a magnetic stir bar.
-
Note: The higher the isotopic enrichment of the water and the greater its molar excess, the higher the final enrichment of the ethanol will be.
-
-
Catalyst Addition:
-
Under inert atmosphere (e.g., Argon or Nitrogen) to prevent contamination from atmospheric moisture, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄). A typical catalyst loading is 0.1-0.5 mol % relative to the ethanol.
-
Alternatively, an acidic ion-exchange resin (e.g., Amberlyst-15) can be used for easier separation post-reaction.
-
-
Reaction Conditions:
-
Seal the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80-90 °C, depending on the precise mixture composition) with vigorous stirring.
-
Allow the reaction to proceed for 24-48 hours to ensure equilibrium is reached. The optimal time should be determined empirically.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a liquid acid catalyst was used, neutralize it by adding a slight excess of a base, such as anhydrous sodium carbonate (Na₂CO₃), and stir for 1 hour. If a solid acid resin was used, simply filter it off.
-
The primary challenge is separating the ¹⁷O-ethanol from the large excess of H₂¹⁷O/H₂¹⁶O. This is typically achieved via fractional distillation, taking advantage of the difference in boiling points between ethanol (78 °C) and water (100 °C).
-
To obtain anhydrous ¹⁷O-ethanol, the distilled product may need further drying, for example, by passing it over activated molecular sieves (3Å).
-
-
Analysis:
-
The final ¹⁷O enrichment level should be determined by ¹⁷O NMR spectroscopy or mass spectrometry.
-
2.3 Visualization: Isotopic Exchange Workflow
An In-Depth Technical Guide to ¹⁷O NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Oxygen-17 (¹⁷O) NMR spectroscopy, while historically challenged by the isotope's low natural abundance and quadrupolar nature, has emerged as a powerful tool for elucidating the structure, dynamics, and function of a vast array of chemical and biological systems. Its unique sensitivity to the local electronic environment of oxygen atoms provides invaluable insights that are often inaccessible through other analytical techniques. This guide offers a comprehensive overview of the core principles, experimental protocols, and advanced applications of ¹⁷O NMR, with a particular focus on its utility in research and drug development.
Core Principles of ¹⁷O NMR Spectroscopy
The oxygen atom possesses only one NMR-active stable isotope, ¹⁷O.[1] Its nuclear properties, summarized in Table 1, are central to understanding the capabilities and challenges of ¹⁷O NMR spectroscopy.
Table 1: Nuclear Properties of the ¹⁷O Isotope
| Property | Value |
| Natural Abundance (%) | 0.037 |
| Nuclear Spin (I) | 5/2 |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | -3.62808 |
| Quadrupole Moment (Q) (10⁻²⁸ m²) | -2.558 x 10⁻² |
| Receptivity relative to ¹H | 1.11 x 10⁻⁵ |
| Receptivity relative to ¹³C | 0.065 |
The most significant challenges in ¹⁷O NMR arise from its very low natural abundance (0.037%) and the fact that it is a quadrupolar nucleus (spin I = 5/2).[2][3] The low abundance necessitates isotopic enrichment for most applications to achieve a sufficient signal-to-noise ratio.[1][4] The non-spherical charge distribution of the quadrupolar nucleus interacts with the local electric field gradient (EFG), leading to rapid nuclear relaxation and, consequently, broad NMR signals.[4][5] This line broadening can be particularly severe for large molecules in solution.[1][6]
However, the quadrupolar nature of ¹⁷O also offers a distinct advantage: the interaction is highly sensitive to the local electronic environment, making ¹⁷O NMR an exquisite probe of subtle changes in chemical bonding, hydrogen bonding, and molecular dynamics.[4] Furthermore, ¹⁷O NMR benefits from a very wide chemical shift range, spanning over 1600 ppm, which often allows for the resolution of signals from chemically distinct oxygen sites despite the inherent line broadening.[2][3]
Figure 1: Relationship between ¹⁷O nuclear properties and spectral characteristics.
Experimental Protocols
Successful ¹⁷O NMR spectroscopy hinges on careful sample preparation and the selection of appropriate NMR techniques.
Sample Preparation and ¹⁷O Isotopic Enrichment
Due to the low natural abundance of ¹⁷O, isotopic enrichment is a critical first step for the majority of experiments.[1] The level of enrichment required depends on the sample and the specific experiment, with levels as low as 6 atom % being sufficient in some solid-state studies.[1]
General Isotopic Labeling Protocol (Mechanochemical Synthesis):
This method is particularly useful for enriching organic molecules and has been demonstrated for the synthesis of ¹⁷O-enriched calcium oxalate.[7]
-
Precursor Selection: Choose a suitable precursor molecule that allows for the introduction of oxygen from an enriched source. For carboxylic acids, an ester derivative is often used.[7]
-
Enriched Water: Utilize ¹⁷O-enriched water (H₂¹⁷O) as the source of the isotope.
-
In Situ Generation of Labeled Hydroxide: React the H₂¹⁷O with a strong base (e.g., sodium ethoxide) to generate labeled hydroxide ions (H¹⁷O⁻) in situ.[7]
-
Mechanochemical Reaction: Perform the saponification reaction in a ball mill. The mechanical action facilitates the reaction between the ester and the labeled hydroxide, leading to the incorporation of ¹⁷O into the carboxylate group.[7]
-
Purification: Purify the ¹⁷O-labeled product using standard chemical techniques.
Solution-State NMR Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that does not contain oxygen to avoid a large, overlapping solvent signal.
-
Concentration: Prepare a highly concentrated solution of the ¹⁷O-labeled analyte to maximize the signal.[3]
-
Reference Standard: D₂O is commonly used as an external reference standard (δ = 0 ppm).[8]
Solid-State NMR Sample Preparation:
-
Sample Packing: The powdered, ¹⁷O-enriched sample is packed into a zirconia rotor.
-
Rotor Size: The choice of rotor diameter (e.g., 2.5 mm, 3.2 mm) depends on the desired spinning speed and the amount of sample available.[7]
Figure 2: General experimental workflow for ¹⁷O NMR.
Key Experimental Techniques
The choice of NMR technique depends on the physical state of the sample and the information sought.
Solution-State ¹⁷O NMR:
For small molecules that tumble rapidly in solution, the quadrupolar interaction is averaged out, leading to relatively sharp signals.[3] However, for larger molecules, such as proteins and drug-target complexes, the slow tumbling results in very broad lines. To overcome this, the Quadrupole Central Transition (QCT) NMR technique has been developed.[9] This approach takes advantage of the fact that the central transition (+1/2 ↔ -1/2) has a longer relaxation time than the satellite transitions, resulting in a narrower signal.[9] High magnetic fields are crucial for the success of QCT NMR.[9]
Solid-State ¹⁷O NMR:
In the solid state, the quadrupolar interaction is not averaged by molecular tumbling, leading to very broad spectral lines. Several techniques are employed to narrow these lines and enhance resolution:
-
Magic Angle Spinning (MAS): The sample is spun at a high frequency at an angle of 54.7° with respect to the magnetic field. This averages the anisotropic interactions, including the second-order quadrupolar interaction, leading to narrower lines.[1]
-
Advanced Pulse Sequences: For further line narrowing and spectral simplification, more advanced techniques are often necessary.
-
Double-Frequency Sweep (DFS): An enhancement scheme that can improve signal intensity.
-
Multiple-Quantum Magic-Angle Spinning (MQMAS): A two-dimensional experiment that correlates the multiple-quantum and single-quantum transitions, providing high-resolution spectra in the indirect dimension. This technique is particularly powerful for resolving signals from multiple oxygen sites in complex materials.
-
Figure 3: Simplified logical flow of an MQMAS pulse sequence.
Table 2: Typical Experimental Parameters for Solid-State ¹⁷O NMR
| Parameter | Typical Value(s) | Reference(s) |
| Magnetic Field Strength (T) | 9.4, 14.1, 18.8, 35.2 | [10] |
| Magic Angle Spinning (MAS) Frequency (kHz) | 16, 18 | [10] |
| Excitation Pulse Length (µs) | 1.0 | [7] |
| Recycle Delay (s) | 1 - 20 | [11] |
| ¹H Decoupling | SPINAL-64 | [10] |
Data Presentation: ¹⁷O NMR Chemical Shifts
The chemical shift (δ) in ¹⁷O NMR is highly sensitive to the local electronic environment. Table 3 provides a summary of typical chemical shift ranges for various oxygen-containing functional groups.
Table 3: ¹⁷O NMR Chemical Shift Ranges for Common Functional Groups (Referenced to H₂O at 0 ppm)
| Functional Group | Chemical Shift Range (ppm) | Reference(s) |
| Alcohols (-OH) | -50 to +70 | [12] |
| Ethers (-O-) | -20 to +90 | [12] |
| Acetals | 10 to 100 | [12] |
| Peroxides (-O-O-) | 170 to 280 | [12] |
| Sulfoxides (S=O) | 0 to 20 | [12] |
| Organic Sulfates ((-O)₂SO₂²⁻) | 130 to 160 | [12] |
| Carboxylic Acids & Esters (C=O) | 250 to 400 | [1] |
| Ketones & Aldehydes (C=O) | 500 to 600 | [13] |
| Polyoxides (central O) | 420 to 570 | [13] |
| Polyoxides (terminal O) | 170 to 310 | [13] |
Applications in Research and Drug Development
The unique sensitivity of ¹⁷O NMR makes it a valuable tool in various scientific disciplines, including drug discovery and development.
-
Structural Biology: ¹⁷O NMR can be used to probe the structure and dynamics of proteins and other biological macromolecules.[6] It is particularly useful for studying hydrogen bonding networks, which are crucial for maintaining protein structure and function.
-
Drug-Target Interactions: By selectively labeling a drug molecule or its target protein with ¹⁷O, it is possible to directly observe the binding event and characterize the local environment of the oxygen atom upon complex formation. This can provide crucial information for structure-activity relationship (SAR) studies and rational drug design.
-
Materials Science: In materials science, ¹⁷O NMR is used to characterize the structure of a wide range of inorganic materials, including glasses, ceramics, and catalysts. It provides information on the connectivity of oxygen atoms and the nature of the metal-oxygen bonds.
-
Mechanistic Studies: The sensitivity of ¹⁷O chemical shifts to changes in bonding allows for the elucidation of reaction mechanisms. For example, it has been used to follow the course of mechanochemical reactions.[7]
Conclusion
¹⁷O NMR spectroscopy, though technically demanding, offers a unique and powerful window into the chemical and physical properties of oxygen-containing compounds. The continued development of high-field magnets, advanced pulse sequences, and efficient isotopic labeling strategies is expanding the applicability of this technique to increasingly complex systems. For researchers, scientists, and drug development professionals, a solid understanding of the principles and methodologies of ¹⁷O NMR is essential for harnessing its full potential to solve challenging scientific problems.
References
- 1. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 2. (17O) Oxygen NMR [chem.ch.huji.ac.il]
- 3. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 4. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Periodic Table: Oxygen NMR [imserc.northwestern.edu]
- 9. Quadrupole central transition 17O NMR spectroscopy of biological macromolecules in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. science-and-fun.de [science-and-fun.de]
- 13. s3.smu.edu [s3.smu.edu]
An In-depth Technical Guide to the Application of 17O-Labeled Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stable oxygen isotope, ¹⁷O, is a powerful but often underutilized tool in chemical and biological research. Its unique nuclear properties, namely a nuclear spin of 5/2 and a very low natural abundance of 0.037%, make it particularly amenable to isotopic labeling studies.[1] This guide provides a comprehensive overview of the benefits of using ¹⁷O-labeled compounds, with a focus on their application in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the quantitative advantages, experimental considerations, and practical applications of ¹⁷O labeling in elucidating molecular structure, dynamics, and metabolic pathways.
Core Benefits of ¹⁷O Labeling
The primary advantage of using ¹⁷O-labeled compounds stems from the ability to introduce a specific, detectable marker at oxygen positions within a molecule. This allows researchers to overcome the inherent insensitivity of natural abundance ¹⁷O NMR and to selectively track the fate of oxygen atoms in complex chemical and biological systems.
Enhanced NMR Sensitivity and Resolution
Due to its low natural abundance, obtaining a detectable ¹⁷O NMR signal from unlabeled compounds is often challenging.[1] Isotopic enrichment with ¹⁷O dramatically enhances the signal-to-noise ratio, enabling the acquisition of high-quality spectra in a reasonable timeframe. While ¹⁷O is a quadrupolar nucleus, which can lead to broad resonance lines, modern high-field NMR spectrometers and specialized pulse sequences can mitigate these effects, providing sharp and informative spectra.[1][2]
Probing Molecular Structure and Dynamics
The chemical shift of ¹⁷O is highly sensitive to its local electronic environment, spanning a range of over 1000 ppm.[3] This sensitivity makes ¹⁷O NMR an excellent probe for studying:
-
Hydrogen Bonding: The ¹⁷O chemical shift is significantly influenced by hydrogen bonding interactions, providing valuable insights into intra- and intermolecular associations.
-
Protein Structure and Folding: Site-specific labeling of amino acid residues with ¹⁷O allows for the characterization of local protein structure and conformational changes during folding or ligand binding.[1]
-
Enzyme Mechanisms: By labeling substrates or intermediates, researchers can directly observe the chemical transformations occurring at the enzyme's active site.
Tracing Metabolic Pathways and Reaction Mechanisms with Mass Spectrometry
In mass spectrometry, the incorporation of a heavier ¹⁷O isotope results in a predictable mass shift in the molecular ion and its fragments. This allows for:
-
Metabolic Flux Analysis: By providing cells or organisms with ¹⁷O-labeled substrates, the incorporation of the isotope into downstream metabolites can be traced, providing a detailed map of metabolic pathways.
-
Elucidation of Reaction Mechanisms: The position of the ¹⁷O label in the products of a chemical reaction can provide unambiguous evidence for a proposed mechanism, such as identifying the origin of oxygen atoms in oxidation or hydrolysis reactions.
-
Kinetic Isotope Effects: The difference in reaction rates between ¹⁶O- and ¹⁷O-containing molecules can provide information about the transition state of a reaction.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the use of ¹⁷O-labeled compounds in research.
Table 1: Comparison of Nuclear Properties for Select Nuclei
| Property | ¹H | ¹³C | ¹⁵N | ¹⁷O |
| Natural Abundance (%) | 99.98 | 1.1 | 0.37 | 0.037 |
| Nuclear Spin (I) | 1/2 | 1/2 | 1/2 | 5/2 |
| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 26.75 | 6.73 | -2.71 | -3.63 |
| Relative Sensitivity (at natural abundance) | 1.00 | 1.76 x 10⁻⁴ | 1.04 x 10⁻⁵ | 1.08 x 10⁻⁵ |
This table highlights the significantly lower natural abundance of ¹⁷O compared to other common nuclei used in NMR.
Table 2: Typical ¹⁷O NMR Chemical Shift Ranges for Common Functional Groups
| Functional Group | Chemical Shift Range (ppm) |
| Alcohols (-OH) | -50 to +70 |
| Ethers (-O-) | -20 to +90 |
| Esters (C=O)-O- | 100 to 220 (C-O), 330 to 385 (C=O) |
| Carboxylic Acids (-COOH) | 225 to 250 |
| Ketones (R₂C=O) | 545 to 580 |
| Aldehydes (R-CH=O) | 545 to 625 |
| Amides (R₂N-C=O) | 265 to 320 |
| Nitro (R-NO₂) | 410 to 440 |
Reference: H₂O at 0 ppm. These ranges demonstrate the wide chemical shift dispersion of ¹⁷O, which aids in resolving different oxygen environments.
Experimental Protocols
Protocol 1: ¹⁷O NMR of a Labeled Biological Sample
1. Sample Preparation: a. Labeling: Introduce the ¹⁷O-labeled compound (e.g., amino acid, substrate) into the biological system (e.g., cell culture, purified protein solution). The method of labeling will depend on the specific research question. For proteins, this may involve expression in media containing ¹⁷O-labeled precursors.[1] b. Purification: Purify the labeled biomolecule of interest to remove any unlabeled species and other contaminants. c. Solubilization: Dissolve the purified, labeled sample in a suitable deuterated solvent (e.g., D₂O, deuterated buffer) to a concentration that provides an adequate signal-to-noise ratio. For ¹H and ¹H-observed NMR, it is recommended to dissolve between 2 and 10 mg in between 0.6 and 1 mL of solvent.[4] d. Filtration: Filter the sample to remove any particulate matter that could degrade spectral quality.[4]
2. NMR Data Acquisition: a. Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency. b. Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Pulse Sequence Selection: Employ a suitable pulse sequence. For simple spectra, a one-pulse experiment may be sufficient. For quadrupolar nuclei like ¹⁷O, specialized sequences like the double frequency sweep can be beneficial for enhancing signal and reducing artifacts. d. Acquisition Parameters:
- Spectral Width: Set a wide spectral width to encompass the entire expected range of ¹⁷O chemical shifts.
- Pulse Width: Calibrate the 90° pulse width for ¹⁷O.
- Acquisition Time: Set an appropriate acquisition time to ensure good digital resolution.
- Recycle Delay: Use a recycle delay that is at least 5 times the longest T₁ relaxation time of the ¹⁷O nuclei of interest to ensure full relaxation and allow for quantitative analysis.
- Number of Scans: Acquire a sufficient number of scans to achieve the desired signal-to-noise ratio. This can range from thousands to millions of scans depending on the sample concentration and enrichment level.
3. Data Processing: a. Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID). b. Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes. c. Baseline Correction: Apply a baseline correction to remove any distortions. d. Referencing: Reference the chemical shifts to an external standard, typically D₂O at 0 ppm.
Protocol 2: ¹⁷O Isotope Ratio Mass Spectrometry
1. Sample Preparation: a. Labeling: Introduce the ¹⁷O-labeled compound into the system under investigation. b. Extraction and Derivatization: Extract the metabolites or compounds of interest from the biological matrix. Derivatization may be necessary to improve volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS). c. Purification: Purify the analyte to remove interfering substances.
2. Mass Spectrometry Analysis: a. Instrumentation: Utilize an isotope ratio mass spectrometer (IRMS) or a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR). An IRMS is specifically designed for high-precision measurement of isotope ratios. b. Sample Introduction: Introduce the sample into the mass spectrometer. For IRMS, this typically involves converting the sample into a simple gas (e.g., CO₂) through combustion or thermal conversion.[5] c. Ionization: Ionize the sample molecules. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is often used for liquid chromatography-mass spectrometry (LC-MS). d. Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z). The instrument must have sufficient resolution to distinguish between the ¹⁶O- and ¹⁷O-containing isotopologues. e. Detection: Detect the abundance of each isotopologue. IRMS systems often use multiple Faraday cup detectors to simultaneously measure the ion beams of different isotopes.[6]
3. Data Analysis: a. Isotope Ratio Calculation: Calculate the ratio of the abundance of the ¹⁷O-containing isotopologue to the ¹⁶O-containing isotopologue. b. Correction for Natural Abundance: Correct the measured isotope ratios for the natural abundance of ¹⁷O and other isotopes (e.g., ¹³C, ²H) that may contribute to the measured m/z values. c. Metabolic Modeling: For metabolic tracing studies, use the corrected isotope ratios to model the flux through different metabolic pathways.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of ¹⁷O-labeled compounds.
Caption: Tracing ¹⁷O through glycolysis and the TCA cycle.
Caption: General workflow for a ¹⁷O NMR experiment.
Caption: Relationship between ¹⁷O properties and applications.
Conclusion
The use of ¹⁷O-labeled compounds offers a unique and powerful approach to address a wide range of scientific questions in chemistry and biology. The ability to selectively introduce an NMR- and MS-active oxygen isotope provides unparalleled insights into molecular structure, dynamics, and metabolism. While the low natural abundance of ¹⁷O necessitates isotopic enrichment, the wealth of information that can be obtained from ¹⁷O-labeling studies often justifies the additional synthetic effort. As NMR and MS technologies continue to advance, the application of ¹⁷O-labeled compounds is poised to become an increasingly valuable tool for researchers, scientists, and drug development professionals.
References
- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17O NMR studies of organic and biological molecules in aqueous solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. ap.smu.ca [ap.smu.ca]
- 6. ethz.ch [ethz.ch]
safety and handling of isotopically labeled ethanol
An In-Depth Technical Guide to the Safety and Handling of Isotopically Labeled Ethanol
This guide provides comprehensive information on the safe handling, storage, and application of isotopically labeled ethanol for researchers, scientists, and professionals in drug development. It covers key safety protocols, experimental methodologies, and the underlying principles of using isotopic tracers in biological systems.
Safety and Hazard Information
Ethanol is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2][3] When working with any form of ethanol, including its isotopically labeled variants, it is crucial to adhere to strict safety protocols.
General Hazards
-
Flammability: Ethanol has a low flash point, meaning it can ignite at low temperatures.[1][4][5][6] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2][6]
-
Health Hazards: Exposure can cause irritation to the eyes, skin, and respiratory tract.[1][4] Ingestion and inhalation may lead to symptoms such as headache, dizziness, drowsiness, nausea, and in high concentrations, central nervous system depression and coma.[4][7]
-
Reactivity: Ethanol is incompatible with strong oxidizing agents, peroxides, acids, and alkali metals.[8]
Specific Considerations for Isotopically Labeled Ethanol
Isotopically labeled ethanol can be classified into two main categories: those with stable isotopes (e.g., ¹³C, ²H/D) and those with radioactive isotopes (e.g., ³H, ¹⁴C).
-
Stable Isotopes: These do not emit radiation and are considered non-hazardous from a radiological standpoint.[9][10] The primary hazards are the chemical properties of ethanol itself.
-
Radioactive Isotopes: These emit radiation and require additional safety measures to protect against radiation exposure.[10][11] The principle of ALARA (As Low As Reasonably Achievable) should always be applied.[12] This includes using appropriate shielding, minimizing exposure time, and maintaining a safe distance from the radioactive source.
Personal Protective Equipment (PPE) and Handling
When handling isotopically labeled ethanol, the following PPE should be worn:
-
Gloves: To prevent skin contact.
-
Safety Goggles/Face Shield: To protect the eyes from splashes.[13]
-
Lab Coat: To protect clothing.
-
Respiratory Protection: May be necessary in case of inadequate ventilation.[14]
Work should be conducted in a well-ventilated area, preferably within a fume hood, especially when working with volatile or radioactive compounds.[14][15]
Storage and Disposal
-
Storage: Ethanol should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[13][14][16][17] Protect from sunlight.[14]
-
Disposal: Waste disposal must comply with local, regional, and national regulations.[3][6] Radioactive waste requires specialized disposal procedures as dictated by institutional radiation safety protocols.
Quantitative Data
The physical and chemical properties of ethanol are summarized in the table below. Note that isotopic labeling results in a slight increase in molecular weight but does not significantly alter the macroscopic physical properties.
| Property | Value | References |
| Chemical Formula | C₂H₆O | [4] |
| Molecular Weight (Unlabeled) | 46.07 g/mol | [6] |
| Molecular Weight (¹³C₂-ethanol) | 48.08 g/mol | [16] |
| Appearance | Clear, colorless liquid | [4][8] |
| Odor | Characteristic alcohol-like | [4][8] |
| Boiling Point | 78.5 °C | [4][5][8] |
| Melting Point | -114 °C | [4] |
| Flash Point | 9-12 °C | [1][4][6] |
| Specific Gravity | 0.79 - 0.8 | [4][5] |
| Vapor Density | 1.59 - 1.6 (Air = 1.0) | [1][5] |
| Solubility in Water | Miscible | [1][4][8] |
Experimental Protocols and Applications
Isotopically labeled ethanol is a powerful tool for tracing the metabolic fate of ethanol in biological systems.[9][18][19] These tracer experiments provide insights into metabolic fluxes, pathway contributions, and reaction kinetics.[9]
Principle of Isotopic Tracing
Isotope labeling involves replacing one or more atoms in a molecule with their isotopes.[19] The labeled molecule is then introduced into a biological system, and its journey is tracked using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[9][10][19]
General Protocol for an In Vivo Tracer Study
-
Precursor Administration: A known quantity of isotopically labeled ethanol is administered to the subject, typically orally or via intravenous infusion.
-
Sample Collection: Biological samples (e.g., blood, urine, breath) are collected at specific time points.[20][21]
-
Sample Preparation: Samples are processed to isolate and purify the metabolites of interest.
-
Analysis: The isotopic enrichment in the parent compound and its metabolites is quantified using MS or NMR.
-
Pharmacokinetic Modeling: The data is used to develop pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion of ethanol.[20][22]
Application in Drug Development
Understanding the metabolic pathways of ethanol is crucial in drug development due to potential drug-alcohol interactions. Isotopic labeling studies can elucidate how co-administered drugs affect ethanol metabolism and vice versa.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of isotopically labeled ethanol.
Ethanol Metabolism Pathway
Caption: Primary oxidative metabolic pathway of ethanol in the liver.
Experimental Workflow for a Tracer Study
Caption: General experimental workflow for an in vivo isotopic tracer study.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. guttmanenergy.com [guttmanenergy.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethanol (ethyl alcohol) - DCCEEW [dcceew.gov.au]
- 5. ncdoi.com [ncdoi.com]
- 6. safetymanagementkey.com [safetymanagementkey.com]
- 7. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Ethanol | 64-17-5 [chemicalbook.com]
- 9. fiveable.me [fiveable.me]
- 10. m.youtube.com [m.youtube.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Radioisotope Safety | Environmental Health & Safety [bu.edu]
- 13. nedstar.com [nedstar.com]
- 14. chemos.de [chemos.de]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. Ethanol (1-¹³C, 99%) <6% HâO - Cambridge Isotope Laboratories, CLM-344-0.5 [isotope.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Isotopic probes into pathways of ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 20. Pharmacokinetic Analysis of Ethanol in a Human Study: New Modification of Mathematic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of ethanol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 17O Isotope Tracer Experiments: History, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, core methodologies, and significant applications of Oxygen-17 (¹⁷O) isotope tracer experiments. As the only stable, NMR-active oxygen isotope, ¹⁷O provides a unique window into a vast array of biological and chemical processes, offering unparalleled insights into metabolic pathways, enzyme mechanisms, and protein structure. This document provides detailed experimental protocols, summarizes key quantitative data, and visualizes complex processes to empower researchers in leveraging this powerful technique.
A Brief History of ¹⁷O in Tracer Studies
The journey of ¹⁷O from a rare atmospheric isotope to a sophisticated tool in biochemical research is a testament to advancements in analytical instrumentation and isotopic labeling techniques. First discovered in 1929, its utility as a tracer was initially limited by its low natural abundance (0.037%) and the technical challenges of enrichment and detection.[1][2] The development of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) in the mid-20th century paved the way for its application in scientific investigations.
Early applications in the 1980s focused on the fundamental principles of isotope labeling, with researchers developing methods to incorporate ¹⁷O into amino acids and peptides.[3] These foundational studies enabled the use of ¹⁷O NMR to probe the chemical environments of oxygen atoms within biological molecules.[1][3] The subsequent decades saw the expansion of ¹⁷O tracer applications into diverse fields, including the study of enzyme kinetics, the elucidation of metabolic pathways, and in vivo imaging of cerebral oxygen metabolism.[4]
Core Methodologies: From Labeling to Detection
Successful ¹⁷O tracer experiments hinge on two critical stages: the efficient incorporation of the ¹⁷O isotope into the molecule or system of interest and the sensitive and accurate detection of the isotopic label.
¹⁷O Isotopic Labeling Protocols
The method of ¹⁷O labeling is dictated by the target molecule and the experimental question.
Early and foundational methods for labeling amino acids and peptides with ¹⁷O often involve acid-catalyzed exchange or saponification reactions using ¹⁷O-enriched water (H₂¹⁷O).[3]
Experimental Protocol: Acid-Catalyzed Exchange for Amino Acid Labeling
-
Dissolution: Dissolve the amino acid of interest in a solution of ¹⁷O-enriched water (e.g., 20-40% enrichment).
-
Acidification: Add a strong acid catalyst, such as hydrochloric acid (HCl), to the solution to facilitate the oxygen exchange reaction at the carboxyl group.
-
Incubation: Heat the mixture at an elevated temperature (e.g., 80-100°C) for a specified period (e.g., 24-72 hours) in a sealed reaction vessel to prevent the loss of enriched water.
-
Neutralization and Isolation: After the exchange reaction, neutralize the solution with a base (e.g., sodium hydroxide). The ¹⁷O-labeled amino acid can then be isolated and purified using techniques like crystallization or chromatography.
-
Enrichment Confirmation: The level of ¹⁷O enrichment is typically determined by mass spectrometry or NMR spectroscopy.[5]
A more recent and efficient method involves mechanochemical saponification, which can achieve high enrichment levels in a shorter time and with smaller quantities of expensive ¹⁷O-labeled water.[5]
For in vivo metabolic studies, particularly for measuring the cerebral metabolic rate of oxygen (CMRO₂), animals are made to inhale ¹⁷O-enriched oxygen gas (¹⁷O₂). The labeled oxygen is then metabolized, primarily through mitochondrial respiration, to produce ¹⁷O-labeled water (H₂¹⁷O), which can be detected by NMR.
Experimental Protocol: In Vivo ¹⁷O₂ Inhalation for CMRO₂ Measurement in Rodents
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and secure it in a stereotactic frame to minimize motion during imaging. Monitor vital signs such as respiration and body temperature throughout the experiment.
-
Gas Delivery System: Place the animal on a specialized breathing apparatus that allows for the controlled delivery of gas mixtures. This system typically includes a ventilator and a rebreathing circuit to conserve the expensive ¹⁷O₂ gas.
-
Baseline Measurement: Acquire baseline NMR spectra or images of the region of interest (e.g., the brain) while the animal breathes a standard air mixture (e.g., 30% O₂, 70% N₂O).
-
¹⁷O₂ Inhalation: Switch the gas mixture to one containing a high concentration of ¹⁷O₂ gas (e.g., 70% ¹⁷O₂). The duration of inhalation is typically short, on the order of a few minutes.
-
Dynamic NMR Acquisition: Continuously acquire NMR data throughout the baseline and inhalation periods to monitor the dynamic changes in the H₂¹⁷O signal as it is produced through metabolic activity.
-
Data Analysis: The rate of increase in the H₂¹⁷O signal is used to calculate the CMRO₂. This calculation often involves mathematical modeling to account for factors such as cerebral blood flow and the arterial input function.
Detection and Analysis Techniques
The choice of analytical technique depends on the nature of the ¹⁷O-labeled molecule and the information sought.
¹⁷O NMR spectroscopy is a powerful tool for studying the structure and dynamics of ¹⁷O-labeled molecules.[1][2] The chemical shift of the ¹⁷O nucleus is highly sensitive to its local electronic environment, providing valuable information about hydrogen bonding, protein-ligand interactions, and enzymatic reaction intermediates.[1]
Typical NMR Experimental Parameters for ¹⁷O-labeled Proteins:
| Parameter | Value | Purpose |
| Magnetic Field Strength | High field (e.g., 14.1 T or higher) | To improve sensitivity and resolution. |
| Spectrometer Frequency | Dependent on field strength | For ¹⁷O, this is typically in the range of tens of MHz. |
| Pulse Sequence | Simple pulse-acquire or more complex sequences like CPMG | To acquire the ¹⁷O signal and measure relaxation properties. |
| Acquisition Time | Milliseconds to seconds | Depends on the relaxation properties of the ¹⁷O nucleus. |
| Number of Scans | Thousands to millions | Required to achieve an adequate signal-to-noise ratio due to the low sensitivity of ¹⁷O. |
| Temperature | 277-310 K | Maintained to ensure protein stability. |
Mass spectrometry is a highly sensitive technique for detecting and quantifying ¹⁷O-labeled metabolites.[6] It is particularly useful for tracing the flow of oxygen atoms through metabolic pathways.
General Workflow for ¹⁷O-Tracer Analysis by LC-MS/MS:
-
Sample Preparation: Extract metabolites from cells or tissues using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC) to reduce the complexity of the sample and resolve isomers.
-
Ionization: Ionize the separated metabolites using an appropriate ionization source, such as electrospray ionization (ESI).
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions in the mass spectrometer. The incorporation of ¹⁷O will result in a characteristic mass shift in the detected metabolite.
-
Tandem MS (MS/MS): For structural confirmation, select the ¹⁷O-labeled ion of interest and fragment it to produce a characteristic fragmentation pattern, which can be compared to that of an unlabeled standard.
-
Data Analysis: Quantify the abundance of the ¹⁷O-labeled and unlabeled forms of the metabolite to determine the extent of isotopic enrichment and calculate metabolic fluxes.
Key Applications and Quantitative Insights
¹⁷O isotope tracer experiments have provided critical quantitative data in several areas of biological research.
Elucidating Enzyme Mechanisms: Kinetic Isotope Effects
The measurement of kinetic isotope effects (KIEs) using ¹⁷O is a powerful method for probing the transition states of enzymatic reactions. The KIE is the ratio of the reaction rate with the light isotope (¹⁶O) to the rate with the heavy isotope (¹⁷O).
Table 1: Representative ¹⁷O Kinetic Isotope Effects in Enzymatic Reactions
| Enzyme | Substrate | Position of ¹⁷O Label | ¹⁶k/¹⁷k | Mechanistic Implication |
| Alkaline Phosphatase | p-Nitrophenyl phosphate | Bridge & Non-bridge | 1.012 & 0.989 | Associative transition state for phosphoryl transfer. |
| Myosin S1 ATPase | ATP | γ-phosphate | 1.018 | Evidence for a dissociative-like transition state in ATP hydrolysis. |
| Glycerol Kinase | ATP | γ-phosphate | 1.007 | Suggests an associative mechanism for phosphoryl transfer. |
Note: The values presented are illustrative and can vary with experimental conditions.
Mapping Metabolic Pathways: Tracing Oxygen's Fate
By tracking the incorporation of ¹⁷O from labeled precursors into downstream metabolites, researchers can map the flow of oxygen atoms through metabolic networks.
Table 2: ¹⁷O Isotopic Enrichment in a Study of Glutamine Metabolism in Cancer Cells
| Metabolite | ¹⁷O Enrichment (%) in Control Cells | ¹⁷O Enrichment (%) in Treated Cells | Interpretation |
| Glutamate | 35.2 ± 2.1 | 18.5 ± 1.5 | Reduced entry of glutamine into the TCA cycle upon treatment. |
| α-Ketoglutarate | 28.9 ± 1.8 | 12.3 ± 1.1 | Consistent with decreased glutaminolysis. |
| Succinate | 15.4 ± 1.2 | 5.8 ± 0.7 | Downstream effect of reduced glutamine metabolism. |
| Malate | 12.1 ± 1.0 | 4.2 ± 0.5 | Further evidence of pathway inhibition. |
Note: Data are hypothetical and for illustrative purposes.
Visualizing a Key Biological Process: ATP Hydrolysis
¹⁷O tracer studies have been instrumental in understanding the mechanism of ATP hydrolysis, a fundamental energy-releasing reaction in biology. The following diagram illustrates the general workflow for such an experiment.
Caption: Experimental workflow for studying ATP hydrolysis using ¹⁷O-labeled water.
This workflow allows researchers to determine which of the phosphate-oxygen bonds is cleaved during the reaction by analyzing the location of the ¹⁷O label in the products.
The following diagram illustrates the signaling pathway of ATP hydrolysis as elucidated by ¹⁷O tracer studies, confirming the nucleophilic attack of a water molecule on the γ-phosphate of ATP.
Caption: Mechanism of ATP hydrolysis showing the incorporation of ¹⁷O from water.
Conclusion and Future Directions
¹⁷O isotope tracer experiments have evolved from a niche technique to a powerful and versatile tool in the arsenal of biochemists, molecular biologists, and drug development professionals. The ability to directly probe the role of oxygen in a myriad of biological processes provides a level of mechanistic detail that is often unattainable with other methods.
Future advancements in this field will likely be driven by:
-
Increased availability and reduced cost of ¹⁷O-labeled compounds.
-
Improvements in the sensitivity of NMR and MS instrumentation.
-
Development of novel computational tools for the analysis of complex isotopic labeling data.
As these technologies continue to mature, the application of ¹⁷O tracer studies is expected to expand, further unraveling the intricate molecular mechanisms that underpin life.
References
- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling of amino acids and peptides with isotopic oxygen as followed by 17O-N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of cellular metabolism via metabolomics and stable-isotope assisted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethanol-¹⁷O in ¹⁷O NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-17 (¹⁷O) NMR spectroscopy is a powerful analytical technique for probing the local chemical environment of oxygen atoms in molecules. Despite the low natural abundance (0.037%) and quadrupolar nature (spin I = 5/2) of the ¹⁷O nucleus, which can lead to broad signals, the large chemical shift range of over 1600 ppm makes it highly sensitive to changes in molecular structure, dynamics, and intermolecular interactions.[1][2] The use of isotopically enriched compounds, such as Ethanol-¹⁷O, overcomes the low natural abundance, enabling a range of applications in chemistry, biochemistry, and drug metabolism studies.
Ethanol-¹⁷O serves as a valuable tracer to investigate metabolic pathways, enzyme kinetics, and the chemical fate of ethanol in biological systems. By selectively labeling the hydroxyl group, researchers can directly monitor the oxygen atom's involvement in enzymatic reactions and its incorporation into downstream metabolites. This application note provides an overview of the applications, quantitative data, and detailed protocols for utilizing Ethanol-¹⁷O in ¹⁷O NMR spectroscopy.
Applications of Ethanol-¹⁷O in ¹⁷O NMR Spectroscopy
The primary application of Ethanol-¹⁷O is as a tracer to elucidate the metabolic fate of the ethanol molecule, particularly the oxygen atom, in biological systems. This allows for the direct investigation of:
-
Enzyme Kinetics and Mechanism: Studying the interaction of ethanol with alcohol dehydrogenase (ADH) and other metabolizing enzymes. ¹⁷O NMR can provide insights into the binding of the ethanol hydroxyl group to the enzyme's active site.[3][4]
-
Metabolic Pathway Analysis: Tracing the incorporation of the ¹⁷O label from ethanol into its primary metabolite, acetaldehyde, and subsequently into acetate. This provides a direct method to follow the oxidative metabolism of ethanol.[1][5][6]
-
Quantification in Complex Mixtures: ¹⁷O NMR can be used for the direct quantification of ethanol and other oxygenates in complex matrices, such as gasoline, without interference from hydrocarbon components.[7] This principle can be extended to biological fluids, provided that sufficient concentrations of the labeled compound are present.
Data Presentation: ¹⁷O NMR Spectroscopic Properties of Ethanol
The following table summarizes the available quantitative ¹⁷O NMR data for ethanol. These parameters are crucial for setting up NMR experiments and for the interpretation of the resulting spectra.
| Parameter | Value | Conditions | Reference(s) |
| Chemical Shift (δ) | ~ -2 to 7 ppm | Relative to H₂O. Varies with solvent and concentration. | [1] |
| Spin-Lattice Relaxation Time (T₁) | ~ 3.0 ms | Neat Ethanol | [2] |
| Spin-Spin Relaxation Time (T₂) | Not explicitly found for ¹⁷O, but expected to be short due to quadrupolar relaxation. | - | |
| Linewidth (Δν₁/₂) | ~ 120 Hz | Neat Ethanol | [2] |
| ¹J(¹⁷O, ¹H) Coupling Constant | ~ 80 Hz | Neat Ethanol | [2] |
Note: The chemical shift and linewidth are highly sensitive to the solvent, temperature, and pH due to changes in hydrogen bonding and chemical exchange rates.
Experimental Protocols
Protocol 1: General ¹⁷O NMR of Ethanol-¹⁷O
This protocol outlines the general procedure for acquiring a standard ¹⁷O NMR spectrum of an Ethanol-¹⁷O sample.
1. Sample Preparation: a. If using neat Ethanol-¹⁷O, transfer approximately 0.5-0.6 mL directly into a 5 mm NMR tube. b. For solutions, dissolve the Ethanol-¹⁷O in an appropriate oxygen-free solvent (e.g., a deuterated solvent that does not contain oxygen) to the desired concentration. High concentrations (> 0.1 M) are recommended.[1] c. For biological samples in aqueous buffers, prepare the sample as required for the specific experiment, ensuring the final concentration of Ethanol-¹⁷O is sufficiently high for detection.
2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency. b. Ensure the spectrometer's temperature is stable.
3. Data Acquisition: a. Pulse Sequence: A simple one-pulse (or "zg" on Bruker systems) experiment is often sufficient. b. Acquisition Parameters (starting point, based on literature[1]):
- Pulse Width (P1): Calibrate a 90° pulse.
- Number of Scans (NS): Varies depending on concentration. Start with several thousand scans (e.g., 6,000-10,000) and adjust as needed for adequate signal-to-noise.
- Relaxation Delay (D1): Should be on the order of 5 x T₁. Given the short T₁ of ¹⁷O in ethanol (~3 ms), a short delay of 0.1 seconds is a reasonable starting point.[2]
- Acquisition Time (AQ): A short acquisition time (e.g., 0.04 s) is often used due to the rapid decay of the signal (short T₂).
- Spectral Width (SW): Set a wide spectral width to encompass the expected chemical shift range of ¹⁷O (e.g., 200-300 ppm). c. Referencing: The spectrum can be referenced externally to a sample of D₂O or H₂O (δ = 0 ppm).
4. Data Processing: a. Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio of the broad ¹⁷O signal. b. Perform Fourier transformation, phasing, and baseline correction as standard.
Protocol 2: Tracing Ethanol Metabolism in Cell Culture using Ethanol-¹⁷O
This protocol provides a framework for a tracer experiment to monitor the metabolic fate of Ethanol-¹⁷O in a cell culture system.
1. Cell Culture and Treatment: a. Culture the cells of interest (e.g., hepatocytes) to the desired confluency in standard culture media. b. Prepare a sterile stock solution of Ethanol-¹⁷O. c. Replace the standard culture medium with a medium containing a known concentration of Ethanol-¹⁷O (e.g., in the low millimolar range, depending on the cell type's tolerance). d. Incubate the cells for various time points to allow for metabolism.
2. Metabolite Extraction: a. At each time point, harvest the cells and quench their metabolism rapidly (e.g., by flash-freezing in liquid nitrogen). b. Perform a metabolite extraction using a standard method, such as a methanol-chloroform-water extraction, to separate polar metabolites into the aqueous phase. c. Lyophilize the aqueous phase to remove the solvent.
3. NMR Sample Preparation: a. Reconstitute the dried metabolite extract in a minimal volume of D₂O containing a known concentration of a reference standard (if quantification is desired). b. Transfer the sample to an NMR tube.
4. ¹⁷O NMR Data Acquisition and Analysis: a. Acquire ¹⁷O NMR spectra as described in Protocol 1. A higher number of scans will likely be necessary due to the lower concentrations of metabolites. b. Analyze the spectra for the appearance of new signals corresponding to ¹⁷O-labeled metabolites (e.g., acetate). The chemical shift of these new peaks will indicate the chemical environment of the oxygen atom. c. Integrate the signals to quantify the relative amounts of Ethanol-¹⁷O and its metabolites over time.
Mandatory Visualization
Metabolic Pathway of Ethanol
The following diagram illustrates the primary oxidative pathway for ethanol metabolism, highlighting the fate of the oxygen atom from ethanol.
Caption: Oxidative metabolism of Ethanol-¹⁷O.
Experimental Workflow for ¹⁷O NMR Tracer Studies
This diagram outlines the general workflow for conducting a tracer experiment using Ethanol-¹⁷O and ¹⁷O NMR.
Caption: General workflow for Ethanol-¹⁷O tracer studies.
References
- 1. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. PDB-101: Molecule of the Month: Alcohol Dehydrogenase [pdb101.rcsb.org]
- 5. Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ¹⁷O NMR of Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at an atomic level.[1][2][3][4] While ¹H, ¹³C, and ¹⁵N are the most commonly used nuclei in biomolecular NMR, the oxygen-17 (¹⁷O) isotope offers a unique and direct probe into crucial biological processes.[5][6] Oxygen atoms are key players in hydrogen bonding, enzymatic catalysis, and protein-ligand interactions.[5][7] Therefore, ¹⁷O NMR can provide invaluable insights that are not accessible with other nuclei.[6][8]
However, the application of ¹⁷O NMR to biological samples has been historically challenging due to the inherent properties of the ¹⁷O nucleus.[6][9][10][11] Recent advancements in isotopic labeling, high-field magnets, and solid-state NMR techniques have started to overcome these hurdles, opening up new avenues for research in structural biology and drug discovery.[6][9][10][12]
This document provides a detailed overview of the protocols and applications of ¹⁷O NMR for the study of biological samples, aimed at researchers, scientists, and professionals in drug development.
Challenges in ¹⁷O NMR of Biological Samples
The primary challenges in performing ¹⁷O NMR on biological samples stem from the nuclear properties of the ¹⁷O isotope:
-
Low Natural Abundance: The natural abundance of ¹⁷O is only 0.037%, making it practically invisible in NMR experiments without isotopic enrichment.[6][9][10][11]
-
Quadrupolar Nucleus: ¹⁷O has a nuclear spin of I = 5/2, which means it is a quadrupolar nucleus.[6][9] This property leads to broad spectral lines due to efficient quadrupolar relaxation, resulting in low resolution and sensitivity.[6][9]
-
Low NMR Receptivity: The combination of low natural abundance and a non-zero quadrupole moment results in a very low NMR receptivity for ¹⁷O compared to other nuclei like ¹H or ¹³C.[7]
These challenges necessitate the use of specialized techniques and experimental setups to acquire high-quality ¹⁷O NMR spectra from biological samples.
Applications in Research and Drug Development
Despite the challenges, ¹⁷O NMR is a powerful tool with a growing number of applications in biological research and drug development:
-
Protein Structure and Folding: ¹⁷O NMR can provide unique information about the local environment of oxygen atoms in the protein backbone and side chains, offering insights into secondary and tertiary structures.[5][7][9] It is particularly sensitive to hydrogen bonding, which is crucial for protein folding and stability.[5][7]
-
Enzyme Mechanisms: By labeling substrates or enzyme active site residues, ¹⁷O NMR can be used to trap and characterize enzymatic intermediates, providing direct evidence for reaction mechanisms.[9]
-
Protein-Ligand Interactions: ¹⁷O NMR is a sensitive probe for studying the binding of drugs and other ligands to proteins.[1][7] Changes in the ¹⁷O chemical shift upon ligand binding can be used to identify the binding site and to determine binding affinities.[1]
-
Metabolomics: ¹⁷O NMR is emerging as a tool in metabolomics for tracing metabolic pathways and measuring the rate of oxygen consumption in cells and tissues.[7][13]
-
Characterization of Biomaterials: Solid-state ¹⁷O NMR can be used to characterize the structure and dynamics of insoluble biological materials, such as amyloid fibrils and membrane proteins.[9][14]
Quantitative Data
The following table summarizes typical ¹⁷O NMR parameters for different biological molecules and functional groups. These values can vary depending on the specific molecular environment, such as hydrogen bonding and pH.[9][11]
| Molecule/Functional Group | ¹⁷O Chemical Shift Range (ppm) | Typical Linewidth (Hz) | Notes |
| Water | 0 | 50 - 100 | Reference compound. |
| Carbonyl (amides, peptides) | 260 - 350 | 500 - 2000 | Sensitive to hydrogen bonding. |
| Carboxylates | 250 - 290 | 500 - 1500 | pH-dependent chemical shift.[11] |
| Phosphates | 90 - 120 | 300 - 1000 | Found in nucleic acids and phospholipids.[11] |
| Sulfates | 170 - 180 | 400 - 1200 | Present in some proteins and carbohydrates.[11] |
| Alcohols/Hydroxyls | -50 - 50 | 200 - 800 | Difficult to observe due to exchange with water. |
Chemical shifts are relative to H₂¹⁷O at 0 ppm.
Experimental Protocols
¹⁷O Isotopic Labeling of Proteins
Efficient isotopic labeling is a prerequisite for most ¹⁷O NMR studies of biological samples.[5][9][15] Here is a general protocol for amino-acid-specific ¹⁷O labeling of a protein recombinantly expressed in E. coli, based on methods described in the literature.[9]
Objective: To incorporate ¹⁷O-labeled amino acids into a target protein.
Materials:
-
E. coli expression strain (e.g., an auxotrophic strain for the amino acid to be labeled).
-
Expression vector containing the gene of interest.
-
Minimal media (e.g., M9).
-
¹⁷O-labeled amino acid(s) (typically 20-40% enrichment).
-
Unlabeled amino acids.
-
Inducing agent (e.g., IPTG).
-
Standard equipment for protein expression and purification.
Protocol:
-
Prepare ¹⁷O-labeled amino acids: If not commercially available, ¹⁷O-labeled amino acids can be prepared using established chemical synthesis or enzymatic methods.
-
Culture Preparation: Grow a starter culture of the E. coli expression strain overnight in a rich medium (e.g., LB).
-
Minimal Media Growth: Inoculate the minimal media with the starter culture. The minimal media should contain all necessary nutrients except for the amino acid to be labeled.
-
Induction: When the cell culture reaches the mid-log phase of growth (OD₆₀₀ ≈ 0.6-0.8), add the ¹⁷O-labeled amino acid to the culture medium.
-
Protein Expression: Shortly after adding the labeled amino acid, induce protein expression by adding the inducing agent (e.g., IPTG).
-
Harvesting and Purification: After a suitable expression period (typically 4-6 hours), harvest the cells by centrifugation. Purify the ¹⁷O-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Verification of Labeling: The incorporation of the ¹⁷O label can be verified by mass spectrometry.[5]
Solid-State ¹⁷O NMR of a Protein Sample
Solid-state NMR is often the method of choice for larger proteins and insoluble biological assemblies.[9][10][12][14]
Objective: To acquire a one-dimensional ¹⁷O MAS NMR spectrum of a labeled protein.
Materials:
-
¹⁷O-labeled protein sample (lyophilized powder).
-
Solid-state NMR spectrometer with a high-field magnet (e.g., 14.1 T or higher).[16]
-
Magic Angle Spinning (MAS) probe (e.g., 3.2 mm or smaller).[16]
-
Zirconia rotors.
Protocol:
-
Sample Packing: Carefully pack the lyophilized ¹⁷O-labeled protein into a zirconia MAS rotor.
-
Spectrometer Setup:
-
Insert the rotor into the MAS probe.
-
Tune the probe to the ¹⁷O resonance frequency.
-
Set the magic angle (54.74°) precisely.
-
Set the MAS rate to a desired value (e.g., 20-60 kHz). Higher spinning speeds can help to average out anisotropic interactions and improve spectral resolution.
-
-
Data Acquisition:
-
Use a simple pulse-acquire sequence (Bloch decay) or a Hahn echo sequence to acquire the ¹⁷O NMR signal.[16]
-
Optimize the ¹⁷O pulse length (typically a 90° pulse).
-
Set an appropriate recycle delay to allow for sufficient relaxation between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from thousands to millions of scans depending on the sample and enrichment level.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the chemical shift scale to H₂¹⁷O at 0 ppm.
-
Solution-State ¹⁷O NMR of a Small Molecule or Peptide
Solution-state ¹⁷O NMR is suitable for studying smaller, soluble biomolecules and their interactions.[7][9][17]
Objective: To acquire a one-dimensional ¹⁷O NMR spectrum of a labeled peptide in solution.
Materials:
-
¹⁷O-labeled peptide sample.
-
Appropriate buffer solution (e.g., phosphate or Tris buffer).
-
High-resolution NMR spectrometer.
-
NMR tube.
Protocol:
-
Sample Preparation: Dissolve the ¹⁷O-labeled peptide in the buffer solution to the desired concentration. Transfer the solution to an NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (if using D₂O).
-
Tune the probe to the ¹⁷O frequency.
-
Shim the magnetic field to obtain a narrow and symmetric lineshape for the solvent signal.
-
-
Data Acquisition:
-
Use a simple pulse-acquire sequence.
-
Optimize the acquisition parameters, including the pulse width, recycle delay, and number of scans.
-
Due to the broad lines, a short acquisition time and a large spectral width are typically used.
-
-
Data Processing:
-
Apply a line-broadening exponential function to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the water signal.
-
Visualizations
Caption: Experimental workflow for ¹⁷O NMR of biological samples.
Caption: Challenges and corresponding solutions in ¹⁷O NMR.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. researchmap.jp [researchmap.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Integration of 17O into the Biomolecular Toolkit - MagLab [nationalmaglab.org]
- 7. news-medical.net [news-medical.net]
- 8. Solid-State 17O NMR for Studies of Organic and Biological Molecules - MagLab [nationalmaglab.org]
- 9. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 17O NMR studies of organic and biological molecules in aqueous solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethanol-17O as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways, providing unparalleled insights into the flow of atoms through biochemical reactions.[1][2] While isotopes such as ¹³C, ¹⁵N, and ²H are commonly employed, the use of the stable oxygen isotope, ¹⁷O, offers a unique opportunity to track the fate of oxygen atoms in metabolic transformations. Ethanol, a two-carbon alcohol, is a significant nutrient and signaling molecule with complex metabolic effects, particularly in the liver.[3] Its metabolism is primarily oxidative, proceeding through acetaldehyde to acetate.[4][5] This application note details the use of ¹⁷O-labeled ethanol (Ethanol-¹⁷O) as a novel tracer to investigate the metabolic fate of the ethanol-derived oxygen atom, with a focus on its incorporation into downstream metabolites.
The primary metabolic pathway of ethanol involves its oxidation, a process that makes the oxygen atom a key participant in the subsequent metabolic transformations. By using Ethanol-¹⁷O, researchers can directly follow this oxygen atom as it is transferred to acetate and potentially incorporated into other molecules, providing a more complete picture of ethanol's metabolic impact. This can be particularly valuable in studying conditions like alcoholic liver disease, where alterations in fatty acid metabolism are a key feature.[6]
Principle of Ethanol-¹⁷O Tracing
The central hypothesis for using Ethanol-¹⁷O as a tracer is that the ¹⁷O atom from the hydroxyl group of ethanol is retained during its oxidation to acetate. This ¹⁷O-labeled acetate can then enter various metabolic pathways, most notably fatty acid synthesis, where it can be incorporated into the growing acyl chain. The detection of ¹⁷O enrichment in these downstream metabolites provides direct evidence of their origin from ethanol metabolism.
The metabolic pathway can be summarized as follows:
CH₃CH₂¹⁷OH (Ethanol-¹⁷O) → CH₃CHO (Acetaldehyde) + H₂O CH₃CHO + H₂O → CH₃CO¹⁷O⁻ (Acetate-¹⁷O) + H⁺
The ¹⁷O-labeled acetate can then be activated to Acetyl-CoA, which is a central metabolite and a building block for numerous biosynthetic pathways, including fatty acid synthesis.
Experimental Applications
The primary application of Ethanol-¹⁷O tracing is to quantitatively measure the contribution of ethanol's oxygen atom to the pool of various metabolites. This can be particularly insightful in studies of:
-
De novo lipogenesis: Quantifying the incorporation of ethanol-derived acetate into newly synthesized fatty acids.
-
TCA cycle dynamics: Investigating the entry of ethanol-derived acetyl-CoA into the tricarboxylic acid (TCA) cycle.
-
Metabolic compartmentation: Differentiating between cytosolic and mitochondrial metabolic pathways involving acetate.
-
Drug effects on ethanol metabolism: Assessing how pharmaceutical compounds alter the metabolic fate of ethanol.
Experimental Protocols
This section provides a detailed protocol for a cell culture-based experiment to trace the metabolism of Ethanol-¹⁷O.
Synthesis of Ethanol-¹⁷O
Ethanol-¹⁷O is not as readily available as other stable isotopes and may need to be custom synthesized. A plausible method is the acid-catalyzed hydrolysis of an appropriate precursor in ¹⁷O-enriched water (H₂¹⁷O). For example, the hydrolysis of ethyl acetate in the presence of an acid catalyst and H₂¹⁷O would lead to the formation of ¹⁷O-labeled acetic acid and ethanol. The ¹⁷O-labeled ethanol can then be purified by distillation.
Cell Culture and Labeling
This protocol is designed for an adherent cell line, such as HepG2 human hepatoma cells, which are a common model for studying liver metabolism.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, without pyruvate
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Ethanol-¹⁷O (e.g., 90% isotopic purity)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade, ice-cold
-
Chloroform, ice-cold
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing fresh DMEM with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the desired concentration of Ethanol-¹⁷O. A final concentration of 50-100 mM ethanol is a common starting point for in vitro studies of ethanol metabolism.
-
Labeling: When cells reach the desired confluency, aspirate the culture medium, wash the cells once with PBS, and then add the pre-warmed labeling medium containing Ethanol-¹⁷O.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of the ¹⁷O label.
-
Metabolite Extraction:
-
At each time point, place the cell culture plate on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract polar metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
For extraction of lipids, a biphasic extraction using methanol, water, and chloroform can be performed.[7]
-
Analytical Methods
The detection and quantification of ¹⁷O-labeled metabolites can be achieved using high-resolution mass spectrometry or specialized nuclear magnetic resonance (NMR) spectroscopy techniques.
a) Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, is recommended to resolve the isotopic peaks.
-
Chromatography: For polar metabolites like acetate, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable. For fatty acids, a C18 reverse-phase column is typically used.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for the detection of acetate and fatty acids.
-
Acquire data in full scan mode with a high resolution (e.g., >70,000) to accurately measure the mass-to-charge ratio (m/z) of the unlabeled (M+0) and ¹⁷O-labeled (M+1, M+2, etc.) isotopologues.
-
The mass difference between the ¹⁶O and ¹⁷O isotopes is approximately 1.004 Da.
-
Perform tandem MS (MS/MS) to confirm the identity of the labeled metabolites.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer equipped with a cryoprobe is recommended to enhance sensitivity.
-
Challenges: ¹⁷O is a quadrupolar nucleus, which can lead to broad NMR signals.[8] However, for small molecules, the signals may be sufficiently resolved.
-
Procedure:
-
Lyophilize the metabolite extracts and reconstitute them in a suitable deuterated solvent.
-
Acquire ¹⁷O NMR spectra. The chemical shifts will be indicative of the chemical environment of the oxygen atom.
-
Alternatively, ¹H or ¹³C NMR can be used to observe the effects of the adjacent ¹⁷O nucleus on the spectra of neighboring atoms.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison across different conditions and time points. The isotopic enrichment is typically expressed as the percentage of the metabolite pool that contains the ¹⁷O label.
Table 1: Hypothetical Time-Course of ¹⁷O Incorporation into Acetate and Palmitate in HepG2 Cells Treated with 50 mM Ethanol-¹⁷O.
| Time (hours) | ¹⁷O-Acetate Enrichment (%) | ¹⁷O-Palmitate Enrichment (%) |
| 0 | 0.0 | 0.0 |
| 2 | 15.2 ± 1.8 | 1.5 ± 0.3 |
| 4 | 32.5 ± 3.1 | 4.8 ± 0.7 |
| 8 | 55.8 ± 4.5 | 10.2 ± 1.1 |
| 12 | 68.1 ± 5.2 | 15.6 ± 1.9 |
| 24 | 75.3 ± 6.0 | 22.4 ± 2.5 |
Data are presented as mean ± standard deviation (n=3). Enrichment is calculated as the percentage of the total metabolite pool containing at least one ¹⁷O atom from Ethanol-¹⁷O.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic pathways, experimental workflows, and the logic behind using Ethanol-¹⁷O as a tracer.
Caption: Metabolic pathway of Ethanol-¹⁷O.
Caption: Experimental workflow for Ethanol-¹⁷O tracing.
Caption: Rationale for using Ethanol-¹⁷O.
Conclusion and Future Perspectives
The use of Ethanol-¹⁷O as a stable isotope tracer represents a novel and powerful approach to dissect the metabolic fate of ethanol's oxygen atom. While analytically challenging due to the properties of ¹⁷O, modern high-resolution mass spectrometry and advanced NMR techniques make such investigations feasible. The protocols and conceptual framework provided here offer a starting point for researchers interested in exploring this new dimension of ethanol metabolism.
Future studies could extend this methodology to in vivo models to understand the whole-body metabolism of ethanol's oxygen. Furthermore, applying this technique to disease models, such as non-alcoholic fatty liver disease (NAFLD) or alcoholic liver disease (ALD), could provide crucial insights into the pathophysiology of these conditions and aid in the development of novel therapeutic strategies. The ability to trace the oxygen atom from ethanol opens up new avenues for understanding the intricate and far-reaching metabolic consequences of alcohol consumption.
References
- 1. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 2. Vinegar - Wikipedia [en.wikipedia.org]
- 3. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 4. Cellular respiration - Wikipedia [en.wikipedia.org]
- 5. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methanol - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 8. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethanol-¹⁷O NMR Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-17 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the local chemical environment of oxygen atoms.[1][2] As the only NMR-active stable isotope of oxygen, ¹⁷O provides unique insights into molecular structure, dynamics, and hydrogen bonding.[1][2] However, several challenges are associated with ¹⁷O NMR, primarily its very low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus (spin I = 5/2), which can lead to broad signals.[2][3][4]
Ethanol (CH₃CH₂OH) is a fundamental molecule in various scientific disciplines, from industrial chemistry to biochemistry. ¹⁷O NMR of ethanol can provide valuable information about its interactions, such as hydrogen bonding in different solvent environments. Due to the inherent challenges of ¹⁷O NMR, careful sample preparation, often involving isotopic enrichment, is crucial for acquiring high-quality spectra.[3][5] This document provides detailed application notes and protocols for the preparation of ethanol samples for ¹⁷O NMR experiments.
Quantitative Data Summary
The following table summarizes key parameters relevant to Ethanol-¹⁷O NMR sample preparation and data acquisition.
| Parameter | Value/Range | Notes |
| ¹⁷O Natural Abundance | 0.037% | The low natural abundance necessitates high concentrations or isotopic enrichment.[2][3] |
| ¹⁷O Spin Quantum Number (I) | 5/2 | The quadrupolar nature of the nucleus can lead to broad resonance signals.[2][3] |
| Recommended ¹⁷O Enrichment | 10 - 40 atom % | For non-crystalline organic phases, higher enrichment is preferable.[5] |
| Sample Concentration | Neat liquid or > 0.1 M | To overcome low sensitivity, use as much sample as possible.[4] |
| Typical NMR Tube Size | 5 mm or 10 mm | Larger diameter tubes accommodate more sample, improving the signal-to-noise ratio. |
| Reference Compound | H₂¹⁷O or D₂¹⁷O | Water is the common chemical shift reference for ¹⁷O NMR.[6] |
| Typical Acquisition Parameters | ||
| Relaxation Delay (D1) | 0.1 - 1 s | Short relaxation delays can be used due to efficient quadrupolar relaxation. |
| Number of Scans (NS) | > 10,000 | A large number of scans is typically required to achieve an adequate signal-to-noise ratio.[7] |
Experimental Protocols
Protocol 1: Isotopic Enrichment of Ethanol with ¹⁷O
Isotopic enrichment is often the first and most critical step for a successful ¹⁷O NMR experiment on ethanol. Below is a generalized protocol for the synthesis of ¹⁷O-labeled ethanol via the oxidation of an organoborane with ¹⁷O-enriched molecular oxygen.
Materials:
-
¹⁷O-enriched molecular oxygen (¹⁷O₂) gas
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
1-Octene (as a sacrificial alkene)
-
Dry, oxygen-free tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂)
-
Ethyl magnesium bromide (EtMgBr) in a suitable ether solvent (e.g., THF, diethyl ether)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, septa, etc.)
-
Distillation apparatus
Procedure:
-
Preparation of Triethylborane:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of ethyl magnesium bromide in dry THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex dropwise to the Grignard reagent with stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. This procedure synthesizes triethylborane in situ.
-
-
Oxidation with ¹⁷O₂:
-
Connect the flask containing the triethylborane solution to a vacuum line equipped with a connection to a cylinder of ¹⁷O₂ gas.
-
Carefully evacuate the flask and backfill with ¹⁷O₂ gas. Repeat this process to ensure an atmosphere of ¹⁷O₂.
-
Maintain a positive pressure of ¹⁷O₂ and stir the reaction mixture vigorously at room temperature. The oxidation is typically rapid.
-
-
Work-up and Hydrolysis:
-
After the reaction is complete (indicated by the consumption of ¹⁷O₂), cautiously quench the reaction mixture by the slow addition of water.
-
Add a solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide to oxidize any remaining boron-carbon bonds. This step ensures all ethyl groups are converted to ethanol.
-
Stir the mixture at room temperature for several hours.
-
-
Isolation and Purification of ¹⁷O-Labeled Ethanol:
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether) to recover any dissolved ethanol.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent.
-
Carefully purify the ¹⁷O-labeled ethanol by fractional distillation. Collect the fraction boiling at the boiling point of ethanol (~78 °C).
-
-
Verification of Enrichment:
-
The level of ¹⁷O enrichment can be determined by mass spectrometry.
-
Protocol 2: Preparation of the NMR Sample
Materials:
-
¹⁷O-enriched ethanol
-
High-quality NMR tube (5 mm or 10 mm)
-
Deuterated solvent (optional, for field-frequency locking)
-
Pipettes
Procedure:
-
Sample Type Selection:
-
Neat Liquid: For the highest possible concentration and best signal-to-noise ratio, it is recommended to run the ¹⁷O-enriched ethanol as a neat liquid.[4]
-
Solution: If a solution is required (e.g., for studying interactions with other molecules), dissolve the ¹⁷O-enriched ethanol in a suitable oxygen-free solvent. If a deuterated solvent is used for locking, ensure it does not contain oxygen atoms that could interfere with the spectrum.
-
-
Filling the NMR Tube:
-
Using a clean, dry pipette, transfer the ¹⁷O-enriched ethanol (or the prepared solution) into the NMR tube.
-
The recommended sample height in the tube is typically 4-5 cm.
-
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Label the tube clearly with the sample identification.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune the probe to the ¹⁷O frequency.
-
Set up the acquisition parameters. Due to the broad lines and low sensitivity, a simple pulse-acquire experiment is often sufficient. A large number of scans will be necessary.
-
Use a short relaxation delay (D1) to maximize the number of scans in a given time.
-
Reference the spectrum to an external standard of H₂¹⁷O or D₂¹⁷O.
-
Visualizations
Experimental Workflow
References
- 1. news-medical.net [news-medical.net]
- 2. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 5. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Ethanol Metabolism with ¹⁷O-Labeling and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the metabolic fate of ethanol is crucial in various fields, from toxicology and disease pathology to drug development. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for tracing the biotransformation of molecules. This application note details a methodology for the detection and quantification of ethanol metabolites using ¹⁷O-labeled ethanol. The use of the stable isotope ¹⁷O provides a distinct mass shift that allows for the unambiguous identification and quantification of ethanol-derived metabolites against a complex biological background. This approach is particularly valuable for elucidating the kinetics of ethanol metabolism and its impact on endogenous metabolic pathways.
Experimental Protocols
Synthesis of [¹⁷O]Ethanol
A robust method for the synthesis of ¹⁷O-labeled alcohols can be adapted from the Mitsunobu reaction, which allows for the stereospecific inversion of an alcohol's stereocenter, though for the synthesis of achiral ethanol, this feature is not critical. The key is the incorporation of the ¹⁷O isotope from a labeled water source.
Materials:
-
Ethyl tosylate (or other suitable ethylating agent)
-
[¹⁷O]Water (H₂¹⁷O)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Slowly add [¹⁷O]Water (1.0 equivalent) dropwise to the suspension. The reaction will generate hydrogen gas, so proper ventilation is essential. This reaction forms sodium [¹⁷O]hydroxide in situ.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Add ethyl tosylate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the [¹⁷O]Ethanol with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Purify the [¹⁷O]Ethanol by distillation.
-
Confirm the isotopic enrichment and purity of the final product using ¹⁷O-NMR spectroscopy and GC-MS.
In Vitro or In Vivo Metabolism Studies
[¹⁷O]Ethanol can be introduced into various biological systems, such as cell cultures, tissue homogenates, or administered to laboratory animals, to study its metabolism.
Example: In Vitro Metabolism in Liver Microsomes
-
Prepare liver microsomes from the species of interest according to standard protocols.
-
In a microcentrifuge tube, combine liver microsomes, an NADPH-generating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the metabolic reaction by adding [¹⁷O]Ethanol to a final concentration relevant to the study's objectives.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile or methanol, to precipitate the proteins.
Sample Preparation for Mass Spectrometry
Protocol:
-
To the reaction mixture from the metabolism study, add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Parameters (Example for Acetaldehyde and Acetic Acid):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient tailored to separate ethanol, acetaldehyde, and acetic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI) for acetaldehyde and negative ESI for acetic acid are generally preferred.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the unlabeled and ¹⁷O-labeled metabolites. The expected mass shifts are detailed in the data presentation section.
-
Collision Energy and other source parameters: Optimize these for each analyte to achieve maximum sensitivity.
Data Presentation
The primary advantage of using ¹⁷O-labeled ethanol is the ability to specifically detect and quantify its metabolites. The oxygen-17 isotope (natural abundance ~0.038%) will be highly enriched in the synthesized ethanol, leading to a +1 Da shift in the mass of the oxygen-containing metabolites compared to their ¹⁶O counterparts.
Table 1: Theoretical m/z Values for Unlabeled and ¹⁷O-Labeled Ethanol Metabolites
| Compound | Formula | Unlabeled Monoisotopic Mass (¹⁶O) | ¹⁷O-Labeled Monoisotopic Mass | Expected m/z [M+H]⁺ (¹⁶O) | Expected m/z [M+H]⁺ (¹⁷O) | Expected m/z [M-H]⁻ (¹⁶O) | Expected m/z [M-H]⁻ (¹⁷O) |
| Ethanol | C₂H₆O | 46.0419 | 47.0463 | 47.0497 | 48.0541 | 45.0340 | 46.0384 |
| Acetaldehyde | C₂H₄O | 44.0262 | 45.0306 | 45.0340 | 46.0384 | 43.0183 | 44.0227 |
| Acetic Acid | C₂H₄O₂ | 60.0211 | 61.0255 | 61.0289 | 62.0333 | 59.0133 | 60.0177 |
Note: The second oxygen in acetic acid derived from water in the biological system is assumed to be ¹⁶O.
Visualizations
Ethanol Metabolism Pathway
Caption: Metabolic pathway of ¹⁷O-labeled ethanol.
Experimental Workflow
Caption: Experimental workflow from synthesis to data analysis.
Conclusion
The use of ¹⁷O-labeled ethanol provides a highly specific and quantitative method for tracing its metabolic fate. This approach allows researchers to distinguish between exogenously administered ethanol and endogenous molecules, providing clear insights into the dynamics of ethanol metabolism. The detailed protocols and analytical methods described in this application note offer a framework for scientists in academic research and the pharmaceutical industry to investigate the biochemical impact of ethanol consumption and to evaluate the effects of new chemical entities on ethanol metabolism.
Application Notes and Protocols for Quantitative ¹⁷O NMR Spectroscopy with Ethanol Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of substances. While ¹H and ¹³C NMR are widely used, ¹⁷O NMR spectroscopy offers a unique and direct method for quantifying oxygen-containing compounds, which are prevalent in active pharmaceutical ingredients (APIs) and other organic molecules. The ¹⁷O nucleus, although having a low natural abundance (0.037%) and being quadrupolar, provides a wide chemical shift range, making it highly sensitive to the local electronic environment of the oxygen atom.[1]
This application note provides a detailed protocol for utilizing ethanol as an internal standard for quantitative ¹⁷O NMR analysis. Ethanol is a suitable standard due to its simple ¹⁷O NMR spectrum, chemical stability, and miscibility with a variety of solvents. The use of an internal standard of known concentration allows for the accurate determination of the concentration of an analyte by comparing the integral of the analyte's ¹⁷O signal to that of the ethanol standard. This method is particularly valuable in drug development for purity assessment, quantification of APIs, and monitoring of chemical reactions involving oxygen-containing functional groups.
Principle of Quantitative ¹⁷O NMR
The fundamental principle of qNMR is that the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal. In quantitative ¹⁷O NMR with an internal standard (IS), the concentration of the analyte ([Analyte]) can be determined using the following equation:
[Analyte] = ([IS] × I_Analyte × N_IS) / (I_IS × N_Analyte)
Where:
-
[IS] is the concentration of the internal standard (ethanol).
-
I_Analyte is the integrated area of the analyte's ¹⁷O NMR signal.
-
N_IS is the number of oxygen atoms in the internal standard molecule (1 for ethanol).
-
I_IS is the integrated area of the internal standard's ¹⁷O NMR signal.
-
N_Analyte is the number of oxygen atoms in the analyte molecule contributing to the integrated signal.
To ensure accurate quantification, it is crucial that the relaxation delays (d1) used in the NMR experiment are sufficiently long (typically 5-7 times the longest T₁ relaxation time of the nuclei of interest) to allow for complete relaxation of all nuclei between pulses.
Experimental Protocols
Materials and Equipment
-
High-field NMR spectrometer equipped with a broadband probe.
-
5 mm NMR tubes.
-
Volumetric flasks and pipettes for accurate sample preparation.
-
Analyte of interest.
-
Ethanol (high purity, anhydrous).
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Optional: ¹⁷O-enriched water for preparing ¹⁷O-labeled ethanol if higher sensitivity is required.
Sample Preparation Protocol
-
Preparation of a Stock Solution of the Internal Standard (Ethanol):
-
Accurately weigh a precise amount of high-purity, anhydrous ethanol.
-
Dissolve the ethanol in a known volume of a suitable deuterated solvent in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 0.1 M).
-
-
Preparation of the Analyte Sample:
-
Accurately weigh a precise amount of the analyte.
-
Dissolve the analyte in a known volume of the same deuterated solvent in a separate volumetric flask.
-
-
Preparation of the qNMR Sample:
-
In a clean, dry 5 mm NMR tube, add a precise volume of the analyte solution.
-
To the same NMR tube, add a precise volume of the ethanol internal standard stock solution.
-
The final volume in the NMR tube should be approximately 0.6-0.7 mL.
-
Cap the NMR tube and gently invert it several times to ensure thorough mixing.
-
NMR Data Acquisition Protocol
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the ¹⁷O frequency.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A simple one-pulse experiment is typically sufficient.
-
Pulse Width: Calibrate a 90° pulse for the ¹⁷O nucleus.
-
Spectral Width: A wide spectral width (e.g., 1000 ppm) is recommended to cover the broad chemical shift range of ¹⁷O.
-
Acquisition Time (AQ): Set to at least 0.1 seconds.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. A delay of 5 times the longest T₁ of the signals of interest is recommended. For ¹⁷O, T₁ values can be short, but a conservative delay of 1-5 seconds is a good starting point.
-
Number of Scans (NS): Due to the low natural abundance and sensitivity of ¹⁷O, a large number of scans will be required to achieve an adequate signal-to-noise ratio (S/N > 250:1 for <1% integration error). This can range from several thousand to tens of thousands of scans.
-
Temperature: Maintain a constant temperature throughout the experiment.
-
Data Processing and Analysis Protocol
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio of the broad ¹⁷O signals.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Integration:
-
Integrate the well-resolved signal of the ethanol standard and the signal(s) of the analyte.
-
Ensure the integration regions are wide enough to encompass the entire peak, including the broad base.
-
-
Quantification: Use the integration values and the known concentration of the ethanol standard to calculate the concentration of the analyte using the formula provided in the "Principle of Quantitative ¹⁷O NMR" section.
Data Presentation
Table 1: ¹⁷O NMR Chemical Shift Ranges of Common Functional Groups
| Functional Group | Chemical Shift Range (ppm) |
| Alcohols (-OH) | -50 to +70 |
| Ethers (-O-) | -20 to +90 |
| Esters (C=O)-O- | 100 to 350 |
| Carboxylic Acids (-COOH) | 200 to 300 |
| Ketones (C=O) | 500 to 600 |
| Aldehydes (-CHO) | 550 to 600 |
| Peroxides (-O-O-) | 170 to 280 |
| Sulfoxides (S=O) | 0 to 20 |
| Water (H₂O) | 0 (Reference) |
Note: Chemical shifts are referenced to H₂O at 0 ppm. The exact chemical shift can be influenced by solvent, temperature, and concentration.[2]
Table 2: Example Quantitative ¹⁷O NMR Data for the Determination of Ethyl Acetate Concentration
| Compound | ¹⁷O Chemical Shift (ppm) | Number of Oxygens (N) | Integral (I) | Concentration (M) |
| Ethanol (Internal Standard) | ~ -5 | 1 | 1.00 | 0.100 |
| Ethyl Acetate (Analyte) | ~ 150 (C=O), ~350 (-O-) | 2 | 3.85 | 0.096 |
In this example, the concentration of ethyl acetate was calculated as follows: [Ethyl Acetate] = (0.100 M × 3.85 × 1) / (1.00 × 2) = 0.1925 M for the total oxygen content. Since there are two oxygen atoms, the molar concentration is 0.096 M.
Visualizations
Caption: Experimental workflow for quantitative ¹⁷O NMR.
Caption: Relationship of variables in qNMR calculation.
Conclusion
Quantitative ¹⁷O NMR spectroscopy using ethanol as an internal standard is a robust and reliable method for the direct quantification of oxygen-containing compounds. This technique is particularly advantageous in pharmaceutical analysis where the accurate determination of API concentration and purity is critical. The wide chemical shift dispersion of ¹⁷O allows for the resolution of signals from different oxygen environments, providing valuable structural and quantitative information simultaneously. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can effectively implement this powerful analytical tool in their workflows.
References
Application Notes and Protocols: Studying Enzyme Kinetics with ¹⁷O-Labeled Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotopes as tracers provides a powerful tool for elucidating enzymatic reaction mechanisms and kinetics. Oxygen-17 (¹⁷O), a stable, NMR-active isotope of oxygen, offers a unique probe to directly observe the fate of oxygen atoms during catalysis. When incorporated into a substrate such as ethanol, ¹⁷O labeling allows for the detailed investigation of enzyme-substrate interactions, the mechanism of bond cleavage and formation, and the rates of individual reaction steps. This application note provides a detailed overview and experimental protocols for studying enzyme kinetics using ¹⁷O-labeled ethanol, with a focus on alcohol dehydrogenase (ADH) as a model system.
ADH catalyzes the reversible oxidation of alcohols to aldehydes or ketones, a critical reaction in various metabolic pathways.[1] By using ¹⁷O-labeled ethanol, researchers can gain deeper insights into the hydride transfer mechanism and the role of the enzyme's active site residues.[1][2][3] The kinetic data obtained from such studies are invaluable for understanding enzyme function, designing specific inhibitors, and developing novel biocatalysts.
Principle of the Method
The core of this technique lies in the ability to distinguish the ¹⁷O-labeled oxygen atom of the ethanol substrate from the oxygen atoms in water and other molecules in the reaction mixture. This is typically achieved using two primary analytical methods:
-
¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁷O is a quadrupolar nucleus with a spin of 5/2, making it NMR-active.[4] The chemical shift of the ¹⁷O nucleus is highly sensitive to its local electronic environment.[4][5] This sensitivity allows for the direct monitoring of the conversion of ¹⁷O-ethanol to the corresponding ¹⁷O-aldehyde or the exchange of the oxygen atom with the solvent.
-
Mass Spectrometry (MS): The incorporation of ¹⁷O results in a predictable mass shift in the substrate and product molecules. This allows for the sensitive and quantitative tracking of the labeled species over the course of the enzymatic reaction.
By monitoring the change in the signal corresponding to the ¹⁷O-labeled substrate and product over time, one can determine the reaction rate and calculate key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Furthermore, kinetic isotope effects (KIEs) can be determined by comparing the reaction rates of the ¹⁷O-labeled substrate with its unlabeled counterpart, providing valuable information about the transition state of the reaction.
Data Presentation
The following table summarizes representative kinetic data for the oxidation of ethanol catalyzed by alcohol dehydrogenase. While this data was obtained using unlabeled ethanol, it serves as a baseline for comparison when studying the effects of ¹⁷O-labeling. The use of ¹⁷O-labeled ethanol would allow for the determination of kinetic isotope effects, which would be presented in a similar tabular format.
| Substrate Concentration [Ethanol] (mM) | Initial Reaction Rate (R) (µM/s) |
| 5 | 0.45 |
| 10 | 0.77 |
| 20 | 1.11 |
| 40 | 1.43 |
| 80 | 1.67 |
| 160 | 1.82 |
| 320 | 1.90 |
Data adapted from a study on alcohol dehydrogenase kinetics.[6]
Experimental Protocols
Protocol 1: Synthesis of [¹⁷O]Ethanol
Objective: To synthesize ethanol labeled with ¹⁷O at the hydroxyl group.
Materials:
-
Ethyl bromide (CH₃CH₂Br)
-
¹⁷O-enriched water (H₂¹⁷O)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
-
Purification system (e.g., fractional distillation apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a stirred suspension of freshly prepared silver(I) oxide in anhydrous diethyl ether.
-
Addition of Labeled Water: Slowly add ¹⁷O-enriched water to the suspension while stirring.
-
Addition of Ethyl Bromide: Following the addition of water, add ethyl bromide dropwise to the reaction mixture.
-
Reflux: Gently reflux the mixture for several hours to drive the reaction to completion. The reaction is a nucleophilic substitution where the ¹⁷O-labeled hydroxide, formed in situ, displaces the bromide from ethyl bromide.
-
Workup: After cooling, filter the reaction mixture to remove silver bromide and any unreacted silver oxide.
-
Purification: Carefully remove the diethyl ether by distillation. The resulting crude [¹⁷O]ethanol is then purified by fractional distillation to obtain the final product of high purity.
-
Characterization: Confirm the identity and isotopic enrichment of the synthesized [¹⁷O]ethanol using ¹H NMR, ¹³C NMR, and ¹⁷O NMR spectroscopy, as well as mass spectrometry.
Protocol 2: Enzymatic Assay of Alcohol Dehydrogenase with [¹⁷O]Ethanol
Objective: To determine the kinetic parameters of alcohol dehydrogenase using ¹⁷O-labeled ethanol as a substrate.
Materials:
-
Yeast or horse liver alcohol dehydrogenase (ADH)
-
[¹⁷O]Ethanol (synthesized as per Protocol 1)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Buffer solution (e.g., 50 mM sodium phosphate, pH 8.8)
-
NMR spectrometer or Mass spectrometer
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in the chosen buffer. Each mixture should contain a fixed concentration of ADH and NAD⁺, and a varying concentration of [¹⁷O]ethanol.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the enzyme to the thermostatted reaction mixture containing the substrate and cofactor.
-
Monitoring the Reaction:
-
By ¹⁷O NMR: Acquire ¹⁷O NMR spectra at regular time intervals. The decrease in the intensity of the [¹⁷O]ethanol signal and the corresponding increase in the [¹⁷O]acetaldehyde signal are monitored.
-
By Mass Spectrometry: At specific time points, quench a small aliquot of the reaction mixture (e.g., by adding a strong acid or a denaturing agent). Analyze the quenched samples by mass spectrometry to determine the concentrations of [¹⁷O]ethanol and [¹⁷O]acetaldehyde.
-
-
Data Analysis:
-
Plot the concentration of the product formed (or substrate consumed) against time for each initial substrate concentration.
-
Determine the initial reaction rate (v₀) from the initial linear portion of each curve.
-
Plot the initial reaction rates against the corresponding substrate concentrations to generate a Michaelis-Menten plot.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ. A Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]) can also be used for this purpose.[6]
-
Visualizations
Caption: Experimental workflow for studying enzyme kinetics with ¹⁷O-labeled ethanol.
Caption: Reaction mechanism of alcohol dehydrogenase with ¹⁷O-labeled ethanol.
References
- 1. proteopedia.org [proteopedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Isotope Effects as a Probe of Hydrogen Transfers to and from Common Enzymatic Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 5. science-and-fun.de [science-and-fun.de]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Tracing Oxygen Consumption Rates Using Ethanol-¹⁷O
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular metabolism is fundamental to understanding health and disease, and it plays a critical role in drug discovery and development. A key parameter of metabolic function is the oxygen consumption rate (OCR), which is a direct measure of mitochondrial respiration. While various methods exist to measure total OCR, discerning the oxygen consumption linked to the metabolism of specific substrates is challenging.
These application notes describe a novel method utilizing ¹⁷O-labeled ethanol (Ethanol-¹⁷O) as a tracer to specifically quantify the rate of oxygen consumption associated with ethanol metabolism. This technique combines the principles of stable isotope tracing with high-resolution respirometry and mass spectrometry, offering a powerful tool for investigating the metabolic effects of ethanol and for screening compounds that may alter its metabolism.
The oxygen-17 isotope (¹⁷O) is a stable, non-radioactive isotope of oxygen, making it a safe and effective tracer for in vitro and in vivo metabolic studies. When Ethanol-¹⁷O is metabolized, the ¹⁷O label is incorporated into metabolic intermediates and ultimately into water (H₂¹⁷O) during oxidative phosphorylation. By measuring the rate of H₂¹⁷O production or the incorporation of ¹⁷O into other metabolites, researchers can specifically trace the oxygen consumed during the oxidation of ethanol.
Principle of the Method
Ethanol is primarily metabolized in the liver, first to acetaldehyde by alcohol dehydrogenase (ADH), and then to acetate by aldehyde dehydrogenase (ALDH). Acetate is subsequently converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The complete oxidation of the acetyl-CoA derived from ethanol in the TCA cycle and subsequent oxidative phosphorylation consumes molecular oxygen (O₂) and results in the production of CO₂, ATP, and water.
When using Ethanol-¹⁷O (CH₃CH₂¹⁷OH), the ¹⁷O atom is carried through these metabolic steps. The labeled oxygen is ultimately transferred to water in the final step of the electron transport chain, where molecular oxygen acts as the terminal electron acceptor. By quantifying the amount of H₂¹⁷O produced, a direct measure of the oxygen consumed specifically due to ethanol metabolism can be obtained. This provides a significant advantage over conventional respirometry, which only measures the total oxygen consumption from all available substrates.
Experimental Protocols
This section provides detailed protocols for an in vitro assay using cultured cells to measure ethanol-specific oxygen consumption.
Protocol 1: High-Resolution Respirometry for Total OCR Measurement
This protocol outlines the measurement of total oxygen consumption in response to the addition of ethanol, providing a macroscopic view of its metabolic effect.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
High-resolution respirometer (e.g., Oroboros O2k or Seahorse XF Analyzer)
-
Cell culture medium
-
Respiration medium (e.g., MiR05)
-
Ethanol (high purity)
-
Digitonin
-
Substrates and inhibitors (e.g., rotenone, succinate, antimycin A, oligomycin)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 80-90%).
-
Harvest cells by trypsinization and wash with fresh culture medium.
-
Resuspend cells in respiration medium at a concentration of 1-2 x 10⁶ cells/mL.[1]
-
-
Instrument Setup and Calibration:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.[2]
-
Add 2 mL of respiration medium to the respirometer chambers and allow the signal to stabilize.
-
-
Baseline Measurement:
-
Add 2 mL of the cell suspension to the chambers.
-
Record the basal oxygen consumption rate until a stable signal is achieved.
-
-
Ethanol Addition:
-
Inject a small volume of ethanol to achieve the desired final concentration (e.g., 10 mM).
-
Record the change in OCR until a new stable rate is established.
-
-
Mitochondrial Function Assessment (Optional):
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess mitochondrial function in the presence of ethanol. This may include sequential additions of:
-
Oligomycin: to inhibit ATP synthase and measure LEAK respiration.
-
FCCP (uncoupler): to determine the maximum capacity of the electron transport system (ETS).
-
Rotenone and Antimycin A: to inhibit Complex I and III, respectively, and measure residual oxygen consumption.
-
-
-
Data Analysis:
-
Calculate the oxygen consumption rates (in pmol O₂/s/10⁶ cells) for each condition.
-
Compare the OCR before and after the addition of ethanol.
-
Protocol 2: ¹⁷O Tracing of Ethanol-Specific Oxygen Consumption by Mass Spectrometry
This protocol details the core of the novel application, tracing the fate of the ¹⁷O label from ethanol.
Materials:
-
Ethanol-¹⁷O (custom synthesis may be required)
-
Cultured cells and culture medium
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)
-
Metabolite extraction solution (e.g., 80% methanol, pre-chilled to -80°C)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates (e.g., 6-well plates) and grow to 80-90% confluency.
-
Wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Replace the medium with incubation medium containing Ethanol-¹⁷O at the desired concentration.
-
Incubate for a defined period (e.g., 1, 2, 4 hours).
-
-
Metabolite Extraction:
-
At the end of the incubation, rapidly wash the cells with ice-cold PBS.
-
Immediately add pre-chilled metabolite extraction solution to the wells to quench metabolic activity.[3]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS:
-
Analyze the metabolite extracts using an LC-MS system capable of high-resolution mass detection.
-
Use a chromatographic method suitable for separating small polar molecules, including water and organic acids.
-
Set the mass spectrometer to detect the masses of H₂¹⁶O (m/z 18.0106) and H₂¹⁷O (m/z 19.0148).
-
Monitor for other potential ¹⁷O-labeled metabolites, such as acetate-¹⁷O.
-
-
Data Analysis:
-
Quantify the peak areas for H₂¹⁶O and H₂¹⁷O.
-
Calculate the rate of H₂¹⁷O production over time.
-
Correlate the rate of H₂¹⁷O production with the ethanol-specific oxygen consumption rate.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison.
Table 1: High-Resolution Respirometry Data
| Condition | OCR (pmol O₂/s/10⁶ cells) | Standard Deviation |
| Basal | 50.2 | 4.5 |
| + 10 mM Ethanol | 65.8 | 5.1 |
| + Oligomycin | 15.1 | 2.3 |
| + FCCP | 120.5 | 9.8 |
| + Rotenone/Antimycin A | 5.3 | 1.1 |
Table 2: ¹⁷O Tracing Data by Mass Spectrometry
| Time Point | H₂¹⁷O Peak Area (Arbitrary Units) | Rate of H₂¹⁷O Production (AU/hour) | Calculated Ethanol-Specific OCR (pmol O₂/s/10⁶ cells) |
| 0 hr | 100 (background) | - | - |
| 1 hr | 5,100 | 5,000 | 15.5 |
| 2 hr | 10,250 | 5,125 | 15.9 |
| 4 hr | 20,800 | 5,175 | 16.1 |
Note: The "Calculated Ethanol-Specific OCR" is derived by converting the rate of H₂¹⁷O production to an oxygen consumption rate, which requires appropriate calibration and standards.
Visualizations
Metabolic Pathway of Ethanol-¹⁷O
Caption: Metabolic pathway of Ethanol-¹⁷O oxidation.
Experimental Workflow
Caption: Experimental workflow for tracing ethanol-specific OCR.
Applications in Drug Development
-
Screening for Metabolic Modulators: This method can be used in high-throughput screening to identify drugs that specifically enhance or inhibit the metabolism of ethanol.
-
Toxicity Studies: It can help to determine if a drug candidate alters ethanol metabolism in a way that could lead to the accumulation of toxic byproducts like acetaldehyde.
-
Understanding Drug-Alcohol Interactions: The protocol provides a precise way to investigate the metabolic basis of interactions between therapeutic drugs and alcohol.
-
Studying Metabolic Diseases: Researchers can apply this technique to study metabolic disorders where ethanol metabolism may be implicated, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).
By providing a more detailed picture of substrate-specific metabolism, the use of Ethanol-¹⁷O as a tracer represents a significant advancement in metabolic research and offers valuable insights for the development of safer and more effective drugs.
References
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Quadrupolar Nuclei in NMR Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quadrupolar nuclei in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the peaks in my NMR spectrum of a quadrupolar nucleus so broad?
A1: Broad peaks are a common challenge when working with quadrupolar nuclei (any nucleus with a spin quantum number I > 1/2).[1][2][3][4][5] This broadening is primarily due to two factors:
-
Quadrupolar Relaxation: Quadrupolar nuclei have a non-spherical charge distribution, resulting in an electric quadrupole moment.[2][6] This moment interacts with local electric field gradients (EFGs) in the molecule, providing a very efficient mechanism for nuclear spin relaxation (both T1 and T2).[2][5] This rapid relaxation leads to lifetime broadening of the NMR signal. The larger the quadrupole moment and the more asymmetric the molecular environment, the faster the relaxation and the broader the signal.[2][3]
-
Anisotropic Interactions: In solid-state NMR, the interaction between the nuclear quadrupole moment and the EFG is orientation-dependent.[1] In a powdered or amorphous sample, molecules are oriented in all possible directions relative to the external magnetic field, leading to a wide distribution of resonance frequencies and a very broad spectral line.[1]
Q2: My signal-to-noise ratio is extremely low. How can I improve the sensitivity of my experiment?
A2: Low sensitivity is a frequent issue with quadrupolar nuclei, often due to their low natural abundance, low gyromagnetic ratios, and the broad nature of their signals.[1] Several strategies can be employed to enhance sensitivity:
-
Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength can significantly improve both sensitivity and resolution.[1][7] The second-order quadrupolar broadening is inversely proportional to the magnetic field strength, so higher fields lead to narrower lines.[7]
-
Isotopic Enrichment: If the nucleus of interest has a low natural abundance (e.g., ¹⁷O, ²⁵Mg), consider using isotopically enriched samples.[8]
-
Cryoprobe: Utilizing a cryoprobe can substantially increase the signal-to-noise ratio.
-
Pulse Sequences for Sensitivity Enhancement:
-
Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG): This pulse sequence acquires a train of echoes, which can be summed up to dramatically increase sensitivity, often by an order of magnitude or more.[7][9][10]
-
Population Transfer Techniques: Methods like RAPT (Rotor-Assisted Population Transfer) can be used to enhance the population of the central transition, thereby boosting the signal.[4]
-
Q3: I am working with a solid sample. How can I narrow the broad lines to get high-resolution spectra?
A3: For solid samples, several advanced techniques can be used to reduce the anisotropic broadening and achieve higher resolution:
-
Magic Angle Spinning (MAS): Spinning the sample at the "magic angle" (54.74°) with respect to the magnetic field averages out some of the anisotropic interactions, leading to narrower lines.[1][11] However, MAS alone cannot completely remove the second-order quadrupolar broadening.[1][11]
-
Double Rotation (DOR) and Dynamic Angle Spinning (DAS): These techniques involve spinning the sample at two different angles simultaneously (DOR) or sequentially (DAS) to average out the second-order quadrupolar interaction, resulting in significantly sharper lines.[1][12][13][14]
-
Multiple-Quantum Magic Angle Spinning (MQMAS) and Satellite-Transition Magic Angle Spinning (STMAS): These are two-dimensional NMR experiments that can separate the isotropic chemical shifts from the anisotropic quadrupolar broadening, providing high-resolution spectra even for nuclei with large quadrupolar interactions.[1][11] MQMAS is a robust and widely used technique, while STMAS can offer better sensitivity but is more challenging to set up.[11]
Q4: I am having trouble acquiring a signal at all, likely due to a very short T2 relaxation time. What can I do?
A4: When T2 relaxation is very fast, the signal decays before it can be fully acquired, a problem often exacerbated by the spectrometer's dead time. The Solid Echo (or Quadrupolar Echo) pulse sequence is designed to overcome this issue.[15] It uses a second pulse to refocus the magnetization, forming an echo that can be acquired after the dead time.[15]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in quadrupolar nuclei NMR spectroscopy.
Caption: Troubleshooting workflow for quadrupolar NMR.
Quantitative Data for Common Quadrupolar Nuclei
The following table summarizes key NMR properties of some commonly studied quadrupolar nuclei.
| Nucleus | Spin (I) | Natural Abundance (%) | Quadrupole Moment (Q) (fm²) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |
| ²H | 1 | 0.0156 | +0.286 | 4.106 |
| ⁶Li | 1 | 7.59 | -0.082 | 3.937 |
| ⁷Li | 3/2 | 92.41 | -4.01 | 10.398 |
| ¹¹B | 3/2 | 80.1 | +4.06 | 8.584 |
| ¹⁴N | 1 | 99.63 | +2.044 | 1.934 |
| ¹⁷O | 5/2 | 0.038 | -2.56 | -3.628 |
| ²³Na | 3/2 | 100 | +10.4 | 7.080 |
| ²⁵Mg | 5/2 | 10.00 | +20.1 | -1.638 |
| ²⁷Al | 5/2 | 100 | +14.6 | 6.976 |
| ³⁵Cl | 3/2 | 75.77 | -8.11 | 2.624 |
| ³⁹K | 3/2 | 93.26 | +5.5 | 1.250 |
| ⁵⁹Co | 7/2 | 100 | +42.0 | 6.316 |
| ⁶⁷Zn | 5/2 | 4.10 | +15.0 | 1.677 |
| ⁸⁷Sr | 9/2 | 7.00 | +33.5 | -1.160 |
Key Experimental Protocols
1. Solid Echo (Quadrupolar Echo) Pulse Sequence
-
Purpose: To overcome signal loss due to fast T2 relaxation and spectrometer dead time.[15]
-
Methodology:
-
A 90° pulse is applied to the sample, creating transverse magnetization.
-
The magnetization is allowed to dephase for a time τ.
-
A second 90° pulse, phase-shifted by 90° relative to the first pulse, is applied.[16]
-
This second pulse halts dephasing and initiates rephasing of the spins.
-
An echo forms at a time τ after the second pulse, which is when data acquisition begins. The delay τ is typically set to be slightly longer than the spectrometer dead time.[15]
-
2. Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG)
-
Purpose: To significantly enhance the signal-to-noise ratio for broad quadrupolar signals.[7][9]
-
Methodology:
-
The sequence starts with a 90° excitation pulse.
-
This is followed by a train of 180° refocusing pulses.
-
A series of echoes are generated, one after each 180° pulse.
-
The free induction decay (FID) of each echo is acquired.
-
The acquired FIDs are summed to produce a spectrum with a much higher signal-to-noise ratio.
-
3. Double Rotation (DOR) NMR
-
Purpose: To obtain high-resolution spectra of quadrupolar nuclei in the solid state by averaging out second-order quadrupolar broadening.[12][13]
-
Methodology:
-
The sample is packed into a small inner rotor.
-
This inner rotor is placed inside a larger outer rotor.
-
The outer rotor is spun at the magic angle (54.74°) relative to the external magnetic field.
-
The inner rotor is spun at a different angle (often 30.56°) relative to the outer rotor's spinning axis.[13]
-
This double rotation effectively averages the second-order quadrupolar interaction to zero, resulting in narrow isotropic peaks.[13]
-
References
- 1. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 9. Solid-State QCPMG NMR of Low-γ Quadrupolar Metal Nuclei in Natural Abundance | Semantic Scholar [semanticscholar.org]
- 10. High-field QCPMG-MAS NMR of half-integer quadrupolar nuclei with ...: Ingenta Connect [ingentaconnect.com]
- 11. High-resolution methods for quadrupolar nuclei [chemistry.st-and.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pines.berkeley.edu [pines.berkeley.edu]
- 14. imc.cas.cz [imc.cas.cz]
- 15. Echo Sequences - NMR Wiki [nmrwiki.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ethanol-¹⁷O NMR Spectroscopy
Welcome to the technical support center for ¹⁷O NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to spectral line broadening in Ethanol-¹⁷O NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my Ethanol-¹⁷O NMR spectrum so broad?
The primary reason for broad signals in ¹⁷O NMR is the nature of the oxygen-17 nucleus itself. ¹⁷O is a quadrupolar nucleus (spin I = 5/2).[1] Such nuclei interact with local electric field gradients, providing a highly efficient relaxation mechanism (quadrupolar relaxation), which leads to significantly broadened spectral lines, especially in solution.[1][2]
Q2: What is the dominant cause of line broadening for ¹⁷O in a liquid sample like ethanol?
For a small molecule like ethanol in a solution, the dominant cause is the quadrupolar interaction. The linewidth is heavily dependent on the rate of molecular tumbling. Slower tumbling leads to more efficient quadrupolar relaxation and thus broader lines.[1][3] Factors that slow molecular tumbling, such as high viscosity or low temperature, will significantly increase line broadening.[4][5]
Q3: Can I use ¹H decoupling to narrow the ¹⁷O signal in ethanol?
Yes, ¹H decoupling is highly recommended. It eliminates scalar coupling between ¹⁷O and adjacent ¹H nuclei (²JOH), which would otherwise split and complicate the signal. Furthermore, decoupling can help reduce the effects of dipolar interactions, contributing to a narrower and cleaner signal.[6][7]
Q4: How does temperature affect the linewidth of the ethanol ¹⁷O signal?
Temperature has a significant effect. Increasing the temperature generally leads to narrower lines.[5] This is because higher temperatures reduce the viscosity of the solution, allowing ethanol molecules to tumble more rapidly. This rapid, isotropic motion partially averages out the quadrupolar interactions, resulting in a less efficient relaxation and a sharper signal.[3][5] Conversely, lowering the temperature will almost always result in broader lines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Extremely Broad, Poorly Resolved, or "Baseline Hump" Signal
-
Possible Cause 1: Suboptimal Sample Temperature. The sample's viscosity may be too high, restricting molecular motion and leading to very efficient quadrupolar relaxation.
-
Solution: Increase the sample temperature. Systematically acquire spectra at several temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance between signal narrowing and sample stability.[5]
-
-
Possible Cause 2: High Sample Concentration or Viscosity. A highly concentrated sample can have high viscosity, which slows molecular tumbling and broadens the signal.[4]
-
Solution: Dilute the sample. While ¹⁷O has low sensitivity, an overly concentrated sample can be detrimental to resolution. Experiment with different concentrations to find a compromise between signal-to-noise and linewidth.
-
-
Possible Cause 3: Inefficient Magnetic Field Shimming. Poor field homogeneity is a common cause of symmetrically broadened lines.[8]
-
Solution: Carefully shim the magnetic field using the deuterium lock signal of your solvent. If automated shimming is insufficient, perform a manual shim, paying close attention to the Z-shims.
-
Issue 2: Low Signal-to-Noise (S/N) Ratio
-
Possible Cause 1: Insufficient Number of Scans. ¹⁷O has a very low natural abundance (0.037%) and a low gyromagnetic ratio, making it an insensitive nucleus.[1][9]
-
Solution: Increase the number of transients (scans) acquired. For dilute samples or low-enrichment ethanol, a large number of scans is often necessary to achieve an adequate S/N ratio.[9]
-
-
Possible Cause 2: Incorrect Pulse Width or Relaxation Delay. If the relaxation delay (d1) is too short relative to the T1 relaxation time, the signal can become saturated, leading to lower intensity.
-
Possible Cause 3: Sample Concentration is Too Low.
-
Solution: Increase the sample concentration or use ¹⁷O-enriched ethanol. For natural abundance samples, using the neat liquid (if possible) or a highly concentrated solution is often required.[9]
-
Issue 3: Asymmetric Lineshape or Prominent Spinning Sidebands
-
Possible Cause 1: Poor Magnetic Field Shimming. Misadjusted transverse shims (X, Y) can cause large spinning sidebands.[8]
-
Solution: Re-shim the magnet, focusing on the transverse shims. Ensure the sample is spinning at a stable rate if spinning is enabled.
-
-
Possible Cause 2: Sample Tube Quality and Positioning. Low-quality or scratched NMR tubes can distort the magnetic field. Incorrect sample height can also make shimming difficult.[4][11]
-
Possible Cause 3: Presence of Particulate Matter. Suspended solids in the sample will severely degrade spectral resolution and lineshape.[13]
Data and Experimental Parameters
The following table summarizes key parameters influencing ¹⁷O linewidth.
| Parameter | Effect on Linewidth | Recommended Action | Rationale |
| Temperature | Linewidth decreases as temperature increases | Optimize by acquiring data at various temperatures (e.g., 25°C to 60°C) | Increases molecular tumbling rate, which averages quadrupolar interactions.[5] |
| Viscosity | Linewidth increases with viscosity | Use low-viscosity solvents; avoid overly high concentrations | High viscosity slows molecular tumbling, increasing the efficiency of quadrupolar relaxation.[4] |
| Magnetic Field | Linewidth decreases as magnetic field strength increases | Use the highest field spectrometer available | The contribution of second-order quadrupolar interactions to the linewidth decreases with the square of the magnetic field strength.[1] |
| ¹H Decoupling | Removes scalar coupling and can narrow lines | Always use ¹H decoupling for ¹⁷O NMR of ethanol | Eliminates splitting from adjacent protons and reduces dipolar broadening effects.[6][7] |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for Ethanol-¹⁷O NMR
-
Solvent Selection: Choose a deuterated, oxygen-free solvent in which ethanol is highly soluble (e.g., Acetonitrile-d₃, Chloroform-d).[8]
-
Concentration: If using natural abundance ethanol, prepare a concentrated solution (e.g., 20-50% by volume). If using ¹⁷O-enriched ethanol, a lower concentration (e.g., 2-10 mg in 0.6 mL) can be used.[12]
-
Filtration: To remove any suspended impurities that can broaden the NMR signal, filter the final solution. Place a small, tight plug of clean Kimwipe or glass wool into a Pasteur pipette.[11][13]
-
Transfer: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any dust or fibers.[12]
-
Volume Adjustment: Ensure the final sample height in the tube is between 4.5 and 5 cm to match the active volume of the NMR probe's coil.[4][12]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: Data Acquisition and Processing
-
Spectrometer Setup: Tune and match the NMR probe for the ¹⁷O frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated shimming, followed by manual adjustment of the Z1, Z2, and Z3 shims to maximize the lock level and minimize signal distortion.[8]
-
Temperature Equilibration: Set the desired sample temperature and allow at least 10-15 minutes for the sample to fully equilibrate before acquisition.[5]
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with ¹H decoupling.
-
Pulse Width (Flip Angle): Start with a calibrated 90° pulse for maximum signal or use a smaller flip angle (e.g., 45°) to reduce the required relaxation delay.[10]
-
Relaxation Delay (d1): Set to 0.1-0.5 seconds. ¹⁷O relaxation is typically fast due to the quadrupolar mechanism.[9]
-
Number of Scans (NS): Set to a high number (e.g., 4000-10000) for natural abundance samples to achieve good S/N.[9]
-
-
Data Processing:
-
Apodization: Apply an exponential multiplication function with a line broadening factor (LB) of 50-100 Hz. This will improve the S/N ratio, which is often a primary challenge.[9][10]
-
Fourier Transform: Perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply an automated baseline correction algorithm.
-
Visualizations
Caption: Key factors contributing to ¹⁷O NMR line broadening.
Caption: A step-by-step workflow for troubleshooting broad ¹⁷O NMR signals.
References
- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 4. ou.edu [ou.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
Technical Support Center: Optimizing ¹⁷O Enrichment for Ethanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the ¹⁷O enrichment of ethanol for various analytical applications, including NMR spectroscopy.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and analysis of ¹⁷O-labeled ethanol.
| Problem | Possible Causes | Suggested Solutions |
| Low ¹⁷O incorporation in the final ethanol product. | 1. Incomplete reaction of the ¹⁷O-labeled precursor. 2. Isotopic scrambling or exchange with ambient moisture (H₂¹⁶O). 3. Inefficient transfer of the ¹⁷O label from the starting material to the ethanol molecule. | 1. Reaction Monitoring: Utilize techniques like ¹H or ¹³C NMR to monitor the reaction progress and ensure it goes to completion.[1][2] 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric water. 3. Choice of Synthesis Route: Select a synthetic pathway that ensures direct and efficient incorporation of the ¹⁷O atom. For instance, hydrolysis of an ethyl ester with H₂¹⁷O is less direct for labeling the hydroxyl group of ethanol than the methods described in the experimental protocols. |
| Inaccurate quantification of ¹⁷O enrichment level. | 1. Low signal-to-noise ratio in the ¹⁷O NMR spectrum. 2. Overlapping peaks in the NMR spectrum. 3. Errors in integration of the NMR signals. 4. Isotope effects influencing quantification methods like mass spectrometry.[3] | 1. Increase Scans: Acquire a larger number of transients during NMR data acquisition to improve the signal-to-noise ratio. 2. High-Field NMR: Use a higher field NMR spectrometer to improve spectral resolution. 3. Baseline Correction: Carefully perform baseline correction and phasing of the NMR spectrum before integration. 4. Calibration Curve: For methods like GC-MS, generate a calibration curve with standards of known ¹⁷O enrichment to account for potential isotope effects.[3] |
| Broad ¹⁷O NMR signals. | 1. ¹⁷O is a quadrupolar nucleus (I = 5/2), which can lead to broad lines.[4] 2. Presence of paramagnetic impurities. 3. High viscosity of the sample. 4. Chemical exchange of the hydroxyl proton. | 1. Optimize Spectrometer Parameters: Use appropriate pulse sequences and acquisition parameters for quadrupolar nuclei. 2. Sample Purification: Ensure the final ethanol sample is free from paramagnetic metals. 3. Temperature and Solvent: Adjusting the temperature or using a less viscous solvent (if applicable) can sometimes narrow the lines. 4. Solvent Effects: In certain solvents, proton exchange can be slowed down, leading to sharper signals. The choice of an appropriate deuterated solvent is crucial. |
| High cost of ¹⁷O-labeled starting materials. | The natural abundance of ¹⁷O is very low (0.037%), making enriched starting materials like H₂¹⁷O expensive.[3] | 1. Efficient Synthesis: Design a synthetic route with high atom economy to maximize the incorporation of the expensive ¹⁷O isotope into the target molecule. 2. Small-Scale Reactions: Whenever possible, optimize the reaction on a smaller scale to minimize the consumption of the labeled precursor. 3. Recovery and Recycling: Develop procedures to recover any unreacted ¹⁷O-labeled starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing ¹⁷O-enriched ethanol?
A1: The main challenge stems from the low natural abundance of the ¹⁷O isotope (0.037%).[3] This necessitates the use of expensive ¹⁷O-enriched starting materials, most commonly ¹⁷O-labeled water (H₂¹⁷O).[3] Therefore, the synthesis must be highly efficient to maximize the incorporation of the isotope and justify the cost.
Q2: What are the common methods for introducing a ¹⁷O label into an ethanol molecule?
A2: Common methods involve the reaction of an appropriate precursor with an ¹⁷O-labeled reagent. A conceptually straightforward approach is the hydrolysis of a suitable ethyl derivative with H₂¹⁷O. However, more direct and efficient methods are often preferred, such as the reaction of sodium ethoxide with H₂¹⁷O or the reduction of an ¹⁷O-labeled acetyl chloride.
Q3: How can I determine the level of ¹⁷O enrichment in my ethanol sample?
A3: The enrichment level can be determined using several analytical techniques:
-
¹⁷O NMR Spectroscopy: This is a direct method, although it can be challenging due to the quadrupolar nature of the ¹⁷O nucleus.[4]
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¹³C NMR Spectroscopy: The ¹⁷O isotope can induce a small, measurable shift in the resonance of the adjacent ¹³C atom, which can be used for quantification if the resolution is sufficient.[3]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the isotopic distribution of the molecule.[5]
Q4: Does the choice of solvent affect the ¹⁷O NMR spectrum of ethanol?
A4: Yes, the solvent can significantly impact the ¹⁷O NMR spectrum. The chemical shift, linewidth, and even the observation of coupling can be solvent-dependent. For ¹⁷O-labeled ethanol, the hydroxyl proton exchange rate can be influenced by the solvent, which in turn affects the linewidth of the ¹⁷O signal. Using aprotic and non-polar solvents can sometimes reduce this exchange and lead to sharper signals.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and analysis of ¹⁷O-enriched ethanol.
Protocol 1: Synthesis of ¹⁷O-Ethanol via Reaction of Sodium Ethoxide with H₂¹⁷O
This protocol describes the synthesis of ¹⁷O-ethanol by the hydrolysis of sodium ethoxide with ¹⁷O-enriched water.
-
Materials:
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Sodium ethoxide (CH₃CH₂ONa)
-
¹⁷O-enriched water (H₂¹⁷O, enrichment level as required)
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Anhydrous diethyl ether
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Anhydrous sodium sulfate
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve sodium ethoxide in anhydrous diethyl ether in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add the ¹⁷O-enriched water dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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The reaction produces ¹⁷O-ethanol and sodium hydroxide (NaOH). The NaOH will precipitate from the diethyl ether.
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Filter the reaction mixture to remove the precipitated NaOH.
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Dry the filtrate over anhydrous sodium sulfate.
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Carefully remove the diethyl ether by distillation to obtain the ¹⁷O-enriched ethanol.
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Characterize the product and determine the ¹⁷O enrichment level using ¹⁷O NMR or mass spectrometry.
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Protocol 2: Quantification of ¹⁷O Enrichment using ¹³C NMR
This protocol outlines a method for quantifying the ¹⁷O enrichment level by observing the isotope shift in the ¹³C NMR spectrum.[3]
-
Sample Preparation:
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Prepare a solution of the ¹⁷O-enriched ethanol in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
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Acquire a high-resolution ¹³C NMR spectrum of the sample.
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Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for the carbon signal of interest (the carbon bonded to the oxygen).
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Use appropriate processing parameters, including baseline correction and phasing.
-
-
Data Analysis:
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The carbon atom bonded to the oxygen will show two signals: one for the C-¹⁶O isotopologue and a slightly shifted signal for the C-¹⁷O isotopologue.
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Integrate the areas of both peaks.
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The percentage of ¹⁷O enrichment can be calculated using the following formula: % ¹⁷O Enrichment = [Area(C-¹⁷O) / (Area(C-¹⁶O) + Area(C-¹⁷O))] * 100
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Quantitative Data Summary
The following table summarizes the expected ¹⁷O enrichment in the final ethanol product based on the enrichment level of the starting H₂¹⁷O, assuming a 1:1 stoichiometric reaction and no isotopic loss.
| Starting H₂¹⁷O Enrichment (%) | Expected Final ¹⁷O-Ethanol Enrichment (%) | Notes |
| 10 | 10 | Assumes complete and clean reaction with no side products or isotopic exchange. |
| 20 | 20 | Higher enrichment of starting material directly translates to higher enrichment in the product. |
| 40 | 40 | At higher enrichment levels, careful handling is crucial to prevent dilution with ambient ¹⁶O. |
| 70 | 70 | High-enrichment syntheses require rigorous anhydrous and inert atmosphere techniques. |
| 90 | 90 | Very high enrichment levels are costly and reserved for applications requiring maximum signal intensity in ¹⁷O NMR.[3] |
Visualizations
Caption: Workflow for the synthesis and analysis of ¹⁷O-enriched ethanol.
Caption: Troubleshooting flowchart for low ¹⁷O enrichment in ethanol synthesis.
References
Technical Support Center: Synthesis of ¹⁷O-Labeled Ethanol
Welcome to the technical support center for the synthesis of ¹⁷O-labeled ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing ¹⁷O-labeled compounds in their work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of ¹⁷O-labeled ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ¹⁷O-labeled ethanol?
A1: The two primary methods for introducing a ¹⁷O-label into ethanol are:
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Hydrolysis of an ethyl precursor: This typically involves the reaction of an ethyl halide (e.g., ethyl iodide or ethyl bromide) or a sulfonate ester (e.g., ethyl tosylate or ethyl triflate) with ¹⁷O-enriched water (H₂¹⁷O).
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Reduction of a ¹⁷O-labeled acetyl group: This method involves the reduction of a precursor like ¹⁷O-acetyl chloride or ¹⁷O-acetic acid using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Q2: How can I determine the level of ¹⁷O enrichment in my ethanol sample?
A2: The most common and effective methods for quantifying ¹⁷O enrichment are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁷O NMR can directly detect the ¹⁷O nucleus. More commonly, ¹H or ¹³C NMR is used to observe the isotopic effect of ¹⁷O on the chemical shifts of neighboring protons or carbons. For instance, in ¹³C NMR, the signal for the carbon bonded to the ¹⁷O-hydroxyl group will be slightly shifted and can be integrated against the signal for the carbon bonded to a ¹⁶O-hydroxyl group to determine the enrichment level.[1][2]
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Mass Spectrometry (MS): Mass spectrometry can be used to determine the mass-to-charge ratio of the ethanol molecule. The presence of ¹⁷O will result in a molecular ion peak at m/z 47, while unlabeled ethanol will have a molecular ion peak at m/z 46. The relative intensities of these peaks can be used to calculate the isotopic enrichment.
Q3: What are the main sources of contamination in ¹⁷O-labeled ethanol synthesis?
A3: Common contaminants include unreacted starting materials, side-reaction products, and residual solvents. For example, in the hydrolysis of ethyl halides, unreacted ethyl halide and side products from elimination reactions (ethylene) can be present. In reduction reactions, partially reduced intermediates or byproducts from the reducing agent may be present. Thorough purification is crucial to remove these impurities.
Troubleshooting Guides
Below are troubleshooting guides for common problems encountered during the synthesis of ¹⁷O-labeled ethanol, categorized by the synthetic method.
Method 1: Hydrolysis of Ethyl Precursors with H₂¹⁷O
This method relies on the nucleophilic substitution of a leaving group on an ethyl substrate by ¹⁷O-enriched water.
Problem 1: Low Isotopic Enrichment
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Extend the reaction time or increase the temperature to drive the reaction to completion. - Use a more reactive ethyl precursor, such as ethyl triflate, which has a better leaving group than ethyl bromide or iodide. |
| Isotopic exchange with atmospheric moisture | - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric H₂O. |
| Contamination of H₂¹⁷O | - Verify the isotopic enrichment of the starting H₂¹⁷O from the supplier. - Store H₂¹⁷O in a tightly sealed container in a desiccator. |
Problem 2: Low Yield of ¹⁷O-Ethanol
| Potential Cause | Troubleshooting Steps |
| Side reactions (Elimination) | - Use a less sterically hindered base if one is required for the reaction. - Employ milder reaction conditions (lower temperature). The SN2 reaction is generally favored over E2 at lower temperatures. |
| Poor reactivity of the ethyl precursor | - Switch to a precursor with a better leaving group (e.g., tosylate or triflate instead of a halide). |
| Loss of product during workup and purification | - Use fractional distillation to carefully separate the ¹⁷O-ethanol from unreacted water and other byproducts. - Perform extractions with a suitable organic solvent, ensuring complete phase separation. |
Experimental Protocol: Hydrolysis of Ethyl Iodide with H₂¹⁷O
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Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl iodide (1.0 eq).
-
Reaction: Under an inert atmosphere, add ¹⁷O-enriched water (H₂¹⁷O, 1.1 eq) to the flask.
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Heating: Heat the reaction mixture to reflux (approximately 72 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC-MS to check for the disappearance of the ethyl iodide starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Purify the ¹⁷O-labeled ethanol by fractional distillation. The boiling point of ethanol is 78 °C.
Diagram of the Hydrolysis Workflow
Caption: Workflow for the synthesis of ¹⁷O-labeled ethanol via hydrolysis.
Method 2: Reduction of ¹⁷O-Labeled Acetyl Precursors
This approach utilizes a ¹⁷O-labeled carboxylic acid or its derivative, which is then reduced to the corresponding alcohol.
Problem 1: Incomplete Reduction
| Potential Cause | Troubleshooting Steps |
| Insufficient reducing agent | - Use a slight excess of the reducing agent (e.g., LiAlH₄) to ensure complete conversion. - Add the reducing agent portion-wise to control the reaction rate and prevent overheating. |
| Deactivation of the reducing agent | - Ensure all solvents are anhydrous, as water will quench LiAlH₄ and other hydride reagents. - Perform the reaction under an inert atmosphere. |
| Low reactivity of the starting material | - If using ¹⁷O-acetic acid, consider converting it to the more reactive ¹⁷O-acetyl chloride before reduction. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reduction or side reactions with the solvent | - Use a less reactive reducing agent if possible, although LiAlH₄ is typically required for carboxylic acid reduction. - Choose a suitable anhydrous, non-reactive solvent such as diethyl ether or tetrahydrofuran (THF). |
| Difficult purification | - The workup for LiAlH₄ reactions can be challenging. Follow a standard quenching procedure carefully (e.g., Fieser workup) to ensure the aluminum salts precipitate and can be easily filtered off. |
Experimental Protocol: Reduction of ¹⁷O-Acetic Acid with LiAlH₄
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether under an inert atmosphere.
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Addition of Acetic Acid: Dissolve ¹⁷O-labeled acetic acid (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
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Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
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Filtration: Filter the resulting white precipitate of aluminum salts and wash the filter cake with diethyl ether.
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Purification: Combine the filtrate and the ether washings. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. Further purify the ¹⁷O-labeled ethanol by fractional distillation.
Diagram of the Reduction Signaling Pathway
Caption: Key steps in the reduction of ¹⁷O-acetic acid to ¹⁷O-ethanol.
Quantitative Data Summary
The following table summarizes typical (hypothetical, based on general reaction efficiencies) quantitative data for the synthesis of ¹⁷O-labeled ethanol. Actual results will vary depending on the specific experimental conditions and the enrichment of the starting materials.
| Parameter | Hydrolysis of Ethyl Iodide | Reduction of Acetic Acid |
| Typical Yield | 70-85% | 65-80% |
| Achievable Isotopic Enrichment | Directly proportional to H₂¹⁷O enrichment | Directly proportional to ¹⁷O-acetic acid enrichment |
| Purity after Distillation | >99% | >99% |
| Reaction Time | 4-6 hours | 2-3 hours |
This technical support center provides a starting point for troubleshooting common issues in the synthesis of ¹⁷O-labeled ethanol. For more specific issues, consulting detailed research articles that have performed similar syntheses is highly recommended.
References
Technical Support Center: Ethanol-¹⁷O Metabolic Tracer Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethanol-¹⁷O as a metabolic tracer.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of the ¹⁷O atom from Ethanol-¹⁷O?
When Ethanol-¹⁷O (CH₃CH₂¹⁷OH) is metabolized, the ¹⁷O-label is primarily transferred to water (H₂¹⁷O) through the action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[1] The initial oxidation of ethanol to acetaldehyde, catalyzed by ADH, involves the removal of hydrogen atoms but the oxygen atom remains.[2][3][4] The subsequent oxidation of acetaldehyde to acetate, catalyzed by ALDH, also does not directly remove the oxygen. However, the acetate is then activated to acetyl-CoA. The ¹⁷O can be incorporated into water during the hydration of acetyl-CoA or other downstream metabolic reactions. It is crucial to consider the potential for isotopic exchange of the ¹⁷O label with the abundant unlabeled water pool in the cell, which can dilute the isotopic enrichment.
Q2: What are the main analytical techniques for detecting ¹⁷O enrichment in metabolites?
The two primary analytical techniques for detecting ¹⁷O enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹⁷O NMR spectroscopy directly detects the ¹⁷O nucleus. While powerful, it can be challenging due to the quadrupolar nature of the ¹⁷O nucleus, which can lead to broad signals and lower sensitivity.[5]
-
Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), detects the mass shift in metabolites containing the ¹⁷O isotope. This is a highly sensitive technique, but requires careful sample preparation and data analysis to correct for the natural abundance of other isotopes.[2][6][7][8]
Q3: Is it necessary to correct for the natural abundance of ¹⁷O in my experiments?
Yes, it is crucial to correct for the natural abundance of ¹⁷O (approximately 0.038%) and other stable isotopes (e.g., ¹³C, ²H, ¹⁸O) in your data analysis.[1][2][7] This correction ensures that the measured isotopic enrichment is solely due to the incorporation of the ¹⁷O tracer and not from naturally occurring heavy isotopes. Several software packages and correction algorithms are available for this purpose.[2][7][8]
Q4: Can the ¹⁷O label from ethanol be incorporated into molecules other than water?
Yes, while the primary fate is water, the ¹⁷O label can potentially be incorporated into other molecules. For instance, the ¹⁷O-labeled acetate generated from ethanol metabolism can be converted to ¹⁷O-labeled acetyl-CoA. This acetyl-CoA can then be a substrate for various biosynthetic pathways, potentially leading to the incorporation of ¹⁷O into fatty acids, amino acids, and other metabolites. However, the extent of this incorporation and the potential for isotopic exchange with unlabeled water needs to be carefully considered during data interpretation.
Experimental Protocol: Representative ¹⁷O-Ethanol Tracing in Cultured Cells
This protocol provides a general framework for conducting a stable isotope tracing experiment using ¹⁷O-labeled ethanol in cultured mammalian cells.
I. Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment. Culture in standard growth medium.
-
Tracer Introduction: On the day of the experiment, remove the standard growth medium and replace it with fresh medium containing a defined concentration of ¹⁷O-labeled ethanol (e.g., 50 mM). Use medium with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled ethanol or other interfering compounds.[9][10]
-
Incubation: Incubate the cells with the ¹⁷O-ethanol containing medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). The optimal time will depend on the specific metabolic pathway being investigated.[9]
II. Sample Quenching and Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching/extraction solution, such as 80% methanol kept on dry ice.[10]
-
Cell Scraping and Collection: Place the plate on dry ice and use a cell scraper to detach the cells into the methanol solution. Transfer the cell suspension to a microcentrifuge tube.[10]
-
Extraction: Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.[9]
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
III. Sample Preparation for Analysis
A. For GC-MS Analysis:
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization: To increase the volatility of polar metabolites for GC analysis, perform a two-step derivatization. First, add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Second, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and amine groups.
-
Analysis: Inject the derivatized sample into the GC-MS system for analysis.
B. For NMR Analysis:
-
Drying: Dry the metabolite extract completely.
-
Reconstitution: Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O with a known concentration of an internal standard like DSS).
-
Transfer: Transfer the reconstituted sample to an NMR tube.
-
Analysis: Acquire ¹⁷O and/or ¹H NMR spectra.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable ¹⁷O enrichment in target metabolites. | Inefficient cellular uptake of ¹⁷O-ethanol. | Optimize the concentration of ¹⁷O-ethanol and incubation time. Ensure cell viability is not compromised by the ethanol concentration. |
| Rapid isotopic exchange with unlabeled water. | Minimize the time between sample quenching and extraction. Consider using methods to rapidly remove intracellular water during extraction. | |
| Metabolic pathway of interest is not active under the experimental conditions. | Confirm the activity of the relevant metabolic pathways using other methods (e.g., gene expression analysis, enzyme assays). | |
| Poor signal-to-noise ratio in ¹⁷O NMR spectra. | Low concentration of ¹⁷O-labeled metabolites. | Increase the initial concentration of the ¹⁷O-ethanol tracer or the number of cells. Optimize NMR acquisition parameters (e.g., increase the number of scans). |
| Broad NMR signals due to the quadrupolar nature of ¹⁷O. | Use a high-field NMR spectrometer. Optimize shimming to improve magnetic field homogeneity. Consider using advanced NMR techniques like cryoprobes to enhance sensitivity. | |
| Difficulty in quantifying ¹⁷O enrichment by MS. | Inaccurate correction for natural isotope abundance. | Use appropriate software and algorithms to correct for the natural abundance of all relevant isotopes (¹³C, ²H, ¹⁷O, ¹⁸O).[2][7] Analyze unlabeled control samples to determine the natural isotopic distribution. |
| Overlapping mass spectra from co-eluting compounds. | Optimize the chromatographic separation (GC or LC) to resolve interfering peaks. Use high-resolution mass spectrometry to distinguish between isotopologues with the same nominal mass. | |
| Inconsistent results between replicates. | Variability in cell number or metabolic state. | Ensure consistent cell seeding density and confluency. Standardize all cell culture and experimental procedures. |
| Incomplete quenching of metabolic activity. | Ensure rapid and efficient quenching by using a pre-chilled quenching solution and performing the procedure quickly. | |
| Sample degradation during preparation. | Keep samples on ice or at -80°C whenever possible. Minimize the time between extraction and analysis. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethanol - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Stability and Troubleshooting for ¹⁷O-Labeled Ethanol in Aqueous NMR Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ¹⁷O-labeled ethanol in aqueous solutions for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: How stable is the ¹⁷O label on ethanol when dissolved in an aqueous solution? Will the ¹⁷O isotope exchange with the ¹¹⁶O in water?
A1: The ¹⁷O label on ethanol is generally very stable in aqueous solutions under typical NMR experimental conditions. A key study demonstrated that no oxygen isotope exchange between ethanol and water was observed after 8 weeks at a pH of 3, across a temperature range of 4-80°C[1]. This indicates high stability in acidic solutions.
While direct studies under neutral and alkaline conditions are less common, the established mechanism for acid-catalyzed oxygen exchange in alcohols suggests that the process is slow for primary alcohols like ethanol[2][3]. Base-catalyzed exchange is also not expected to be significant under standard conditions. For most NMR experiments conducted at or near neutral pH, the ¹⁷O label on ethanol can be considered stable.
Q2: What are the main challenges I should be aware of when running ¹⁷O NMR experiments on ethanol in water?
A2: The primary challenges stem from the intrinsic properties of the ¹⁷O nucleus[4]:
-
Low Natural Abundance: ¹⁷O has a very low natural abundance of only 0.037%, which necessitates the use of isotopically enriched ethanol for most applications to achieve a sufficient signal-to-noise ratio[4].
-
Quadrupolar Nucleus: As a quadrupolar nucleus (spin I = 5/2), ¹⁷O is subject to quadrupolar relaxation, which can lead to broad NMR signals[4]. The line width is sensitive to the molecular tumbling rate and the symmetry of the local electronic environment.
-
Solvent Signal: In aqueous solutions, the ¹⁷O signal from the water solvent will be present and may be much larger than the ethanol signal, depending on the relative concentrations and enrichment levels.
Q3: Can I use standard NMR tubes for my ¹⁷O-ethanol samples?
A3: Yes, standard 5 mm NMR tubes are suitable for these experiments. However, it is crucial to use high-quality tubes that are free from defects to ensure good magnetic field homogeneity[1]. The cleanliness of the NMR tube is also paramount to avoid paramagnetic impurities that can cause significant line broadening[5][6].
Troubleshooting Guide
Issue 1: I am not seeing a signal from my ¹⁷O-labeled ethanol.
| Possible Cause | Troubleshooting Step |
| Low Concentration/Enrichment | Ensure the concentration of your ¹⁷O-labeled ethanol is sufficient. Due to the low sensitivity of ¹⁷O, a higher concentration or enrichment level may be required compared to ¹H or ¹³C NMR. |
| Incorrect Spectrometer Setup | Verify that the spectrometer is correctly tuned to the ¹⁷O frequency. Check the probe and preamplifier settings for the ¹⁷O channel. |
| Very Broad Signal | The signal may be broadened to the point where it is indistinguishable from the baseline. Try acquiring the spectrum at a different temperature to alter the molecular tumbling rate and potentially narrow the linewidth. |
| Pulse Calibration | Ensure the 90° pulse width for ¹⁷O has been properly calibrated for your sample. An incorrect pulse width can lead to significant signal loss. |
Issue 2: The ¹⁷O signal from my ethanol is very broad.
| Possible Cause | Troubleshooting Step |
| Quadrupolar Relaxation | This is an intrinsic property of the ¹⁷O nucleus. To minimize line broadening, try adjusting the sample temperature. Lowering the viscosity by increasing the temperature can sometimes lead to narrower lines. |
| Presence of Paramagnetic Impurities | Paramagnetic ions (e.g., dissolved O₂, metal ions) can dramatically increase relaxation rates and broaden signals. Prepare your sample with high-purity water and consider degassing the sample using the freeze-pump-thaw method[7]. Ensure all glassware is scrupulously clean. |
| Poor Magnetic Field Homogeneity (Shimming) | A poorly shimmed magnet will result in broad lines for all signals. Carefully shim the magnet on the deuterium lock signal of the solvent. |
| High Viscosity | If your solution is highly concentrated or contains other solutes that increase viscosity, this can lead to broader lines. Diluting the sample may help, but this will also reduce the signal-to-noise ratio. |
Issue 3: I am concerned about the accuracy of my quantitative ¹⁷O NMR data.
| Possible Cause | Troubleshooting Step |
| Signal Overlap | The ¹⁷O signal from ethanol may overlap with the signal from the aqueous solvent, especially if the resolution is poor. Use a deconvolution software to separate and integrate the peaks accurately. |
| Baseline Distortion | Broad ¹⁷O signals can make it difficult to define the baseline accurately. Use a polynomial baseline correction routine in your NMR processing software. |
| Incomplete Relaxation | Ensure that the relaxation delay (d1) in your pulse sequence is sufficiently long (at least 5 times the T1 of the ¹⁷O nucleus in your sample) to allow for full relaxation between scans. This is crucial for accurate quantification. |
Stability of ¹⁷O-Ethanol in Aqueous Solution
The following table summarizes the known stability of the ¹⁷O label on ethanol in aqueous solutions under various conditions.
| Condition | Stability (Oxygen Isotope Exchange) | Reference |
| Acidic (pH 3) | No exchange observed after 8 weeks at 4-80°C. | [1] |
| Neutral (pH ~7) | Exchange is not expected to be significant under typical NMR timescales. | Inferred from general chemical principles. |
| Alkaline (pH > 7) | Exchange is not expected to be significant under typical NMR timescales. | Inferred from general chemical principles. |
Experimental Protocol: Preparation of an Aqueous ¹⁷O-Ethanol Sample for NMR
This protocol outlines the key steps for preparing a high-quality sample for ¹⁷O NMR analysis.
Caption: Workflow for ¹⁷O-Ethanol NMR Sample Preparation and Data Acquisition.
Detailed Steps:
-
Weigh ¹⁷O-Ethanol: Accurately weigh the desired amount of ¹⁷O-labeled ethanol in a clean, dry vial.
-
Add Solvent: Add the appropriate volume of high-purity D₂O (for the deuterium lock) to achieve the target concentration.
-
Mix Thoroughly: Vortex the solution until the ethanol is completely dissolved and the solution is homogeneous.
-
Filter Sample: To remove any particulate matter that could degrade the magnetic field homogeneity, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[7].
-
Degas Sample (Optional but Recommended): To remove dissolved paramagnetic oxygen, which can cause significant line broadening, degas the sample by performing at least three freeze-pump-thaw cycles[7].
-
Insert into Magnet: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the D₂O and carefully shim the magnetic field to achieve the best possible homogeneity.
-
Tune Probe: Tune the NMR probe for the ¹⁷O frequency.
-
Calibrate Pulse Width: Determine the 90° pulse width for ¹⁷O on your sample.
-
Acquire Data: Set up your ¹⁷O NMR experiment with appropriate parameters (e.g., spectral width, acquisition time, relaxation delay) and begin data acquisition.
Troubleshooting Logic Diagram
If you are encountering issues with your ¹⁷O NMR experiment, the following decision tree can help you diagnose the problem.
Caption: Decision Tree for Troubleshooting Common ¹⁷O NMR Issues.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.bu.edu [sites.bu.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
correcting for isotopic scrambling in 17O tracer studies
Technical Support Center: 17O Tracer Studies
Welcome to the technical support center for ¹⁷O tracer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to isotopic scrambling and back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of ¹⁷O tracer studies?
A1: Isotopic scrambling refers to the unintentional redistribution of ¹⁷O isotopes to positions in a molecule other than the intended target site. This can happen through chemical exchange reactions, enzymatic activity, or during sample preparation and analysis. A common form of scrambling is "back-exchange," where the incorporated ¹⁷O isotope is exchanged back for a ¹⁶O isotope from the surrounding environment (e.g., from water), leading to an underestimation of true enrichment.
Q2: What are the primary causes of isotopic back-exchange?
A2: The primary causes of back-exchange are residual enzyme activity and exposure to unfavorable environmental conditions. For example, in proteomics studies using trypsin to catalyze ¹⁸O (or ¹⁷O) labeling, any remaining active trypsin can continue to catalyze the reverse reaction, swapping the heavy oxygen back to the natural abundance ¹⁶O.[1][2] Factors like pH and temperature also significantly influence the rate of back-exchange.
Q3: How can I minimize back-exchange during my experiment?
A3: Minimizing back-exchange is critical for accurate quantification. Key strategies include:
-
Enzyme Inactivation: Completely quench enzymatic activity after the labeling reaction. A simple and effective method is to boil the sample at 100°C for 10 minutes.[1][2]
-
Enzyme Removal: Use immobilized enzymes (e.g., trypsin on beads) that can be physically removed by centrifugation after the reaction.[3][4] Ultrafiltration can also be used to remove soluble enzymes.[5]
-
Temperature Control: Keep samples at low temperatures (e.g., on ice or at 4°C) during processing and storage to slow down any residual enzymatic activity or chemical exchange. For long-term storage, -80°C is recommended.[2]
-
pH Control: Maintain an optimal pH during the experiment. For many mass spectrometry-based proteomics workflows, this involves keeping the sample under acidic conditions (e.g., pH 2.5) during quenching and analysis, as this is the global minimum for the acid-base-catalyzed H/D exchange rate, and the principle applies to oxygen exchange.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your ¹⁷O tracer experiments in a question-and-answer format.
Q: My unenriched (negative control) samples show ¹⁷O enrichment. What is the likely cause?
A: This issue typically points to one of two problems:
-
Natural Abundance Interference: All molecules containing oxygen have a low level of naturally occurring ¹⁷O (~0.04%) and ¹⁸O (~0.20%). Your mass spectrometer will detect these, creating a baseline signal. It is crucial to measure an unlabeled control and perform a natural abundance correction on your data.
-
Cross-Contamination: Contamination can occur from shared lab equipment, reagents, or carryover in the mass spectrometer from a previously run enriched sample. Ensure rigorous cleaning protocols are in place.
Q: The measured ¹⁷O enrichment in my samples is much lower than expected. What should I investigate?
A: Low enrichment can stem from several factors. Use the following decision tree to troubleshoot the problem.
Q: My quantitative results are not reproducible. What are the common sources of variability?
A: Lack of reproducibility often points to inconsistent sample handling, especially concerning back-exchange. One study noted that for samples with active residual trypsin, nearly 30% of peptides exchanged ¹⁸O back to ¹⁶O after just a few hours at 4°C.[1]
| Source of Variability | Recommended Action |
| Inconsistent Enzyme Quenching | Standardize the quenching protocol. Boiling for 10 minutes is highly effective and reproducible.[1][2] |
| Variable Sample Storage Time/Temp | Analyze samples immediately after preparation or flash-freeze and store at -80°C. Avoid prolonged storage at 4°C. |
| Incomplete Labeling Reaction | Ensure the labeling reaction goes to completion by optimizing incubation time and enzyme-to-substrate ratios. |
| Instrument Performance Fluctuations | Calibrate the mass spectrometer regularly and run standard samples to monitor performance. |
Experimental Protocols & Data Correction
Protocol: Minimizing Back-Exchange During Proteolytic Labeling
This protocol is adapted for ¹⁷O/¹⁸O labeling of peptides using trypsin and is designed to minimize back-exchange.
-
Initial Digestion: Digest your protein sample with solution-phase trypsin in a standard ¹⁶O water-based buffer (e.g., NH₄HCO₃) until completion.
-
Dry Down: After digestion, dry the peptide mixture completely using a vacuum centrifuge.
-
Quench Residual Trypsin: Re-suspend the peptides in a minimal amount of buffer and boil the sample in a water bath at 100°C for 10 minutes to completely inactivate the trypsin from the initial digestion step.[1][2]
-
Labeling Reaction: Cool the sample, then re-suspend the peptides in your ¹⁷O-enriched water (H₂¹⁷O) buffer. Add immobilized trypsin to catalyze the oxygen exchange. Incubate at 37°C for the optimized duration.
-
Enzyme Removal: After incubation, pellet the immobilized trypsin by centrifugation. Carefully collect the supernatant containing your labeled peptides. This step physically removes the catalyst, preventing further back-exchange.[3]
-
Final Quench & Storage: Immediately acidify the sample (e.g., with formic acid) to lower the pH, which further inhibits exchange. Analyze immediately or flash-freeze in liquid nitrogen and store at -80°C.
Data Correction: Correcting for ¹⁷O Isotopic Interference
When analyzing molecules like CO₂ in a mass spectrometer to determine ¹³C/¹²C ratios, the signal at mass-to-charge ratio (m/z) 45 is comprised of both ¹³C¹⁶O₂⁺ and ¹²C¹⁷O¹⁶O⁺. This isobaric interference from ¹⁷O must be corrected to accurately determine the ¹³C enrichment. The standard procedure is the Craig correction .[3]
Step-by-Step Craig Correction:
The goal is to isolate the true ¹³C signal from the measured m/z 45 signal.
-
Measure Ion Ratios: Measure the delta values for your sample relative to a standard for m/z 45 (δ⁴⁵) and m/z 46 (δ⁴⁶).
-
Apply the Correction Equation: The correction relates the abundances of ¹⁷O and ¹⁸O through a fractionation factor, λ (lambda). For CO₂ derived from the global water pool, the recommended value for λ is 0.528 .[4] A linearized approximation of the correction equation is:
δ¹³C ≈ δ⁴⁵ + 2 * (¹⁷R/¹³R) * (δ⁴⁵ - λ * δ⁴⁶)
Where:
Example Calculation: Assume a sample measured against a reference gas gives δ⁴⁵ = -65‰ and δ⁴⁶ = -25‰.
-
δ¹³C ≈ -65 + 2 * (0.03516) * (-65 - (0.528 * -25))
-
δ¹³C ≈ -65 + 0.07032 * (-65 - (-13.2))
-
δ¹³C ≈ -65 + 0.07032 * (-51.8)
-
δ¹³C ≈ -65 - 3.642
-
δ¹³C ≈ -68.64‰
This calculation removes the contribution of the ¹⁷O isotopologue, providing a more accurate measure of the ¹³C content.
This document is intended for informational purposes and should be used as a guide. Always refer to primary literature and validated protocols for specific experimental designs.
References
- 1. A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quantitative ¹⁷O NMR Calibration and Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calibration and standards for quantitative Oxygen-17 Nuclear Magnetic Resonance (q¹⁷O NMR) spectroscopy. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is quantitative ¹⁷O NMR and what are its primary applications?
Quantitative ¹⁷O NMR (q¹⁷O NMR) is an analytical technique that utilizes the magnetic properties of the ¹⁷O isotope to determine the amount of specific oxygen-containing compounds in a sample. The integral (area) of a ¹⁷O NMR signal is directly proportional to the number of corresponding oxygen nuclei, allowing for precise quantification.[1] It is particularly valuable in fields like materials science for characterizing metal oxides, in catalysis to quantify active sites, and in biochemistry to study metabolic pathways and molecular interactions.[2][3][4][5]
Q2: What are the main challenges associated with quantitative ¹⁷O NMR?
The primary challenges stem from the intrinsic properties of the ¹⁷O nucleus:
-
Low Natural Abundance: The ¹⁷O isotope has a very low natural abundance of only 0.037%, which results in low sensitivity and poor signal-to-noise ratios. Isotopic enrichment is often necessary for quantitative analysis.[6]
-
Quadrupolar Nature: As a quadrupolar nucleus (spin I = 5/2), ¹⁷O experiences rapid relaxation, leading to broad resonance signals. This can make accurate integration and resolution of different oxygen sites challenging.
-
Acoustic Ringing: Low-frequency nuclei like ¹⁷O are susceptible to a phenomenon called "acoustic ringing," an artifact from the probe that can distort the baseline and interfere with the detection of broad signals.
Q3: What is the difference between using an internal vs. an external standard for quantification?
-
Internal Standard: A known amount of a reference compound (the standard) is added directly to the sample solution containing the analyte. This is generally the preferred method as it accounts for variations in sample volume, magnetic field homogeneity, and experimental conditions, leading to higher accuracy.[1]
-
External Standard: A reference standard is placed in a separate container, often a coaxial insert within the main NMR tube, or measured in a separate experiment. While this avoids potential reactions between the standard and the analyte, it can introduce errors due to differences in magnetic susceptibility and sample conditions between the standard and the analyte.
Q4: How do I select a suitable internal standard for my q¹⁷O NMR experiment?
An ideal internal standard for q¹⁷O NMR should possess the following characteristics:
-
High Purity and Stability: The standard must be of a known, high purity and should not react with the analyte or the solvent.
-
Solubility: It must be fully soluble in the deuterated solvent used for the experiment.
-
Signal Separation: Its ¹⁷O NMR signal should be a simple, sharp singlet that does not overlap with any of the analyte's signals.[1]
-
Known ¹⁷O Content: The number of oxygen atoms contributing to the signal must be known. For enriched standards, the level of enrichment must be certified.
-
Appropriate Relaxation Time: The spin-lattice relaxation time (T₁) should not be excessively long to allow for a reasonable experiment duration.[1]
Q5: What compounds can be used as standards or references for ¹⁷O NMR?
While the availability of certified ¹⁷O internal standards is limited, several compounds can be utilized. ¹⁷O-enriched water (H₂¹⁷O) is a common choice, particularly for aqueous solutions or for surface-labeling studies of materials. For organic solvents, enriched simple molecules like acetone or dimethyl sulfoxide could potentially be used, provided they meet the criteria outlined in Q4.
Q6: How is the ¹⁷O chemical shift scale referenced?
The accepted primary reference for ¹⁷O NMR chemical shifts is external H₂O (liquid), which is assigned a chemical shift of 0 ppm. Due to the wide chemical shift range of ¹⁷O (over 1600 ppm), this reference provides a reliable anchor for reporting and comparing data.
Troubleshooting Guide
Problem: Poor Signal-to-Noise (S/N) Ratio
-
Possible Causes:
-
Insufficient number of scans for a low natural abundance or low-concentration sample.
-
Incorrect pulse width (not a 90° pulse), leading to suboptimal excitation.
-
Suboptimal shimming of the magnetic field.
-
-
Solutions:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. For accurate integration (<1% error), an S/N of at least 250:1 is recommended.[1]
-
Use ¹⁷O-Enriched Materials: If possible, use isotopically enriched starting materials or standards to significantly boost the signal intensity.[6]
-
Calibrate the 90° Pulse: Ensure you are using an accurately calibrated 90° pulse width for maximum signal intensity per scan.
-
Optimize Shimming: Carefully shim the magnetic field on your sample to improve spectral resolution and signal height.
-
Problem: Baseline Distortions and Artifacts (Acoustic Ringing)
-
Possible Cause:
-
Acoustic ringing is a persistent probe-dependent artifact that is particularly problematic for low-frequency nuclei like ¹⁷O, causing rolling or distorted baselines that can obscure broad peaks.
-
-
Solutions:
-
Introduce an Acquisition Delay: Increasing the pre-acquisition delay (the de parameter on Bruker systems) allows some of the ringing to decay before signal detection begins. This may require a large first-order phase correction.
-
Use Specialized Pulse Sequences: Several pulse programs are designed to suppress acoustic ringing artifacts. Examples available on Bruker spectrometers include aring and aring2. More advanced methods like EASY (Elimination of Artifacts in NMR SpectroscopY) can also be highly effective.
-
Data Processing: In some cases, backward linear prediction can be used to reconstruct the initial data points of the FID that are corrupted by ringing, leading to a flatter baseline.
-
Problem: Broad Signals Complicating Integration
-
Possible Causes:
-
The inherent quadrupolar nature of the ¹⁷O nucleus leads to fast T₂ relaxation and consequently broad lines.
-
Chemical exchange between different oxygen sites can also lead to signal broadening.
-
Poor magnetic field homogeneity (inadequate shimming).
-
-
Solutions:
-
Ensure Excellent Shimming: High magnetic field homogeneity is crucial for minimizing the linewidth of all signals.
-
Optimize Temperature: If chemical exchange is suspected, acquiring spectra at different temperatures may help to sharpen signals by moving out of the intermediate exchange regime.
-
Use Appropriate Line Broadening: During data processing, applying a matched exponential line broadening (LB) factor can improve the S/N of broad peaks, making integration more reliable. However, excessive broadening can merge adjacent peaks.
-
Careful Integration: Manually and carefully define the integration limits for broad peaks to ensure the entire area is included. Ensure the baseline is as flat as possible across the integrated region.
-
Problem: Inaccurate or Non-Reproducible Quantification
-
Possible Causes:
-
Inaccurate Weighing: Errors in weighing the analyte or the internal standard are a major source of inaccuracy in qNMR.[7]
-
Impure Standard: The purity of the internal standard directly impacts the calculated concentration of the analyte.
-
Incomplete Relaxation: If the relaxation delay (D1) between scans is too short (less than 5x the longest T₁), the signals will not be fully relaxed, leading to inaccurate integrals.
-
Standard-Analyte Interaction: The internal standard may be interacting or reacting with the analyte.
-
Processing Errors: Inconsistent phasing or baseline correction can introduce significant errors in integration.
-
-
Solutions:
-
Use a Microbalance: For the highest accuracy, use a calibrated microbalance for all weighings.[7]
-
Use a Certified Standard: Whenever possible, use a certified reference material (CRM) as the internal standard.
-
Measure T₁ Values: Experimentally determine the T₁ of all signals of interest (analyte and standard) using an inversion-recovery experiment. Set the relaxation delay to at least 5 times the longest measured T₁.
-
Verify Chemical Inertness: Run a preliminary spectrum to ensure no new peaks appear and that the chemical shifts of the standard and analyte are unaffected when mixed.
-
Standardize Processing: Apply a consistent and careful data processing workflow for all spectra in a quantitative study.
-
Data Presentation: Tables
Table 1: Properties of Potential ¹⁷O NMR Quantitative Standards (Note: Data for certified ¹⁷O qNMR standards is scarce. This table is compiled based on common ¹⁷O NMR references and compounds with properties suitable for use as standards, assuming ¹⁷O enrichment.)
| Compound | Chemical Formula | Typical Chemical Shift (ppm, rel. to H₂O) | Typical Solvent(s) | Key Considerations |
| ¹⁷O-Enriched Water | H₂¹⁷O | 0 | D₂O, Organic Solvents | Excellent for aqueous systems. Can serve as an external or internal standard. Signal position can be temperature and solvent dependent. |
| ¹⁷O-Enriched Acetone | (CH₃)₂C¹⁷O | ~570 | CDCl₃, D₂O | High solubility in many organic solvents. Single, sharp resonance away from many other functional groups. |
| ¹⁷O-Enriched Dimethyl Sulfoxide | (CH₃)₂S¹⁷O | ~10 | DMSO-d₆, D₂O | Good solvent for a wide range of compounds. Its chemical shift is in a relatively uncrowded region. |
| Benzoic Acid (carbonyl-¹⁷O₂) | C₆H₅C¹⁷O₂H | ~250-350 (monomer/dimer dependent) | CDCl₃, Acetone-d₆ | Can be used for non-aqueous systems. The chemical shift may be sensitive to concentration and hydrogen bonding. |
Table 2: Typical ¹⁷O NMR Chemical Shift Ranges of Common Functional Groups
| Functional Group | Chemical Shift Range (ppm) | Notes |
| Water / Alcohols / Ethers | -50 to 100 | Highly sensitive to hydrogen bonding. |
| Carboxylic Acids / Esters (C=O) | 250 to 500 | Dimerization of carboxylic acids affects the chemical shift. |
| Aldehydes / Ketones (C=O) | 500 to 600 | Generally found significantly downfield. |
| Peroxides (R-O-O-R) | 150 to 300 | |
| Nitro Compounds (-NO₂) | 550 to 800 | |
| Metal Oxides (Terminal M=O) | 700 to 1200 | Highly dependent on the metal center. |
| Metal Oxides (Bridging M-O-M) | 200 to 600 | Dependent on the metal centers and bond angles. |
| Phosphates / Sulfates | 80 to 200 | Sensitive to pH.[2] |
Experimental Protocols
Protocol 1: General Workflow for Quantitative ¹⁷O NMR using an Internal Standard
-
Preparation:
-
Accurately weigh a known amount of the internal standard (IS) and the analyte (X) using a microbalance.
-
Dissolve both in a known volume of a suitable deuterated solvent in a volumetric flask.
-
Transfer the solution to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample, lock, and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the NMR probe for the ¹⁷O frequency.
-
Calibrate the 90° pulse width for your sample (see Protocol 2).
-
Determine the T₁ relaxation time for both the analyte and standard signals (see Protocol 3).
-
-
Data Acquisition:
-
Set the spectral width to encompass all expected ¹⁷O signals.
-
Use a 90° pulse width.
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ value determined in the previous step.
-
Set the acquisition time (AQ) to be long enough to ensure the FID has decayed into the noise.
-
Acquire a sufficient number of scans (NS) to achieve a S/N ratio > 250 for the peaks to be integrated.
-
Use a pulse sequence designed to minimize acoustic ringing (e.g., aring or zgig_pisp).
-
-
Data Processing:
-
Apply an appropriate line broadening factor (e.g., exponential multiplication) to improve the S/N of broad peaks.
-
Perform Fourier transformation.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
-
Quantification:
-
Integrate the well-resolved signals for both the analyte (Iₓ) and the internal standard (Iᵢₛ).
-
Calculate the purity or concentration of the analyte using the following formula:
Purityₓ (%) = (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ) * (Mₓ / Mᵢₛ) * (Wᵢₛ / Wₓ) * Purityᵢₛ
Where:
-
I = Integral area
-
N = Number of ¹⁷O nuclei giving rise to the signal
-
M = Molecular weight
-
W = Weight
-
Purity = Purity of the compound
-
Subscripts x and is refer to the analyte and internal standard, respectively.
-
Mandatory Visualizations (Graphviz)
Caption: Experimental workflow for a quantitative ¹⁷O NMR experiment.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lehigh.edu [lehigh.edu]
- 6. 17O NMR spectroscopy of crystalline microporous materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rssl.com [rssl.com]
minimizing quadrupolar relaxation effects in 17O NMR
Technical Support Center: 17O NMR Spectroscopy
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the effects of quadrupolar relaxation in ¹⁷O NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What is quadrupolar relaxation and why is it a major issue for ¹⁷O NMR?
A: The ¹⁷O nucleus has a nuclear spin quantum number of I = 5/2.[1] Nuclei with spin > 1/2 have a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment.[2] This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus. The strength of this interaction is defined by the quadrupolar coupling constant (Cq).[3] Fluctuations in the EFG, caused by molecular motion, provide a very efficient mechanism for nuclear relaxation. This rapid relaxation leads to significant line broadening in ¹⁷O NMR spectra, which can obscure spectral details and reduce sensitivity.[1][4]
Q2: What is the Quadrupolar Coupling Constant (Cq) and how does it affect my spectrum?
A: The Quadrupolar Coupling Constant (Cq) is a measure of the strength of the interaction between the nuclear quadrupole moment and the local electric field gradient.[3] A larger Cq value indicates a stronger interaction and, typically, more efficient quadrupolar relaxation, leading to broader NMR signals. The Cq is highly sensitive to the local electronic environment, symmetry, and bonding at the oxygen atom.[5] Departures from cubic symmetry in the electronic environment will increase the magnitude of the Cq.[5]
Q3: What factors influence the ¹⁷O NMR linewidth in solution?
A: In solution, the primary factors influencing the ¹⁷O linewidth are:
-
The Quadrupolar Coupling Constant (Cq): As explained above, a larger Cq leads to broader lines.
-
Molecular Tumbling Rate (Correlation Time, τc): Rapid isotropic molecular tumbling helps to average the quadrupolar interaction.[6] Slower tumbling (higher viscosity, larger molecules) leads to more efficient relaxation and broader lines.
-
Magnetic Field Strength (B₀): While the first-order quadrupolar effect is averaged out in isotropic solution, second-order effects can contribute to relaxation. Higher magnetic fields can help to reduce these contributions, leading to narrower lines.[7]
Troubleshooting Guide: Minimizing Signal Broadening
Q4: My ¹⁷O signal is extremely broad. What are the first steps to improve resolution?
A: The approach depends on whether your sample is in a solid or liquid state. The following workflow provides a general troubleshooting strategy.
Caption: Troubleshooting workflow for broad ¹⁷O NMR signals.
Q5: For my solution-state sample, how much can temperature and viscosity changes help?
A: Significantly. The quadrupolar relaxation rate is proportional to the correlation time (τc).
-
Increasing Temperature: Lowers the viscosity of the solvent and increases the rate of molecular tumbling, thereby decreasing τc and narrowing the lines.
-
Decreasing Viscosity: Choosing a less viscous solvent (e.g., acetonitrile over glycerol) directly reduces τc. In a study on [¹⁷O]nicotinamide dissolved in glycerol, temperature changes were critical for moving between motion regimes that dramatically affect linewidth.[8]
Q6: I am working with solid samples. Why is Magic Angle Spinning (MAS) not enough to get sharp lines?
A: While MAS averages first-order anisotropic interactions, the quadrupolar interaction for ¹⁷O is often so large that second-order effects are significant.[3] These second-order interactions are not fully averaged by MAS, leading to residual line broadening that is field-dependent.[3][7] The resolution for quadrupolar nuclei in solid-state NMR is proportional to the square of the magnetic field, so increasing the field strength is a very effective way to narrow these lines.[7]
Q7: What are MQMAS and STMAS, and when should I use them?
A: Multiple-Quantum Magic Angle Spinning (MQMAS) and Satellite-Transition Magic Angle Spinning (STMAS) are powerful 2D solid-state NMR experiments for obtaining high-resolution spectra of quadrupolar nuclei like ¹⁷O.[3][9]
-
Principle: They work by correlating the broadened central transition signal with unbroadened signals from multiple-quantum or satellite transitions, respectively. A projection of the resulting 2D spectrum yields a high-resolution 1D spectrum, free from the second-order quadrupolar broadening.[3]
-
When to Use: Use these techniques when standard MAS experiments fail to resolve distinct oxygen sites in your solid sample due to residual quadrupolar broadening. MQMAS is generally easier to implement and is the more popular choice.[10]
The relationship between these experimental choices can be visualized as follows:
Caption: Key strategies to counteract broad lines in ¹⁷O NMR.
Quantitative Data & Experimental Protocols
Data Presentation: Common ¹⁷O Quadrupolar Parameters
The Quadrupolar Coupling Constant (Cq) and asymmetry parameter (ηQ) are critical for understanding relaxation. Below are typical values for common oxygen environments.
| Functional Group/Molecule | Cq (MHz) | Asymmetry (ηQ) | Reference Context |
| Water (H₂O) | 7.6 - 8.1 | ~1.0 | For isotropic motion in solution.[4][11] |
| Benzoic Acid (C=O) | 8.0 | - | Measured in magnetically aligned nanodiscs.[4] |
| Pentane-2,4-dione (C=O) | ~10.2 | - | Determined from relaxation studies in solution.[12] |
| Si-O-Si (Zeolite) | 5.0 - 6.0 | 0.1 - 0.5 | Varies with Si-O-Si angle in solid materials.[3] |
| Si-O-Al (Zeolite) | 3.5 - 4.5 | 0.6 - 1.0 | Generally smaller Cq than Si-O-Si bridges.[3] |
Note: These values are highly dependent on the specific molecular structure, hydrogen bonding, and dynamics.
Experimental Protocol: Basic ¹⁷O Solution NMR Acquisition
This protocol outlines a simple 1D experiment for a solution-state sample, optimized to overcome low sensitivity and rapid relaxation.
Objective: To acquire a basic 1D ¹⁷O spectrum of a liquid sample or a highly concentrated solution.
Materials:
-
¹⁷O-enriched sample (if natural abundance is too low).
-
High-field NMR spectrometer (e.g., 14.1 T or higher is recommended).
-
Broadband probe tuned to the ¹⁷O Larmor frequency (e.g., 81.36 MHz at 14.1 T).[4]
-
Solvent with no oxygen atoms (e.g., CDCl₃, C₆D₆) for concentrated solutions.
Methodology:
-
Sample Preparation:
-
If the sample is a liquid, use it neat.
-
If the sample is a solid, prepare a highly concentrated solution. Sensitivity is paramount.[6]
-
Use a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the broadband probe to the ¹⁷O frequency.
-
Ensure good field homogeneity by shimming on the deuterium lock signal (if using a deuterated solvent) or on the proton signal of the sample itself.
-
-
Acquisition Parameters:
-
Pulse Sequence: Use a simple single-pulse-acquire sequence ('zg' on Bruker systems). A triple-pulse excitation sequence can also be effective.[4]
-
Pulse Width (P1): Calibrate a 90° pulse. Due to rapid relaxation, this may be short (e.g., 5-15 µs).
-
Recycle Delay (D1): ¹⁷O relaxation is very fast, so a short recycle delay is possible. A D1 of 100 ms or even less is common, allowing for rapid signal averaging.[4][6]
-
Acquisition Time (AQ): Keep the acquisition time relatively short (e.g., 0.04 s), as the signal (FID) decays very quickly.[6]
-
Spectral Width (SW): The ¹⁷O chemical shift range is wide (>1600 ppm).[6] Set a spectral width of at least 100-250 kHz to avoid signal aliasing.[4]
-
Number of Scans (NS): Due to the low natural abundance and sensitivity, a large number of scans will be required (e.g., 5,000 to 50,000 scans).[4][6]
-
-
Processing:
-
Apply an exponential line broadening (LB) factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio in the processed spectrum.
-
Perform Fourier transformation, phasing, and baseline correction as standard. Due to probe ringing with short FIDs, linear prediction may be needed to correct the first few points of the FID for a flatter baseline.[6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. 17O NMR spectroscopy of crystalline microporous materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetically Aligned Nanodiscs Enable Direct Measurement of 17O Residual Quadrupolar Coupling for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the (17)O Quadrupolar Coupling Constant and of the (13)C Chemical Shielding Tensor Anisotropy of the CO Groups of Pentane-2,4-dione and beta-Diketonate Complexes in Solution. NMR Relaxation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Ethanol-17O vs. Ethanol-18O as Metabolic Tracers
A detailed guide for researchers, scientists, and drug development professionals on the applications, advantages, and limitations of 17O- and 18O-labeled ethanol in metabolic research.
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, oxygen isotopes offer a unique window into metabolic processes. This guide provides a comprehensive comparison of two stable oxygen isotopes, Ethanol-17O and Ethanol-18O, as metabolic tracers, offering insights into their respective strengths and weaknesses to aid researchers in selecting the optimal tracer for their experimental needs.
Physicochemical Properties and Natural Abundance
Oxygen has three stable isotopes: 16O, 17O, and 18O. Their natural abundances are approximately 99.76%, 0.04%, and 0.2%, respectively[1]. The low natural abundance of 17O and 18O makes them excellent candidates for tracing studies, as their incorporation into molecules can be readily detected against a low background.
| Property | This compound | Ethanol-18O |
| Isotope | 17O | 18O |
| Natural Abundance (%) | ~0.04[1] | ~0.2[1] |
| Nuclear Spin | 5/2+ | 0+ |
| NMR Activity | Active | Inactive |
| Mass Difference from 16O | +1 Da | +2 Da |
Metabolic Fate of the Oxygen Atom in Ethanol
To effectively use oxygen-labeled ethanol as a tracer, it is crucial to understand the metabolic fate of the oxygen atom. The primary pathway for ethanol metabolism in the liver involves a two-step oxidation process.
First, ethanol is oxidized to acetaldehyde by the enzyme alcohol dehydrogenase (ADH). Subsequently, acetaldehyde is oxidized to acetate by aldehyde dehydrogenase (ALDH). Importantly, the oxygen atom from the hydroxyl group of ethanol is retained throughout this process and becomes one of the oxygen atoms in the resulting acetate molecule. This acetate can then be converted to acetyl-CoA and enter various metabolic pathways, such as the tricarboxylic acid (TCA) cycle or fatty acid synthesis.
Figure 1: Metabolic pathway of ethanol. The oxygen atom from the hydroxyl group of ethanol is conserved through the oxidation steps to acetate.
Comparison of this compound and Ethanol-18O as Metabolic Tracers
The choice between this compound and Ethanol-18O as a metabolic tracer depends on the specific research question, the analytical instrumentation available, and the desired level of detail in the metabolic analysis.
Kinetic Isotope Effect (KIE)
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. Heavier isotopes generally form stronger bonds, leading to slower reaction rates. This effect is more pronounced for larger relative mass differences.
Analytical Detection Methods
The primary analytical techniques for detecting and quantifying stable isotope incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
MS separates ions based on their mass-to-charge ratio (m/z). Both 17O and 18O labeling result in a mass shift that can be detected by MS.
-
Ethanol-18O: The +2 Da mass shift upon incorporation of 18O is readily detectable with most modern mass spectrometers.
-
This compound: The +1 Da mass shift from 17O can be more challenging to distinguish from the natural isotopic abundance of other elements in the molecule (e.g., 13C). High-resolution mass spectrometry is often required to confidently resolve the 17O-labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides information about the chemical environment of atomic nuclei.
-
This compound: 17O has a nuclear spin of 5/2+ and is therefore NMR-active[2]. This unique property allows for direct detection of 17O-labeled metabolites and can provide valuable structural and dynamic information. However, the quadrupolar nature of the 17O nucleus can lead to broad spectral lines, which can complicate analysis[2].
-
Ethanol-18O: 18O has a nuclear spin of 0+ and is NMR-inactive. Its presence can only be inferred indirectly in NMR through its effect on the chemical shifts of neighboring nuclei (isotope effect on NMR chemical shifts).
| Feature | This compound | Ethanol-18O |
| Kinetic Isotope Effect | Theoretically smaller, less perturbation. | Theoretically larger. |
| Mass Spectrometry Detection | +1 Da shift, requires high resolution. | +2 Da shift, readily detectable. |
| NMR Spectroscopy Detection | Directly detectable (NMR-active). | Indirectly detectable. |
| Cost & Availability | Generally more expensive and less common. | More readily available and less expensive. |
Experimental Protocols
Detailed experimental protocols for metabolic tracing studies using isotopically labeled ethanol will vary depending on the biological system (cell culture, animal model) and the specific research question. Below are generalized workflows.
General Workflow for In Vitro Metabolic Tracing with Labeled Ethanol
Figure 2: General workflow for an in vitro metabolic tracing experiment using isotopically labeled ethanol.
Synthesis of Labeled Ethanol
The availability of isotopically labeled precursors is a critical consideration. While both 17O- and 18O-labeled water (H₂¹⁷O and H₂¹⁸O) are commercially available, the synthesis of labeled ethanol can be a multi-step process. A common method involves the acid-catalyzed hydration of ethylene with labeled water.
Example Synthesis of [¹⁸O]Ethanol:
A detailed protocol for the synthesis of [¹⁸O]Ethanol can be adapted from established methods for alcohol synthesis. One potential route involves the reaction of ethyl magnesium bromide with ¹⁸O-labeled oxygen gas, followed by an acidic workup. Another approach is the acid-catalyzed hydration of ethylene using H₂¹⁸O.
Due to the higher cost and lower natural abundance of 17O, the synthesis of 17O-labeled ethanol is generally more challenging and expensive than that of 18O-labeled ethanol.
Conclusion: Choosing the Right Tracer
The choice between this compound and Ethanol-18O for metabolic tracing is a trade-off between theoretical advantages and practical considerations.
-
Ethanol-18O is the more practical choice for most researchers. Its lower cost, wider availability, and the ease of detection of its +2 Da mass shift in a standard mass spectrometer make it a robust and reliable tracer for a wide range of metabolic studies.
-
This compound presents a more specialized option with unique theoretical advantages. Its smaller kinetic isotope effect makes it a potentially more accurate tracer for quantitative flux analysis. Furthermore, its NMR activity opens up the possibility of more detailed structural and dynamic studies of metabolites that are not possible with 18O. However, the higher cost, limited availability, and the need for high-resolution mass spectrometry or specialized NMR techniques for its detection currently limit its widespread use.
For researchers with access to high-resolution mass spectrometry or with a specific interest in leveraging the unique properties of 17O for NMR-based studies, this compound could provide novel insights into metabolic pathways. For the majority of metabolic tracing applications, however, Ethanol-18O remains the more accessible and cost-effective choice.
References
A Comparative Guide to Validating Metabolic Flux Data: 13C vs. Hypothetical Ethanol-17O Labeling
For researchers, scientists, and drug development professionals, accurately quantifying metabolic fluxes is paramount to understanding cellular physiology in both health and disease. Isotope-assisted metabolic flux analysis (iMFA) stands as a powerful technique to map the intricate network of metabolic reactions.[1][2] This guide provides a comprehensive comparison between the well-established 13C-labeling method and the theoretical application of Ethanol-17O labeling for validating metabolic flux data.
While 13C-based tracers are the gold standard in metabolic flux analysis, this guide explores the potential, and significant challenges, of using a 17O-labeled substrate like ethanol. This comparison will provide researchers with a thorough understanding of current best practices and the frontiers of metabolic research.
Principles of Isotope-Assisted Metabolic Flux Analysis (iMFA)
Isotope-assisted metabolic flux analysis is a sophisticated method used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. The core principle involves introducing a substrate labeled with a stable isotope (a "tracer") into the system. As the cells metabolize this tracer, the isotope is incorporated into various downstream metabolites. By measuring the distribution of the isotope in these metabolites, researchers can deduce the activity of different metabolic pathways.[1][2][3]
The most commonly used stable isotope for this purpose is Carbon-13 (13C) due to its non-radioactive nature and the central role of carbon in metabolism.[4][5] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the isotopically labeled molecules.[4]
The Gold Standard: 13C Metabolic Flux Analysis
13C-MFA is a robust and widely adopted method for elucidating metabolic pathways.[6] The workflow typically involves feeding cells or organisms with a 13C-labeled substrate, such as [U-13C]-glucose or [U-13C]-glutamine.[4] The "U" denotes uniform labeling, meaning all carbon atoms in the molecule are 13C.
As the labeled substrate is metabolized, the 13C atoms are distributed throughout the metabolic network. For instance, [U-13C]-glucose will produce 13C-labeled intermediates in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7] By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of key metabolites, the relative or absolute fluxes through these pathways can be calculated.[7]
Key Advantages of 13C-MFA:
-
Well-Established Protocols: Decades of research have led to optimized and standardized experimental and computational protocols.
-
Commercial Availability of Tracers: A wide variety of 13C-labeled substrates are commercially available.
-
Rich Information Content: The fragmentation patterns of carbon backbones in mass spectrometry provide detailed information about pathway usage.[4]
-
Versatile Analytical Platforms: Both MS and NMR can be effectively used for detection and analysis.
Experimental Protocol: A Typical 13C-MFA Experiment
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Replace the standard medium with a medium containing a known concentration of a 13C-labeled substrate (e.g., [U-13C]-glucose).
-
Incubate the cells for a period sufficient to reach isotopic steady-state.
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, typically using cold methanol or other solvent mixtures.
-
Extract intracellular metabolites from the cells.
-
-
Analytical Measurement:
-
Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR spectroscopy.
-
For MS analysis, data is collected on the mass isotopomer distributions of key metabolites.
-
For NMR analysis, 13C-13C spin-spin couplings provide information on which carbon atoms are bonded, offering insights into pathway topology.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw data for the natural abundance of 13C.
-
Use computational models and algorithms to fit the experimental labeling data to a metabolic network model.
-
The output is a flux map that quantifies the rates of reactions in the network.
-
The Hypothetical Alternative: this compound Labeling
Oxygen-17 (17O) is a stable, non-radioactive isotope of oxygen. While less common in metabolic studies than 13C, 2H, or 15N, it presents a theoretical possibility for tracing metabolic reactions involving oxygen incorporation or exchange. Using ethanol labeled with 17O at its hydroxyl group (CH3CH2-17OH) could, in principle, track the fate of this oxygen atom.
Proposed Metabolic Fate of the 17O Label from Ethanol
The primary metabolism of ethanol occurs in the liver via two main enzymatic steps:
-
Ethanol to Acetaldehyde: Catalyzed by alcohol dehydrogenase (ADH), this step involves the oxidation of ethanol.[8]
-
Acetaldehyde to Acetate: Catalyzed by aldehyde dehydrogenase (ALDH), this is a further oxidation step.[8]
Theoretically, the 17O atom from ethanol could be traced through these reactions. However, the fate of the hydroxyl oxygen during these enzymatic processes is not straightforward and is likely subject to exchange with water.
Challenges and Limitations of this compound Labeling
The practical application of this compound labeling for metabolic flux analysis faces numerous significant hurdles:
-
Low Natural Abundance and High Cost: 17O has a very low natural abundance (0.038%), making it difficult to detect without significant enrichment. The cost of producing highly enriched 17O-labeled compounds is prohibitively expensive for most research applications.
-
Analytical Detection Difficulties:
-
NMR Spectroscopy: 17O has a nuclear spin of 5/2, which results in a quadrupole moment. This leads to broad NMR signals, making high-resolution analysis challenging.
-
Mass Spectrometry: While MS can detect the mass shift due to 17O, the low natural abundance makes it difficult to distinguish from background noise. Furthermore, the potential for oxygen exchange with unlabeled water in the biological system and during sample preparation can dilute the label and complicate data interpretation.
-
-
Metabolic Instability of the Label: The oxygen atom in the hydroxyl group of ethanol is susceptible to exchange with oxygen from water molecules in the cellular environment, particularly during enzymatic reactions. This would lead to a loss of the isotopic label and make it impossible to trace the metabolic fate of the ethanol-derived oxygen accurately.
Comparative Summary: 13C vs. This compound Labeling
| Feature | 13C-Labeling (e.g., [U-13C]-Glucose) | This compound Labeling (Hypothetical) |
| Isotope | Carbon-13 | Oxygen-17 |
| Natural Abundance | ~1.1% | ~0.038% |
| Tracer Availability | Widely available commercially | Not commercially available for metabolic studies |
| Cost | Relatively affordable | Prohibitively expensive |
| Metabolic Stability of Label | High (covalent C-C bonds) | Low (potential for exchange with water) |
| Analytical Detection (NMR) | Sharp signals, well-established techniques | Broad signals due to quadrupole moment, challenging |
| Analytical Detection (MS) | High resolution and sensitivity | Low sensitivity due to low abundance, label dilution |
| Established Protocols | Yes, extensively documented | No |
| Primary Application | Central carbon metabolism, amino acid metabolism, etc. | Theoretical for tracking oxygen fate in specific reactions |
Visualizing the Concepts
To further clarify the discussed principles, the following diagrams illustrate the experimental workflow for 13C-MFA and the metabolic pathway of ethanol.
Caption: Experimental workflow for 13C-Metabolic Flux Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heavy water - Wikipedia [en.wikipedia.org]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Cross-Validation of ¹⁷O NMR with Mass Spectrometry: A Comparative Guide for Researchers
In the landscape of modern analytical techniques, both ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as powerful tools for elucidating the structure, dynamics, and function of biomolecules. While often employed independently, their integrated use offers a robust platform for cross-validation, providing a more complete and reliable understanding of complex biological systems. This guide provides a detailed comparison of these two techniques, highlighting their synergistic potential for researchers, scientists, and drug development professionals.
Unveiling Molecular Insights: A Head-to-Head Comparison
¹⁷O NMR and Mass Spectrometry offer complementary information. ¹⁷O NMR is uniquely sensitive to the local electronic environment of oxygen atoms, making it an exceptional tool for probing hydrogen bonding, protein hydration, and enzymatic mechanisms at a site-specific level.[1] In contrast, mass spectrometry excels in identifying and quantifying molecules based on their mass-to-charge ratio, providing invaluable data on protein identification, post-translational modifications, and protein-ligand interactions.[2][3]
| Feature | ¹⁷O NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the nuclear magnetic resonance of the ¹⁷O isotope, providing information on the local chemical environment of oxygen atoms. | Measures the mass-to-charge ratio of ionized molecules, enabling identification, quantification, and structural elucidation. |
| Information Obtained | Site-specific information on hydrogen bonding, water dynamics, ligand binding, and enzyme catalysis.[1] | Molecular weight, amino acid sequence, post-translational modifications, protein-protein interactions, and ligand binding affinity.[2][3] |
| Sample Requirements | Requires ¹⁷O isotopic enrichment. Can be performed on samples in solution or solid state. | Can be performed on a wide range of samples, including complex mixtures. Typically requires sample ionization. |
| Strengths | - Non-destructive. - Provides unique insights into the role of oxygen in biological processes. - Sensitive to dynamic processes over a wide range of timescales. | - High sensitivity and specificity. - High-throughput capabilities. - Versatile for a wide range of applications.[2][3] |
| Limitations | - Low natural abundance of ¹⁷O (0.037%) necessitates isotopic labeling. - Lower sensitivity compared to MS. | - Can be destructive to the sample. - Indirectly probes structure and dynamics. |
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for key experiments using ¹⁷O NMR and Mass Spectrometry.
¹⁷O NMR Spectroscopy for Protein Hydration Studies
-
Isotopic Labeling: Proteins are expressed in ¹⁷O-enriched water (H₂¹⁷O) or cultured in media containing ¹⁷O-labeled nutrients to incorporate the isotope.
-
Sample Preparation: The labeled protein is purified and dissolved in a suitable buffer. The concentration is typically in the millimolar range.
-
NMR Data Acquisition: ¹⁷O NMR spectra are acquired on a high-field NMR spectrometer. One-dimensional ¹⁷O NMR spectra can provide information on the overall hydration of the protein, while more advanced techniques like ¹⁷O-¹H heteronuclear correlation spectroscopy can provide site-specific information.
-
Data Analysis: The chemical shifts, signal intensities, and relaxation rates of the ¹⁷O signals are analyzed to extract information about the number, location, and dynamics of water molecules interacting with the protein.[4]
Mass Spectrometry for Protein Solvent Accessibility (Hydrogen-Deuterium Exchange)
-
Protein Sample Preparation: The protein of interest is purified and dissolved in a standard H₂O-based buffer.
-
Deuterium Labeling: The protein solution is rapidly diluted into a D₂O-based buffer, initiating the exchange of labile amide protons with deuterium. The exchange reaction is allowed to proceed for various time points.
-
Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature.
-
Proteolysis: The protein is digested into peptides using an acid-stable protease (e.g., pepsin).
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the deuterium uptake for each peptide.
-
Data Analysis: The mass shift of each peptide due to deuterium incorporation is measured and mapped back to the protein sequence to determine the solvent accessibility of different regions.[5][6]
Visualizing the Synergy: Workflows and Pathways
The integration of ¹⁷O NMR and Mass Spectrometry can be visualized through workflows that highlight the complementary nature of the data generated.
In the context of a signaling pathway, these techniques can be used to probe different aspects of protein function.
Case Study: Elucidating Enzyme Mechanisms
A compelling application for the cross-validation of ¹⁷O NMR and Mass Spectrometry is in the study of enzyme kinetics and mechanisms.
Mass Spectrometry can be used to identify and quantify substrates, intermediates, and products in an enzymatic reaction, providing key kinetic parameters.[2][3][7] Techniques like stopped-flow mass spectrometry allow for the trapping and characterization of transient intermediates, offering a glimpse into the reaction pathway.[7]
¹⁷O NMR , on the other hand, can provide unparalleled detail about the electronic environment of oxygen atoms involved in the catalytic process. By labeling specific oxygen atoms in the substrate or enzyme, researchers can track bond cleavage and formation events, probe the nature of transition states, and characterize the role of active site water molecules.[1]
By combining these approaches, a researcher can first use mass spectrometry to establish the overall kinetic framework of an enzymatic reaction and then employ ¹⁷O NMR to dissect the fine details of the chemical transformations occurring at the active site. The concordance of data from both techniques provides a strong validation of the proposed enzymatic mechanism.
References
- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent accessibility of protein surfaces by amide H/2H exchange MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond enzyme kinetics: direct determination of mechanisms by stopped-flow mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
¹⁷O NMR Spectroscopy: A Unique Tool for Probing Molecular Interactions in Drug Discovery and Structural Biology
A Comparative Guide to Isotopic Labeling in NMR Spectroscopy for Researchers, Scientists, and Drug Development Professionals
In the landscape of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating molecular structure, dynamics, and interactions at an atomic level. The strategic use of isotopic labeling is paramount to the success of NMR studies, with researchers commonly employing ¹³C, ¹⁵N, and ²H to enhance spectral resolution and sensitivity. However, the often-overlooked ¹⁷O isotope offers a unique and powerful lens through which to view molecular behavior, providing distinct advantages over other labeling methods, particularly in the study of hydrogen bonding, water-protein interactions, and enzyme mechanisms. This guide provides an objective comparison of ¹⁷O NMR with other common isotopic labeling techniques, supported by experimental data and detailed methodologies.
Unveiling the Potential of ¹⁷O NMR
Oxygen atoms are central to the structure and function of biomolecules, participating in critical hydrogen bonds that stabilize secondary and tertiary structures and mediating enzymatic reactions.[1] ¹⁷O, the only NMR-active stable isotope of oxygen, provides a direct window into the chemical environment of these key players. Its key advantage lies in its high sensitivity to the local environment, making it an exquisite probe for subtle changes in molecular interactions.[2]
However, the utility of ¹⁷O NMR has been historically hampered by two main challenges: its very low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus (spin I = 5/2).[1] The quadrupolar moment interacts with local electric field gradients, leading to broad spectral lines, which can obscure detailed structural information.[3][4] Despite these hurdles, recent advancements in high-field NMR spectrometers and novel pulse sequences have opened new avenues for high-resolution ¹⁷O NMR studies of biomolecules in both solution and solid-state.[1]
Comparative Analysis of Isotopic Labeling Methods
To appreciate the unique advantages of ¹⁷O NMR, it is essential to compare its properties and applications with those of other commonly used isotopes in biomolecular NMR. The following table summarizes key parameters for ¹⁷O, ¹³C, ¹⁵N, and ²H.
| Property | ¹⁷O | ¹³C | ¹⁵N | ²H (Deuterium) |
| Spin (I) | 5/2 | 1/2 | 1/2 | 1 |
| Natural Abundance (%) | 0.037 | 1.1 | 0.37 | 0.015 |
| Relative Sensitivity (vs. ¹H) | 2.91 x 10⁻² | 1.59 x 10⁻² | 1.04 x 10⁻³ | 9.65 x 10⁻³ |
| Chemical Shift Range (ppm) in Proteins | ~1000 | ~200 | ~300 | ~15 |
| Key Advantages | - Direct probe of H-bonds & hydration- Sensitive to local electric field gradients- Large chemical shift dispersion | - High resolution for structure determination- Well-established labeling protocols- Abundant in biomolecules | - Excellent for backbone dynamics & protein-ligand interactions- Narrow linewidths | - Reduces ¹H relaxation for large proteins- Probes dynamics of specific sites |
| Primary Limitations | - Low natural abundance- Quadrupolar broadening- Labeling can be challenging & costly | - Requires isotopic enrichment for most experiments- Lower sensitivity than ¹H | - Low natural abundance & sensitivity | - Quadrupolar broadening (less severe than ¹⁷O)- Can alter protein dynamics slightly |
| Primary Applications | - Protein hydration & water binding- Enzyme mechanism studies- Protein-ligand interactions involving oxygen | - Protein structure determination- Dynamics of carbon backbone & side chains- Metabolomics | - Protein structure & dynamics- Protein-ligand binding (HSQC)- Protein-protein interactions | - Dynamics of large proteins & membrane proteins- Simplifying ¹H spectra |
Experimental Workflows and Methodologies
The choice of isotopic labeling strategy dictates the experimental workflow. The following diagrams illustrate the general workflows for ¹⁷O, ¹³C, ¹⁵N, and ²H NMR studies.
References
Comparing Ethanol-¹⁷O and H₂-¹⁷O as Oxygen Tracers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for elucidating metabolic pathways and reaction mechanisms. When the incorporation of an oxygen atom is the subject of investigation, both ¹⁷O-labeled water (H₂-¹⁷O) and ¹⁷O-labeled ethanol (Ethanol-¹⁷O) present viable options. This guide provides an objective comparison of their performance, supported by physicochemical data and detailed experimental considerations.
While H₂-¹⁷O has been more extensively utilized, particularly in hydrological and biomedical imaging studies, the unique properties of Ethanol-¹⁷O may offer advantages in specific experimental contexts, especially in studies involving organic reactions or specific enzymatic pathways. The choice between these two tracers ultimately depends on the specific research question, the biological or chemical system under investigation, and the analytical techniques available.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the physical and chemical properties of water and ethanol significantly influence their behavior as tracers in experimental systems. These properties affect their distribution, solubility, and interaction with biological molecules.
| Property | H₂O (Water) | CH₃CH₂OH (Ethanol) | Significance for Tracer Studies |
| Molar Mass | 18.015 g/mol | 46.07 g/mol | Affects diffusion rates and distribution in biological systems. |
| Boiling Point | 100°C | 78.37°C[1] | Relevant for sample preparation and handling, especially for in vitro assays. |
| Freezing Point | 0°C | -114.1°C[1] | Important for storage and handling of the tracer and samples. |
| Density (at 20°C) | 0.998 g/mL | 0.789 g/mL | Can influence phase separation in certain extraction protocols. |
| Solvent Properties | Excellent solvent for polar and ionic compounds.[1] | Good solvent for nonpolar and organic substances.[1] | A critical factor determining the tracer's compatibility with the reaction environment and its ability to access specific cellular compartments. |
| Hydrogen Bonding | Strong, extensive hydrogen bonding network.[1][2] | Weaker hydrogen bonding compared to water.[1] | Influences interactions with enzymes and other biological molecules, potentially affecting metabolic processing. |
| Biological Role | Universal solvent in biological systems, participant in numerous metabolic reactions.[2] | Metabolized primarily in the liver; can act as a competitive inhibitor for some enzymes.[3][4] | The inherent biological activity of ethanol must be considered, as it can perturb the system being studied. |
Potential Applications as Oxygen Tracers
The distinct properties of H₂-¹⁷O and Ethanol-¹⁷O make them suitable for different research applications.
| Application Area | H₂-¹⁷O | Ethanol-¹⁷O | Rationale |
| General Metabolic Studies | Widely used to trace the incorporation of oxygen from water into metabolites. | Potentially useful for tracing oxygen in pathways where ethanol is a substrate or where its solubility properties are advantageous. | H₂-¹⁷O is the default choice for tracing oxygen from the aqueous environment. Ethanol-¹⁷O would be a specialized tool. |
| Enzyme Mechanism Studies | Ideal for studying hydrolases and other enzymes that utilize water as a substrate. | Can be used to investigate the mechanism of alcohol dehydrogenases and other enzymes that metabolize ethanol. | The choice of tracer depends on the specific enzyme and its natural substrate. |
| Drug Metabolism | Can be used to determine if oxygen incorporated into a drug metabolite originates from water. | Could be employed to study the role of ethanol in co-metabolism or its influence on drug-metabolizing enzymes. | The tracer should be chosen based on the specific metabolic question being addressed. |
| Organic Reaction Mechanisms | Used in studies of hydrolysis and other reactions involving water in organic solvents. | Suitable for tracing the fate of the hydroxyl oxygen of ethanol in esterification, etherification, and oxidation reactions. | The choice depends on the reactants and the specific bond-forming or bond-breaking processes being investigated. |
| Biomedical Imaging | Utilized in MRI to trace water dynamics in tissues and organs. | Not currently used for imaging, but theoretically could be explored in specialized NMR studies. | The high concentration of water in biological tissues makes H₂-¹⁷O the logical choice for in vivo imaging. |
Analytical Methodologies for Detection and Quantification
The detection and quantification of ¹⁷O incorporation from both tracers can be achieved using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
¹⁷O NMR Spectroscopy
¹⁷O is an NMR-active nucleus, and ¹⁷O NMR spectroscopy provides a direct method to observe the chemical environment of the labeled oxygen atom.
-
Principle: The resonance frequency of the ¹⁷O nucleus is sensitive to its local electronic environment. This allows for the differentiation of the ¹⁷O label in the tracer molecule from its position in the product molecule.
-
Advantages:
-
Provides structural information about the location of the incorporated oxygen atom.
-
Can distinguish between different oxygen environments within the same molecule.
-
Non-destructive technique.
-
-
Challenges:
A key advantage of ¹⁷O NMR is its ability to resolve the signals from H₂-¹⁷O and Ethanol-¹⁷O in a mixture, as their oxygen atoms are in distinct chemical environments.[5][6]
Isotope Ratio Mass Spectrometry (IRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a highly sensitive technique for detecting the incorporation of stable isotopes.
-
Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹⁷O results in a mass shift in the product molecule or its fragments, which can be detected and quantified.
-
Advantages:
-
High sensitivity, allowing for the detection of low levels of isotope incorporation.
-
Can be coupled with chromatographic techniques (GC or LC) to separate complex mixtures before analysis.
-
-
Challenges:
-
Provides information about the overall isotopic enrichment of the molecule but not the specific location of the label without fragmentation analysis.
-
Sample preparation can be more complex compared to NMR.
-
For ethanol, the mass spectrum shows characteristic fragment ions.[7][8] The incorporation of ¹⁷O would lead to a predictable shift in the m/z of the molecular ion and any oxygen-containing fragments.
Experimental Protocols
While no direct comparative studies of Ethanol-¹⁷O and H₂-¹⁷O as oxygen tracers are readily available in the literature, a hypothetical experimental protocol can be designed to evaluate their relative performance in a specific enzymatic reaction.
Hypothetical Experiment: Tracing Oxygen Incorporation by a Cytochrome P450 Enzyme
Objective: To compare the efficiency of H₂-¹⁷O and Ethanol-¹⁷O as donors of the oxygen atom in a cytochrome P450-catalyzed hydroxylation of a model substrate.
Materials:
-
Recombinant cytochrome P450 enzyme and its reductase partner.
-
Model substrate (e.g., testosterone).
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate buffer).
-
H₂-¹⁷O (90 atom % ¹⁷O).
-
Ethanol-¹⁷O (synthesized with 90 atom % ¹⁷O).
-
Unlabeled H₂O and ethanol.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
Standards of the substrate and the hydroxylated product.
Procedure:
-
Reaction Setup: Prepare two sets of reaction mixtures.
-
Set A (H₂-¹⁷O): In a final volume of 1 mL of reaction buffer prepared with H₂-¹⁷O, add the cytochrome P450 enzyme, reductase, NADPH, and substrate.
-
Set B (Ethanol-¹⁷O): In a final volume of 1 mL of reaction buffer prepared with unlabeled water, add the enzyme, reductase, NADPH, substrate, and Ethanol-¹⁷O to a final concentration of 1% (v/v). A control reaction with unlabeled ethanol should also be performed to assess any effects of ethanol on enzyme activity.
-
-
Incubation: Incubate both sets of reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time course (e.g., 0, 5, 15, and 30 minutes).
-
Quenching: Stop the reactions at each time point by adding 2 volumes of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
-
Analysis:
-
LC-MS/MS: Analyze the samples by LC-MS/MS to separate the hydroxylated product from the substrate and to determine the mass isotopologue distribution of the product. The detection of a product with a mass shift of +1 (due to the incorporation of one ¹⁷O atom) will confirm the tracer's role as the oxygen source.
-
¹⁷O NMR: For a more detailed analysis, the hydroxylated product can be purified and analyzed by ¹⁷O NMR to confirm the site of oxygen incorporation.
-
Data Analysis:
-
Calculate the rate of formation of the ¹⁷O-labeled product in both sets of experiments.
-
Compare the extent of ¹⁷O incorporation from H₂-¹⁷O and Ethanol-¹⁷O.
-
Evaluate the effect of ethanol on the overall reaction rate by comparing the total product formation in the Ethanol-¹⁷O reaction with the control reaction containing unlabeled ethanol.
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental design and the metabolic context of the tracer studies.
Caption: Experimental workflow for comparing H₂-¹⁷O and Ethanol-¹⁷O as oxygen tracers.
Caption: Simplified pathway of ethanol metabolism showing a potential point for oxygen tracing.
Conclusion
Both H₂-¹⁷O and Ethanol-¹⁷O are valuable tools for tracing the fate of oxygen atoms in biological and chemical systems. H₂-¹⁷O is the more conventional and broadly applicable tracer, reflecting the ubiquitous role of water in these systems. However, Ethanol-¹⁷O offers a specialized alternative for investigating reactions where ethanol is a substrate or where its unique solubility properties are advantageous. The lack of direct comparative studies highlights an opportunity for future research to systematically evaluate the relative merits of these two tracers in various applications. The choice of tracer should be guided by a thorough understanding of the system under investigation and the specific scientific question being addressed.
References
- 1. psiberg.com [psiberg.com]
- 2. brainly.com [brainly.com]
- 3. Biological water and its role in the effects of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanol - Wikipedia [en.wikipedia.org]
- 5. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 6. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to Reproducibility and Precision in ¹⁷O NMR Experiments
For Researchers, Scientists, and Drug Development Professionals
In the landscape of structural biology and drug discovery, the quest for high-resolution molecular insights is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules in solution and the solid state. While ¹H, ¹³C, and ¹⁵N NMR are workhorse methodologies, Oxygen-17 (¹⁷O) NMR is emerging as a uniquely sensitive probe of the chemical environment of oxygen atoms, which are central to the structure and function of proteins and nucleic acids. This guide provides an objective comparison of the reproducibility and precision of ¹⁷O NMR experiments with alternative techniques, supported by experimental data and detailed methodologies.
Executive Summary
Oxygen-17 NMR offers unique advantages for studying biomolecular structure and function due to the sensitivity of the ¹⁷O nucleus to its local environment. However, its application has been historically hampered by challenges such as low natural abundance and significant line broadening. Recent advancements in isotopic labeling, high-field magnets, and specialized pulse sequences have significantly improved the feasibility and quality of ¹⁷O NMR experiments. This guide will delve into the factors influencing the reproducibility and precision of ¹⁷O NMR and compare it with other mainstream structural biology techniques.
Understanding Reproducibility and Precision in ¹⁷O NMR
The reproducibility and precision of ¹⁷O NMR experiments are governed by a combination of intrinsic nuclear properties and extrinsic experimental factors.
Intrinsic Challenges of ¹⁷O NMR:
-
Low Natural Abundance: The ¹⁷O isotope has a very low natural abundance of only 0.037%, necessitating isotopic enrichment for most biological applications.[1]
-
Quadrupolar Nucleus: As a quadrupolar nucleus (spin I = 5/2), ¹⁷O interacts with local electric field gradients, leading to broad spectral lines, which can compromise resolution and precision.[1]
Key Factors Influencing Reproducibility and Precision:
-
Isotopic Labeling: The efficiency and uniformity of ¹⁷O enrichment are critical. Inconsistent labeling can lead to variability between samples. While less routine than ¹³C and ¹⁵N labeling, methods for amino acid-specific ¹⁷O-labeling of recombinant proteins have been developed.[2][3]
-
Magnetic Field Strength: Higher magnetic fields significantly improve both sensitivity and resolution in ¹⁷O NMR by increasing the chemical shift dispersion and narrowing the quadrupolar line shapes. For instance, the ¹⁷O Quadrupole Central Transition (QCT) NMR signal of a protein-ligand complex was observed to be significantly narrower at 21.14 T compared to 11.74 T.[1]
-
Magic Angle Spinning (MAS): For solid-state NMR, fast MAS rates are crucial for averaging out anisotropic interactions, leading to sharper lines and higher resolution spectra.
-
Pulse Sequences: Specialized pulse sequences, such as Quadrupole Carr-Purcell Meiboom-Gill (QCPMG) and Multiple-Quantum Magic Angle Spinning (MQMAS), are employed to refocus the quadrupolar interactions and enhance signal-to-noise, thereby improving precision.
A study on in vivo ¹⁷O MRI for measuring cerebral metabolic rate of oxygen (CMRO₂) demonstrated good reproducibility, with coefficients of variation (CoV) for intra-volunteer and inter-volunteer data ranging from 0.3-5.5% and 4.3-5.0%, respectively. This indicates that with careful control of experimental parameters, ¹⁷O NMR-based measurements can be highly reproducible.
Comparative Analysis with Other Structural Biology Techniques
While ¹⁷O NMR provides unique insights, it is essential to compare its performance with established methods like X-ray crystallography, cryo-electron microscopy (cryo-EM), and other NMR techniques.
¹⁷O NMR vs. X-ray Crystallography and Cryo-EM
| Feature | ¹⁷O NMR | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample State | Solution or Solid (non-crystalline) | Crystalline Solid | Vitreous Ice (Amorphous Solid) |
| Molecular Size Limit | Applicable to large complexes (up to ~240 kDa demonstrated in solution)[1] | No fundamental upper limit, but crystallization is a major bottleneck. | Ideal for large complexes (>100 kDa), challenging for small proteins. |
| Information Content | Site-specific electronic environment, hydrogen bonding, dynamics, ligand binding. | High-resolution static 3D structure. | 3D structure, can capture different conformational states. |
| Precision (Resolution) | Typically lower resolution than X-ray. RMSD values for NMR structures are generally in the range of 1.5 Å to 2.5 Å when compared to crystal structures.[4] | Can achieve atomic resolution (<1.5 Å). | Near-atomic resolution is increasingly common (2-4 Å). |
| Reproducibility | Highly dependent on isotopic labeling consistency and experimental setup. | High for well-diffracting crystals. | Dependent on sample preparation and data processing. |
Key Considerations:
-
¹⁷O NMR is particularly advantageous for studying dynamic regions of proteins and for characterizing protein-ligand interactions in solution, conditions that are often difficult to probe with crystallography or cryo-EM.
-
While X-ray crystallography and cryo-EM provide global structures with high precision, ¹⁷O NMR offers highly localized information about the chemical environment of specific oxygen atoms, such as those involved in catalysis or ligand binding.
-
A direct quantitative comparison of protein structures determined using ¹⁷O NMR-derived restraints with those from X-ray crystallography or cryo-EM is not yet abundant in the literature. However, solid-state NMR data, in general, has been shown to be highly consistent with solution-state data for the same protein-ligand complex, suggesting structural integrity across different phases.[1]
¹⁷O NMR vs. Other NMR Nuclei (¹H, ¹³C, ¹⁵N)
| Feature | ¹⁷O NMR | ¹H, ¹³C, ¹⁵N NMR |
| Information Focus | Direct probe of oxygen environment (e.g., hydrogen bonds, metal coordination). | Primarily provides information on the protein backbone and side chains. |
| Sensitivity | Inherently low due to low natural abundance and quadrupolar nature. | Higher sensitivity, especially for ¹H. |
| Resolution | Can be limited by line broadening, but significantly improved with modern techniques. | Generally higher resolution for well-behaved proteins. |
| Labeling | Requires specialized and often costly ¹⁷O enrichment. | Well-established and more economical labeling protocols.[2][3] |
Unique Applications of ¹⁷O NMR:
-
Hydrogen Bond Characterization: The ¹⁷O chemical shift is highly sensitive to hydrogen bonding, providing a direct means to probe these crucial interactions.[1]
-
Enzyme Mechanisms: ¹⁷O NMR can be used to directly observe the oxygen atoms involved in catalytic cycles and enzyme-substrate interactions.
-
Protein-Ligand Interactions: By selectively labeling a ligand with ¹⁷O, its binding to a protein can be monitored, providing information on the binding site and affinity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving high-quality ¹⁷O NMR data. Below are generalized workflows for solid-state and solution ¹⁷O NMR experiments.
General Workflow for a Solid-State ¹⁷O NMR Experiment
Logical Flow for a Solution ¹⁷O NMR Experiment on a Protein-Ligand Complex
Conclusion
¹⁷O NMR spectroscopy is a rapidly evolving technique that provides unique and valuable information for structural biology and drug discovery. While challenges related to sensitivity and resolution remain, ongoing advancements in isotopic labeling, instrumentation, and experimental methods are continuously pushing the boundaries of what is achievable. The reproducibility and precision of ¹⁷O NMR experiments are highly dependent on careful experimental design and execution.
For researchers and drug development professionals, ¹⁷O NMR should be considered a powerful complementary tool to established techniques like X-ray crystallography and cryo-EM. Its ability to directly probe oxygen environments offers unparalleled insights into hydrogen bonding, enzyme catalysis, and protein-ligand interactions under near-physiological conditions. As the methodology matures, we can expect to see an increase in the availability of direct comparative data, further solidifying the role of ¹⁷O NMR in the structural biologist's toolkit.
References
Safety Operating Guide
Navigating the Disposal of Ethanol-17O: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of isotopically labeled compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethanol-17O, ensuring the protection of personnel and the environment.
This compound is ethanol (C₂H₅OH) that has been labeled with Oxygen-17, a stable, non-radioactive isotope of oxygen. Because the isotope is stable, no special precautions for radioactivity are required.[1][] The disposal procedures are therefore governed by the chemical properties of ethanol itself, primarily its flammability.[3][4]
Key Safety and Chemical Data
The primary hazards associated with this compound are identical to those of standard ethanol. It is a highly flammable liquid and vapor that can cause serious eye irritation.[4] The following table summarizes key quantitative data pertinent to its safe handling and disposal.
| Property | Data | Source Citation |
| Chemical Hazard Class | Flammable Liquid, Category 2 | |
| Flash Point | 12 °C to 13.9 °C (53.6 °F to 57 °F) | [3][5] |
| Boiling Point | ~78 °C (172.4 °F) | [3] |
| Autoignition Temperature | 362.8 °C (685 °F) | [3] |
| Flammability Limits | Lower: 3.3% / Upper: 19.0% | [5] |
| Physical State | Clear, Colorless Liquid | [3][5] |
Disposal Decision Workflow
The logical process for determining the correct disposal path for any isotopically labeled compound is straightforward. The primary decision point is identifying whether the isotope is stable or radioactive. The following diagram illustrates this workflow for this compound.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocol
The following procedures outline the mandatory steps for disposing of this compound waste in a laboratory setting.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[6]
-
Do not mix this compound waste with general laboratory trash or pour it down the sink.[7]
-
Collect this compound waste in a dedicated container for flammable organic solvents .
-
Keep halogenated and non-halogenated solvent wastes in separate containers if required by your institution's waste management plan.[6]
Step 2: Proper Containment and Labeling
Waste containers must be appropriate for holding flammable liquids and clearly identified.
-
Container Selection: Use a clean, sealable container made of a material compatible with ethanol. Often, the original chemical bottle, once empty, can be repurposed for waste collection.[7]
-
Labeling:
-
If using a new container or a repurposed bottle, remove or completely deface the original label.[7]
-
Affix a hazardous waste tag to the container.
-
Clearly write "Hazardous Waste," "Ethanol," and list any other chemical constituents if it is a mixed waste stream. Ensure the full chemical names are used, avoiding abbreviations.
-
Indicate the primary hazard: "Flammable Liquid."
-
Step 3: Safe Accumulation and Storage
Store waste safely prior to its collection.
-
Keep Containers Closed: Always keep the waste container securely capped when not actively adding waste to it.[6] This prevents the release of flammable vapors.
-
Storage Location: Store the waste container in a designated satellite accumulation area, such as a ventilated cabinet designed for flammable materials.
-
Grounding: When transferring waste, ensure all metal parts of the equipment are grounded to prevent static discharge, which could ignite vapors.[3][5]
Step 4: Arrange for Disposal
Laboratory personnel are responsible for initiating the final disposal process.
-
Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's Environmental, Health & Safety (EH&S) department or the equivalent office responsible for chemical waste management.[]
-
Schedule Pickup: Follow your institution’s specific procedures to schedule a waste pickup. Do not attempt to transport or dispose of the waste outside of these official channels.[1][8] Disposal must be handled by properly certified companies or trained personnel.[1]
References
Essential Safety and Handling of Ethanol-¹⁷O in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling of isotopically labeled compounds like Ethanol-¹⁷O is paramount. While the ¹⁷O isotope is stable and non-radioactive, the chemical properties of ethanol present significant flammability and health risks.[1][2] Adherence to strict safety protocols is crucial to mitigate these hazards and ensure a safe laboratory environment.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
Ethanol is a volatile and highly flammable liquid, posing a significant fire risk.[2] Vapors can accumulate in poorly ventilated areas and may form explosive mixtures in the air.[3] Direct contact with ethanol can cause skin and eye irritation, and inhalation of vapors may lead to respiratory issues, headaches, drowsiness, and other central nervous system effects.[4]
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against these hazards. The following table summarizes the recommended PPE for handling Ethanol-¹⁷O.
| Body Part | Personal Protective Equipment (PPE) | Reasoning & Best Practices |
| Eyes/Face | Chemical splash goggles or a face shield worn over safety glasses.[5][6] | Protects against splashes and vapors that can cause severe eye irritation or damage.[4][6] |
| Hands | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[4][7] Regularly check gloves for signs of degradation and change them frequently. |
| Body | Flame-resistant lab coat and chemical-resistant apron.[3][7] | Provides a barrier against spills and splashes, and protection from fire hazards. |
| Respiratory | Use in a well-ventilated area or under a fume hood. A respirator may be necessary in poorly ventilated areas or for large spills.[1][7] | Minimizes the inhalation of harmful vapors.[4] |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Operational Plan for Handling Ethanol-¹⁷O
A systematic approach to handling Ethanol-¹⁷O is essential to minimize risks. The following workflow outlines the key steps for safe handling from preparation to post-experiment cleanup.
References
- 1. gexcon.com [gexcon.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. xylemtech.com [xylemtech.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]
- 5. cangardcare.com [cangardcare.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
